PRMT5-IN-39
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H16F3N5O2 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC名 |
4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide |
InChI |
InChI=1S/C21H16F3N5O2/c1-28(17-9-31-18-7-12(21(22,23)24)3-4-13(17)18)20(30)11-2-5-14-15(6-11)29-10-26-8-16(29)19(25)27-14/h2-8,10,17H,9H2,1H3,(H2,25,27)/t17-/m1/s1 |
InChIキー |
RJCJMTTXIGGZEL-QGZVFWFLSA-N |
異性体SMILES |
CN([C@@H]1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=C(C5=CN=CN45)N |
正規SMILES |
CN(C1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=C(C5=CN=CN45)N |
製品の起源 |
United States |
Foundational & Exploratory
PRMT5-IN-39: An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRMT5-IN-39, also identified as compound 3039-0164, is a novel, orally active small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[2][3] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Core Mechanism of Action
This compound functions as a non-S-adenosyl methionine (SAM) competitive inhibitor of PRMT5.[1] This mode of action is significant as many existing PRMT5 inhibitors compete with the methyl donor SAM.[1] By binding to a distinct site, this compound offers a different pharmacological profile. The primary mechanism of this compound involves the direct inhibition of PRMT5's methyltransferase activity, which in turn leads to the downregulation of its downstream target genes and the suppression of key oncogenic signaling pathways.[1]
Molecular docking studies suggest that this compound embeds within a protein pocket in a U-shape, with its 9, 10-anthraquinone moiety occupying a hydrophobic region.[1] This binding interferes with the catalytic function of PRMT5.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound (3039-0164).
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical Assay | IC50 | 63 µM | Recombinant PRMT5 | [1] |
| Cellular Assay | Cytotoxicity | Concentration-dependent inhibition of cell viability | A549 (Non-small cell lung cancer) | [1] |
Signaling Pathways
This compound has been shown to inhibit the PI3K/AKT/mTOR and ERK signaling pathways, both of which are crucial for cancer cell proliferation and survival.[1]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Caption: Inhibition of the ERK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PRMT5 Enzymatic Assay (AlphaLISA)
This assay quantifies the methyltransferase activity of PRMT5.
Caption: Experimental workflow for the PRMT5 AlphaLISA assay.
Protocol:
-
Reagents: Recombinant PRMT5 enzyme, biotinylated histone H4 peptide substrate, S-adenosylmethionine (SAM), AlphaLISA acceptor beads (specific for the methylated substrate), and streptavidin-coated donor beads.[2]
-
Procedure:
-
The PRMT5 enzyme and substrate are incubated with varying concentrations of this compound in a 384-well plate.[1]
-
The methylation reaction is initiated by the addition of SAM.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.[1]
-
Acceptor beads are added, which bind to the symmetrically dimethylated arginine on the histone peptide.
-
Streptavidin-coated donor beads are then added, which bind to the biotin (B1667282) tag on the histone peptide.
-
When the donor and acceptor beads are in close proximity (i.e., when the substrate is methylated), excitation of the donor bead results in a chemiluminescent signal from the acceptor bead.
-
The signal is measured using an Alpha-enabled plate reader. The IC50 value is calculated from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: A549 non-small cell lung cancer cells are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 2.5, 5.0, 7.5, 10.0 µM) or a vehicle control (DMSO).[1]
-
Incubation: The cells are incubated for various time points (e.g., 24, 48, and 72 hours).[1]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.[1] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., acidic isopropanol (B130326) with SDS) is added to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to measure the levels of specific proteins to confirm the downstream effects of PRMT5 inhibition.
Protocol:
-
Cell Lysis: A549 cells are treated with this compound for a specified time, then harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., FGFR3, eIF4E, phosphorylated AKT, phosphorylated ERK, and a loading control like beta-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities are quantified to determine the relative protein levels.
Conclusion
This compound is a novel, non-SAM competitive inhibitor of PRMT5 with demonstrated biochemical and cellular activity. Its ability to downregulate key oncogenic signaling pathways, such as PI3K/AKT/mTOR and ERK, highlights its potential as a therapeutic agent for cancers where these pathways are aberrantly activated. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. bpsbioscience.com [bpsbioscience.com]
PRMT5-IN-39: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRMT5-IN-39, also identified as compound 107, is an orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a critical enzyme in various cellular processes, the dysregulation of PRMT5 is implicated in numerous cancers, making it a compelling target for therapeutic development. This document provides a comprehensive overview of the chemical structure, mechanism of action, and functional implications of this compound, with a focus on its application in cancer research, particularly in the context of MTAP (methylthioadenosine phosphorylase)-deficient tumors. Detailed experimental protocols for the evaluation of this and similar inhibitors are also presented.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C₂₁H₁₆F₃N₅O₂ and a molecular weight of 427.38 g/mol . A deuterated form, this compound-d3, is also available for use in metabolic studies.
Caption: 2D Structure of this compound
Function and Mechanism of Action
This compound functions as an inhibitor of PRMT5, a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, DNA damage response, and cell cycle progression. The overexpression of PRMT5 has been observed in a variety of cancers, including lymphoma, lung cancer, breast cancer, and colorectal cancer, and is often associated with poor prognosis.
By inhibiting the enzymatic activity of PRMT5, this compound can modulate these cellular processes, leading to anti-proliferative effects in cancer cells.
Quantitative Data
The inhibitory activity of this compound (referred to as Compound 107 in the following data) has been evaluated in the context of MTAP-deficient cancers. MTAP deletion, which occurs in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA). MTA can bind to PRMT5, creating a PRMT5-MTA complex that can be selectively targeted.
| Compound | Cell Type | Assay | IC₅₀ (nM) | Selectivity |
| Compound 107 | MTAP wild-type cells | Proliferation Assay | 3331.9 (median) | 58.8-fold |
Data sourced from patent WO2025077857A1.[1]
Signaling Pathways
PRMT5 is a key regulator of multiple signaling pathways implicated in cancer. Its inhibition by molecules like this compound can have significant downstream effects. One of the key areas of investigation is the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion.
Caption: PRMT5 Signaling in MTAP-Deleted Cancer
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of PRMT5 inhibitors like this compound.
Cell Viability/Proliferation Assay (MTS/MTT Assay)
Objective: To determine the dose-dependent effect of a PRMT5 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MTAP-wild-type and MTAP-deleted cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the IC₅₀ value from the dose-response curve.
Target Engagement Assay (Western Blot for Symmetric Dimethyl Arginine)
Objective: To confirm that the inhibitor is engaging with PRMT5 within the cell and inhibiting its methyltransferase activity.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-symmetric dimethyl arginine (anti-SDMA), anti-total protein for a known PRMT5 substrate (e.g., SmD3), and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane for the total substrate protein and a loading control to normalize the data.
Caption: Western Blot Workflow for Target Engagement
Conclusion
This compound is a valuable tool for the study of PRMT5 function and a promising scaffold for the development of novel anticancer therapeutics. Its selectivity for MTAP-deficient cancer cells highlights a potential precision medicine approach. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other PRMT5 inhibitors. As research in this area continues, a deeper understanding of the biological consequences of PRMT5 inhibition will undoubtedly emerge, paving the way for new therapeutic strategies.
References
PRMT5-IN-39 Target Engagement in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. Its role in the symmetric dimethylation of arginine residues on both histone and non-histone proteins makes it a key regulator of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is frequently observed in various cancers, correlating with tumor progression and poor prognosis. This technical guide provides an in-depth overview of targeting PRMT5 in cancer cells, with a focus on the conceptual framework for evaluating the target engagement of inhibitors like PRMT5-IN-39. Due to the limited publicly available data for the specific inhibitor this compound, this guide will utilize illustrative data from other well-characterized PRMT5 inhibitors to provide a comprehensive understanding of the experimental approaches and expected outcomes.
The PRMT5 Signaling Pathway and Therapeutic Intervention
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA). It forms a complex with MEP50 (methylosome protein 50) to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to its substrates. The PRMT5-MEP50 complex plays a crucial role in various cellular pathways implicated in cancer.
Below is a diagram illustrating the core PRMT5 signaling pathway and the mechanism of action for a therapeutic inhibitor.
Caption: PRMT5 signaling and inhibition mechanism.
Quantitative Analysis of PRMT5 Inhibitor Activity
Evaluating the potency and efficacy of a PRMT5 inhibitor requires a series of quantitative assays. These assays are designed to measure the inhibitor's binding affinity to the target, its ability to inhibit the enzyme's catalytic activity, and its effect on cancer cell proliferation.
Disclaimer: The following tables contain representative data from well-characterized PRMT5 inhibitors and are for illustrative purposes only, as specific quantitative data for this compound is not available in the public domain.
Table 1: Illustrative Biochemical Activity of a PRMT5 Inhibitor
| Assay Type | Target | Parameter | Value (nM) |
| Radioactive Assay | PRMT5/MEP50 | IC50 | 23.9 |
| AlphaLISA Assay | PRMT5/MEP50 | IC50 | 47 |
Table 2: Illustrative Cellular Activity of a PRMT5 Inhibitor
| Cell Line | Assay Type | Parameter | Value (nM) |
| HCT116 (MTAP-del) | SDMA Inhibition | IC50 | 1.0 |
| HCT116 (MTAP-wt) | SDMA Inhibition | IC50 | 536 |
| HCT116 (MTAP-del) | Anti-proliferation | IC50 | 19 |
| HCT116 (MTAP-wt) | Anti-proliferation | IC50 | 1620 |
| MOLM-13 | Anti-proliferation | IC50 | 3 |
Experimental Protocols for Target Engagement
Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug development. The following are key experimental protocols used to demonstrate target engagement for PRMT5 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated protein aggregates.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for PRMT5.
-
Data Analysis: Quantify the band intensities for PRMT5 at each temperature. Plot the percentage of soluble PRMT5 relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if a compound affects the interaction of PRMT5 with its binding partners, such as MEP50.
Experimental Workflow:
Caption: Co-Immunoprecipitation (Co-IP) workflow.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound or vehicle. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the pre-cleared lysate with an anti-PRMT5 antibody or an isotype control IgG overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against PRMT5 and its known interaction partner, MEP50. A change in the amount of co-immunoprecipitated MEP50 in the presence of the inhibitor would suggest that the compound affects the PRMT5-MEP50 interaction.
Methylome Analysis by Mass Spectrometry
To assess the functional consequence of PRMT5 inhibition, global changes in symmetric dimethylarginine (SDMA) levels can be quantified using mass spectrometry-based proteomics.
Protocol:
-
Sample Preparation: Treat cells with this compound or vehicle. Extract proteins and digest them into peptides using trypsin.
-
Enrichment of Methylated Peptides (Optional): Use an antibody that specifically recognizes SDMA to enrich for methylated peptides from the total peptide mixture.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to identify and quantify peptides, including those with post-translational modifications like symmetric dimethylation.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the methylated proteins and quantify the changes in their methylation levels between the treated and untreated samples.
Conclusion
The methodologies and conceptual frameworks presented in this guide provide a robust approach for evaluating the target engagement and cellular activity of PRMT5 inhibitors such as this compound. While specific data for this compound remains limited in publicly accessible scientific literature, the outlined experimental protocols for CETSA, co-immunoprecipitation, and methylome analysis are standard and essential for the preclinical characterization of any novel PRMT5-targeting therapeutic. The illustrative data from other known PRMT5 inhibitors serves as a benchmark for the expected outcomes of such studies. Rigorous application of these techniques will be crucial in advancing our understanding of this compound and its potential as a cancer therapeutic.
PRMT5-IN-39: A Technical Guide to its Mechanism and Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, and its dysregulation is implicated in various cancers. PRMT5-IN-39, also known as DW14800 or compound 39, is a potent and orally active inhibitor of PRMT5. This document provides an in-depth technical overview of this compound, with a specific focus on its mechanism of action and its quantifiable effects on histone methylation. Detailed experimental protocols for assessing the activity of this inhibitor are provided, along with visual representations of the relevant signaling pathways and experimental workflows to support further research and development.
Introduction to PRMT5 and Histone Methylation
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, and signal transduction. A key function of PRMT5 is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s). These histone marks are generally associated with transcriptional repression.[1] Given its role in cellular processes fundamental to cancer, PRMT5 has emerged as a significant target for therapeutic intervention.
This compound: An Overview
This compound (DW14800) is a small molecule inhibitor of PRMT5. It has demonstrated potent enzymatic and cellular activity, making it a valuable tool for studying the biological functions of PRMT5 and a potential candidate for cancer therapy.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Type | Reference |
| IC50 vs. PRMT5 | 17 nM | Enzymatic Assay | [1] |
Table 1: Biochemical Inhibition of PRMT5 by this compound (DW14800)
| Cell Line | Parameter | Value | Assay Type | Reference |
| Huh-7 (Hepatocellular Carcinoma) | IC50 | 2.7 µM | Cell Proliferation Assay | [1] |
| Hep3B (Hepatocellular Carcinoma) | IC50 | 1.4 µM | Cell Proliferation Assay | [1] |
Table 2: Anti-proliferative Activity of this compound (DW14800) in Cancer Cell Lines
This compound has been shown to reduce the cellular levels of symmetric dimethylarginine, specifically impacting histone methylation marks H4R3me2s and H3R8me2s in a dose-dependent manner in hepatocellular carcinoma (HCC) cells.[1]
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway and Inhibition by this compound
PRMT5 exerts its effects through the methylation of various substrates, leading to changes in gene expression. A key pathway involves the regulation of the transcription factor HNF4α.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for characterizing the effects of this compound on histone methylation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
PRMT5 Enzymatic Assay (In Vitro)
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of PRMT5.
-
Objective: To determine the IC50 value of this compound against PRMT5.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound (DW14800)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing the PRMT5/MEP50 complex and the histone H4 peptide substrate in the assay buffer.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of this compound on the proliferation of cancer cells.
-
Objective: To determine the anti-proliferative IC50 value of this compound in selected cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., Huh-7, Hep3B)
-
Complete cell culture medium
-
This compound (DW14800)
-
MTT or MTS reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (or DMSO as a vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Histone Methylation
This technique is used to measure the levels of specific histone methylation marks in cells treated with this compound.
-
Objective: To determine the dose-dependent effect of this compound on the levels of H4R3me2s and H3R8me2s.
-
Materials:
-
Cancer cell lines
-
This compound (DW14800)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H4R3me2s, anti-H3R8me2s, anti-total Histone H4, anti-total Histone H3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H4R3me2s, H3R8me2s, total H4, total H3, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of methylated histones to the total histone levels and the loading control.
-
Conclusion
This compound (DW14800) is a potent inhibitor of PRMT5 with demonstrated activity against histone methylation and cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of targeting PRMT5. The detailed methodologies and visual aids are intended to facilitate the design and execution of experiments aimed at elucidating the intricate roles of PRMT5 in health and disease.
References
PRMT5 Inhibition: A Deep Dive into Downstream Signaling Pathways
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific inhibitor "PRMT5-IN-39" is not available in the public domain. This technical guide will provide a comprehensive overview of the downstream signaling pathways affected by potent and selective PRMT5 inhibitors, using data from well-characterized tool compounds as representative examples.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Its dysregulation is implicated in numerous cancers, making it a compelling therapeutic target.[3][4] PRMT5 inhibitors disrupt its methyltransferase activity, leading to a cascade of downstream effects that impinge on key cellular processes such as cell cycle progression, apoptosis, signal transduction, and RNA splicing.[5][6][7] This guide provides an in-depth exploration of the core downstream signaling pathways modulated by PRMT5 inhibition, supported by quantitative data from representative inhibitors, detailed experimental methodologies, and visual pathway diagrams.
Core Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5's influence extends across a multitude of signaling networks crucial for cancer cell proliferation and survival. Inhibition of PRMT5 has been shown to significantly impact the following pathways:
-
Growth Factor Signaling Pathways: PRMT5 methylates key components of growth factor receptor signaling cascades, including EGFR, PDGFR, and FGFR.[8][9] By doing so, it can either positively or negatively regulate downstream pathways like the PI3K/AKT/mTOR and ERK/MAPK cascades, depending on the cellular context.[9][10] Inhibition of PRMT5 can therefore lead to decreased cell proliferation, migration, and survival in cancers driven by these pathways.[9]
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. PRMT5 can directly methylate the p65 subunit of NF-κB, leading to its activation.[8][11] Pharmacological inhibition of PRMT5 has been demonstrated to abrogate NF-κB signaling, suggesting a therapeutic avenue for cancers reliant on this pathway.[8]
-
TGFβ Signaling: The TGFβ signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. PRMT5 has been shown to modulate TGFβ signaling, and its inhibition can impact the expression of TGFβ target genes.[8]
-
Cell Cycle and DNA Damage Response: PRMT5 plays a crucial role in cell cycle progression by regulating the expression of key cell cycle proteins.[1] It also methylates proteins involved in the DNA damage response.[3] Inhibition of PRMT5 can lead to cell cycle arrest and sensitize cancer cells to DNA damaging agents.[3][12]
-
RNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome through the methylation of spliceosomal proteins like SmD3.[6] Inhibition of PRMT5 leads to widespread splicing defects, which can be detrimental to cancer cells.[7]
Quantitative Data for Representative PRMT5 Inhibitors
The following table summarizes the inhibitory activity of several well-characterized PRMT5 inhibitors against the PRMT5 enzyme and in cellular assays.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| EPZ015666 | Biochemical | PRMT5/MEP50 | 22 | Not specified |
| Cell Viability | MCL Cell Lines | Nanomolar range | Not specified | |
| GSK3326596 | Not specified | Not specified | Not specified | [13] |
| Compound 15 | Biochemical | PRMT5/MEP50 | 18 ± 1 | [5] |
| Degradation (DC50) | MCF-7 | 1100 ± 600 | [5] | |
| 3039-0164 | Biochemical | PRMT5 | 63,000 | [14] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key downstream signaling pathways affected by PRMT5 inhibition.
Caption: PRMT5 modulation of growth factor signaling pathways.
Caption: PRMT5 regulation of the NF-κB signaling pathway.
Detailed Experimental Protocols
Biochemical Assay for PRMT5 Activity
Objective: To determine the in vitro enzymatic activity of PRMT5 and the potency of inhibitors.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide (1-21) substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
S-adenosyl-L-homocysteine (SAH)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
PRMT5 inhibitor (e.g., this compound)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the biotinylated H4 peptide substrate.
-
Add the PRMT5 inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radioactive SAH.
-
Add streptavidin-coated SPA beads to the reaction wells. The biotinylated peptide will bind to the beads.
-
Incubate to allow for bead settling.
-
Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylated substrate.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT/MTS)
Objective: To assess the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PRMT5 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours. Live cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for Target Engagement
Objective: To confirm that the PRMT5 inhibitor is engaging its target in cells by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate (e.g., SmD3).
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-total SmD3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the PRMT5 inhibitor at various concentrations for a specific duration.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total SmD3 and a loading control to normalize the data. A decrease in the SDMA signal relative to total SmD3 indicates target engagement by the inhibitor.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 function and targeting in cancer [cell-stress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-39: A Chemical Probe for Protein Arginine Methyltransferase 5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a compelling therapeutic target in oncology. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for the development of novel therapeutics.
PRMT5-IN-39 is an orally active inhibitor of PRMT5, identified as a valuable tool for cancer research. Its chemical formula is C21H16F3N5O2, with a molecular weight of 427.38 g/mol and a CAS number of 3030464-01-5. While detailed biochemical and cellular characterization data for this compound are not extensively available in the public domain, this guide will provide a comprehensive overview of its potential as a chemical probe by using the well-characterized and potent PRMT5 inhibitor, EPZ015666 (GSK3235025) , as a representative example. The data and protocols presented herein are illustrative of the expected profile and experimental evaluation of a selective PRMT5 chemical probe like this compound.
Data Presentation: Representative Inhibitor Profile (EPZ015666)
The following tables summarize the quantitative data for the representative PRMT5 inhibitor, EPZ015666, to illustrate the expected potency, selectivity, and cellular activity of a high-quality PRMT5 chemical probe.
Table 1: Biochemical Potency of EPZ015666 Against PRMT5
| Parameter | Value |
| IC50 (nM) | 22[1] |
| Ki (nM) | 5 |
Table 2: Selectivity Profile of EPZ015666 Against Other Methyltransferases
| Enzyme | IC50 (nM) | Fold Selectivity vs. PRMT5 |
| PRMT5 | 22 | 1 |
| PRMT1 | >50,000 | >2272 |
| PRMT3 | >50,000 | >2272 |
| PRMT4 (CARM1) | >50,000 | >2272 |
| PRMT6 | >50,000 | >2272 |
| PRMT7 | >50,000 | >2272 |
| PRMT8 | >50,000 | >2272 |
| SETD2 | >50,000 | >2272 |
| SETD7 | >50,000 | >2272 |
| MLL1 | >50,000 | >2272 |
| EZH2 | >50,000 | >2272 |
Table 3: Cellular Activity of EPZ015666 in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Description | IC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | 99 |
| Maver-1 | Mantle Cell Lymphoma | 118 |
| JeKo-1 | Mantle Cell Lymphoma | 29 |
| Granta-519 | Mantle Cell Lymphoma | 53 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the procedures used to characterize a PRMT5 chemical probe.
Biochemical Assay for PRMT5 Inhibition (Radiometric)
Objective: To determine the in vitro potency (IC50) of a test compound against PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT)
-
Stop solution (e.g., trichloroacetic acid)
-
Filter plates
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme and the histone H4 peptide substrate in the assay buffer.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled methylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cellular Proliferation Assay (MTS/MTT Assay)
Objective: To determine the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Z-138)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of a test compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line of interest (e.g., Z-138)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant the cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle control to the respective groups at a predetermined dose and schedule (e.g., oral gavage, once or twice daily).
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
Mandatory Visualizations
Signaling Pathways
Caption: PRMT5 involvement in the ERK/MAPK and PI3K/AKT signaling pathways.
Experimental Workflow
References
A Technical Guide to Protein Arginine Methyltransferase 5 (PRMT5) and its Inhibition for Studying Gene Regulation
Disclaimer: The specific compound "PRMT5-IN-39" requested in the topic is not documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of its putative target, Protein Arginine Methyltransferase 5 (PRMT5), and the application of well-characterized small molecule inhibitors to study its role in gene regulation and other cellular processes. The data and protocols presented herein are based on representative, published PRMT5 inhibitors.
Introduction to PRMT5 and its Role in Gene Regulation
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that plays a central role in regulating numerous cellular functions. As the primary Type II protein arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone protein substrates.[1][2][3][4] This post-translational modification is a key mechanism in the epigenetic control of gene expression.
PRMT5-mediated methylation of histone tails, particularly at residues such as Histone H4 Arginine 3 (H4R3), Histone H3 Arginine 8 (H3R8), and Histone H2A Arginine 3 (H2AR3), is generally associated with transcriptional repression.[5][6][7] These repressive marks can interfere with the binding of transcriptional activators or recruit transcriptional repressor complexes to chromatin, leading to gene silencing. However, PRMT5 can also contribute to transcriptional activation in certain contexts, for instance by methylating H3R2, which promotes subsequent activating modifications.[6]
Beyond direct histone modification, PRMT5 influences gene expression by methylating non-histone proteins, including transcription factors (e.g., p53, E2F1) and components of the mRNA splicing machinery (e.g., Sm proteins).[7][8][9] Its involvement in RNA processing, DNA damage response, and signal transduction pathways underscores its importance in maintaining cellular homeostasis.[6][8][9] Dysregulation and overexpression of PRMT5 are frequently observed in various cancers, making it a compelling target for therapeutic development and a crucial enzyme for study in cancer biology.[3][10][11]
Mechanism of Action of PRMT5 Inhibitors
Small molecule inhibitors of PRMT5 are invaluable tools for dissecting its biological functions. These inhibitors are typically designed to interfere with the enzyme's catalytic activity by targeting its active site. They can be broadly classified based on their mechanism of action:
-
S-adenosylmethionine (SAM)-Competitive Inhibitors: These compounds compete with the methyl donor cofactor, SAM, for binding to the PRMT5 active site. By occupying the SAM-binding pocket, they prevent the transfer of a methyl group to the substrate.
-
Substrate-Competitive Inhibitors: These molecules bind to the substrate-binding pocket of PRMT5, preventing the target protein from accessing the catalytic site.
-
MTA-Cooperative Inhibitors: A newer class of inhibitors that selectively targets PRMT5 in cancer cells with a specific metabolic deficiency (MTAP deletion). These inhibitors bind to a complex of PRMT5 and the endogenous metabolite methylthioadenosine (MTA), which accumulates in MTAP-deleted cells, leading to highly selective cancer cell killing.
The inhibition of PRMT5's methyltransferase activity leads to a global reduction in sDMA levels on its substrates. This blocks the downstream signaling and regulatory events mediated by PRMT5, resulting in anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.
Quantitative Data on Representative PRMT5 Inhibitors
The potency of PRMT5 inhibitors is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) in biochemical assays reflects the direct enzymatic inhibition, while cellular IC50 values indicate the compound's effectiveness at inhibiting cell growth and proliferation.
Table 1: Biochemical Activity of Representative PRMT5 Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| EPZ015666 (GSK3235025) | Radioactive Enzymatic Assay | 22 - 30 | [12][13] |
| GSK591 | Cellular Thermal Shift Assay (CETSA) | - | [14] |
| LLY-283 | Biochemical Assay | Potent nM range | [14] |
| Compound 15 (Degrader) | Radioactive Enzymatic Assay | 18 | [12] |
| Compound 17 | Radioactive Enzymatic Assay | 12 - 330 | [12][13] |
Table 2: Anti-proliferative Activity of Representative PRMT5 Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| EPZ015666 | Mantle Cell Lymphoma (MCL) | Cell Viability | Nanomolar range | [13] |
| 3039-0164 | A549 (NSCLC) | MTT Assay | ~7.5 µM (at 72h) | [1] |
| Z319334062 | PRMT5 Overexpressing Cell Line | Cell Viability | 12.8 µM | [15] |
| Compound 15 (Degrader) | MCF-7 (Breast Cancer) | PRMT5 Degradation (DC50) | 1.1 µM | [12] |
Experimental Protocols for Studying PRMT5 Inhibition
Characterizing the effects of a PRMT5 inhibitor involves a series of standard in vitro experiments to confirm target engagement and assess cellular consequences.
Protocol: Cell Viability Assay (MTS/MTT)
This assay measures the dose-dependent effect of a PRMT5 inhibitor on cancer cell proliferation.
Objective: To determine the IC50 value of a PRMT5 inhibitor in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor stock solution (in DMSO)
-
MTS or MTT reagent
-
96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the PRMT5 inhibitor in complete culture medium. A typical concentration range might be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[13]
Protocol: Western Blot for Target Engagement
This assay confirms that the inhibitor is engaging PRMT5 within the cell by measuring the levels of its downstream methylation mark (sDMA) on a known substrate.
Objective: To assess the reduction of symmetric dimethylarginine on PRMT5 substrates following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-sDMA (symmetric dimethylarginine), Anti-SmD3, Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the PRMT5 inhibitor for 48-72 hours.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the sDMA mark or a specific methylated substrate (e.g., sDMA-SmD3) overnight at 4°C. Also, probe a separate blot or strip the same blot for total protein levels and a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a digital imager.
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control to determine the dose-dependent reduction in PRMT5 activity.[2][13]
PRMT5 Signaling and Regulation
PRMT5 does not act in isolation; its activity and substrate specificity are regulated by interacting proteins and upstream signals. It forms a core complex with MEP50 (WDR77), which is essential for its enzymatic activity. Other adaptor proteins can recruit specific substrates to the PRMT5/MEP50 complex, thereby dictating its diverse cellular roles. Inhibiting PRMT5 disrupts these downstream pathways, leading to changes in gene expression, defective RNA splicing, and ultimately, cell cycle arrest or apoptosis.
Conclusion and Future Directions
PRMT5 is a multifaceted enzyme with significant roles in gene regulation and the maintenance of cellular integrity. The development of potent and selective small molecule inhibitors has provided researchers with powerful tools to probe its functions and has opened promising therapeutic avenues, particularly in oncology. Future research will likely focus on developing inhibitors with improved selectivity and novel mechanisms of action, such as MTA-cooperative inhibitors for MTAP-deleted cancers. Furthermore, combining PRMT5 inhibitors with other targeted therapies or immunotherapies holds the potential to overcome drug resistance and improve patient outcomes. A deeper understanding of the complex regulatory networks governed by PRMT5 will continue to fuel drug discovery efforts and reveal new biological insights.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type II Arginine Methyltransferase PRMT5 Regulates Gene Expression of Inhibitors of Differentiation/DNA Binding Id2 and Id4 during Glial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
PRMT5-IN-39 and Its Impact on RNA Splicing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific compound "PRMT5-IN-39" is limited. This guide provides a comprehensive overview of the role of Protein Arginine Methyltransferase 5 (PRMT5) in RNA splicing and the impact of its inhibition, using well-characterized inhibitors as illustrative examples. The principles, mechanisms, and methodologies described herein are directly applicable to the study and evaluation of novel PRMT5 inhibitors such as this compound.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key function of PRMT5 is the regulation of pre-mRNA splicing, a fundamental process for gene expression in eukaryotes. Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Inhibition of PRMT5 disrupts RNA splicing, leading to anti-proliferative effects in cancer cells. This guide details the mechanism of PRMT5 in RNA splicing, the consequences of its inhibition, and provides a framework for the preclinical evaluation of PRMT5 inhibitors, with a focus on their impact on RNA splicing.
The Role of PRMT5 in RNA Splicing
PRMT5 is a pivotal regulator of RNA splicing through its role in the assembly of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. The primary mechanism involves the symmetric dimethylation of arginine residues on Sm proteins (SmB, SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs). This methylation is crucial for the proper assembly of snRNPs into the mature spliceosome complex.[1][2][3]
The inhibition of PRMT5's catalytic activity leads to a global disruption of pre-mRNA splicing. This manifests as an increase in splicing errors, including intron retention, exon skipping, and the use of alternative splice sites.[4][5][6][7] These splicing defects can result in the production of non-functional proteins or trigger nonsense-mediated decay of the mRNA, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on high PRMT5 activity.[8][9]
Impact of PRMT5 Inhibition on RNA Splicing: A Mechanistic Overview
The therapeutic strategy of targeting PRMT5 in cancer is largely based on exploiting the reliance of tumor cells on proper splicing for their survival and proliferation. The inhibition of PRMT5 introduces a level of splicing stress that is preferentially toxic to cancer cells.
Key Consequences of PRMT5 Inhibition:
-
Widespread Splicing Disruption: Inhibition of PRMT5 leads to a global alteration of splicing patterns, affecting a multitude of genes, particularly those involved in cell cycle progression and proliferation.[4][6]
-
Intron Retention: A common outcome of PRMT5 inhibition is the retention of introns in mature mRNA transcripts.[1] This can introduce premature stop codons, leading to truncated, non-functional proteins.
-
Exon Skipping: PRMT5 inhibition can also cause the skipping of exons, resulting in altered protein isoforms that may have reduced or altered function.[5]
-
Synthetic Lethality in MTAP-deleted Cancers: A significant advancement in the field is the development of MTA-cooperative PRMT5 inhibitors, such as MRTX1719. These inhibitors selectively target PRMT5 in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in many cancers. The accumulation of MTA in these cells enhances the inhibitory activity of these compounds, creating a synthetic lethal interaction.[10][11][12][13]
Quantitative Data on Representative PRMT5 Inhibitors
The following tables summarize key quantitative data for well-characterized PRMT5 inhibitors, illustrating their potency and cellular effects.
Table 1: In Vitro and Cellular Activity of LLY-283
| Parameter | Cell Line | Value | Reference |
| Enzymatic IC50 | - | 22 ± 3 nM | [14] |
| Cellular IC50 | - | 25 ± 1 nM | [14] |
| Effect on Cell Confluence | Glioblastoma Stem Cells (GSCs) | Dose-dependent decrease | [4] |
Table 2: In Vitro and Cellular Activity of MRTX1719
| Parameter | Cell Line | Value | Reference |
| PRMT5 Activity IC50 (MTAPdel) | HCT116 | 8 nM | [12] |
| Cell Viability IC50 (MTAPdel) | HCT116 | 12 nM | [12] |
| PRMT5-dependent SDMA IC50 (MTAPdel) | HCT116 | 8 nmol/L | [11] |
| Cell Viability IC50 (MTAP WT) | HCT116 | 890 nmol/L | [11] |
Table 3: General Activity of Other Notable PRMT5 Inhibitors
| Inhibitor | Target Context | Effect | Reference |
| GSK3326595 (EPZ015666) | Melanoma Cell Lines | More extensive changes in gene expression and RNA splicing compared to CDK4/6 inhibition | [7] |
| GSK591 | Glioblastoma Stem Cells (GSCs) | Inhibition of GSC proliferation | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the impact of PRMT5 inhibitors on RNA splicing.
Cell Viability Assay (MTS/MTT Assay)
-
Objective: To determine the dose-dependent effect of a PRMT5 inhibitor on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PRMT5 inhibitor (e.g., this compound)
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the PRMT5 inhibitor in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the IC50 value by plotting the percentage of viable cells against the inhibitor concentration.
-
Western Blot for Symmetric Di-Methyl Arginine (SDMA)
-
Objective: To assess the in-cell target engagement of the PRMT5 inhibitor by measuring the levels of a key PRMT5-mediated post-translational modification.
-
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SDMA, anti-SmB/B', anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
-
-
Protocol:
-
Treat cells with the PRMT5 inhibitor at various concentrations for 24-72 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Normalize the SDMA signal to a loading control like GAPDH.
-
RNA Sequencing (RNA-Seq) for Splicing Analysis
-
Objective: To perform a global analysis of the changes in RNA splicing patterns induced by the PRMT5 inhibitor.
-
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor
-
RNA extraction kit
-
Library preparation kit (e.g., TruSeq Stranded mRNA)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
-
-
Protocol:
-
Treat cells with the PRMT5 inhibitor and a vehicle control for a defined period (e.g., 48-72 hours).
-
Extract total RNA from the cells and assess its quality and quantity.
-
Prepare sequencing libraries from high-quality RNA using a stranded mRNA library preparation kit.
-
Sequence the libraries on a high-throughput sequencing platform to generate paired-end reads.
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Use specialized software (e.g., rMATS, JunctionSeq) to identify and quantify differential alternative splicing events (skipped exons, retained introns, etc.) between the inhibitor-treated and control samples.[5][9]
-
Perform gene ontology and pathway analysis on the genes with significantly altered splicing.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: PRMT5 Signaling Pathway in RNA Splicing.
Caption: Experimental Workflow for PRMT5 Inhibitor Evaluation.
Caption: Mechanism of Splicing Modulation by PRMT5 Inhibition.
References
- 1. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5: splicing up tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - Institut Curie [institut-curie.org]
- 7. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-39: A Technical Overview of a Novel Arginine Methyltransferase 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes, including transcriptional regulation, RNA splicing, and cell cycle control. Overexpression of PRMT5 is implicated in numerous cancers, correlating with poor prognosis. PRMT5-IN-39, also identified as compound 107 in patent literature, is an orally active inhibitor of PRMT5. This technical guide synthesizes the currently available public information on this compound, focusing on its therapeutic potential, mechanism of action, and preclinical data derived from patent filings. Due to the proprietary nature of early drug development, comprehensive peer-reviewed studies and detailed experimental protocols for this compound are not yet publicly available. This document aims to provide a structured overview based on the existing information.
Introduction to PRMT5 as a Therapeutic Target
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression and other cellular functions. In cancer, the dysregulation of PRMT5 activity contributes to tumorigenesis by affecting key pathways involved in cell proliferation, survival, and differentiation. A particularly promising therapeutic strategy involves targeting PRMT5 in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP-deficient cancer cells accumulate methylthioadenosine (MTA), which weakly inhibits PRMT5. This renders these cells more sensitive to potent PRMT5 inhibitors, creating a potential therapeutic window for selective cancer cell killing while sparing normal tissues.
This compound (Compound 107)
This compound is a novel small molecule inhibitor of PRMT5. It is described as an orally active compound with potential for cancer therapy. The majority of the available data on this compound is found within recent patent applications.
Quantitative Data
The publicly available quantitative data for this compound (Compound 107) is limited. The following table summarizes the in vitro cell proliferation data from a recent patent application.
| Cell Line Type | Number of Cell Lines | IC50 Range (nM) | Median IC50 (nM) | Selectivity (Median IC50 WT / MTAP-/-) |
| MTAP-deficient (MTAP-/-) | 15 | 2.4 - >1000 | 38.8 | \multirow{2}{*}{58.8-fold} |
| MTAP wild-type (WT) | Not Specified | 781 - >10000 | 3331.9 |
Data sourced from patent application WO2025077857A1. The specific cell lines tested were not fully disclosed.
This data suggests that this compound (Compound 107) demonstrates significantly greater potency in inhibiting the proliferation of cancer cells with MTAP deletion compared to those with wild-type MTAP.
Mechanism of Action
While a detailed molecular mechanism of action for this compound has not been explicitly published, its function as a PRMT5 inhibitor suggests that it interferes with the catalytic activity of the PRMT5 enzyme, leading to a reduction in symmetric dimethylarginine levels on its substrate proteins. This, in turn, impacts downstream cellular processes that are dependent on PRMT5 activity.
Below is a conceptual diagram of the PRMT5 signaling pathway and the proposed point of intervention for a PRMT5 inhibitor like this compound.
Caption: PRMT5 Signaling and Inhibition.
Experimental Protocols
Detailed, step-by-step experimental protocols for the biological evaluation of this compound are not available in the public domain. The information is currently limited to high-level descriptions within patent literature. Below is a generalized workflow for the characterization of a novel PRMT5 inhibitor, based on standard practices in the field.
Caption: Characterization of a PRMT5 Inhibitor.
Therapeutic Potential
The primary therapeutic potential of this compound, as suggested by the available data, lies in the treatment of MTAP-deficient cancers. The significant difference in potency between MTAP-deficient and MTAP wild-type cells suggests a promising therapeutic window. Cancers with a high prevalence of MTAP deletion include glioblastoma, pancreatic cancer, non-small cell lung cancer, and bladder cancer, among others.
A patent mentions the evaluation of "Example Compound 107" in a mouse orthotopic transplanted tumor U87MG (glioblastoma) model, indicating that its in vivo efficacy is being investigated. However, the results of this study are not yet publicly disclosed.
Conclusion and Future Directions
This compound (Compound 107) is a promising, orally active PRMT5 inhibitor with demonstrated selectivity for MTAP-deficient cancer cells in vitro. While the current publicly available information is limited and primarily sourced from patent literature, it points towards an active preclinical development program. For a comprehensive understanding of its therapeutic potential, further data from peer-reviewed publications are necessary. These would ideally include detailed biochemical and cellular characterization, extensive in vivo efficacy and safety data, and a thorough elucidation of its mechanism of action. Researchers are encouraged to monitor scientific publications and clinical trial registries for future updates on this and other next-generation PRMT5 inhibitors.
The Role of PRMT5 Inhibition in Cancer: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note: This document provides a comprehensive overview of the preclinical and clinical data for several key Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. The specific inhibitor "PRMT5-IN-39" was not found in the reviewed literature; therefore, this guide focuses on well-characterized PRMT5 inhibitors to represent the current landscape of this therapeutic strategy.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology.[1] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in a variety of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation and overexpression of PRMT5 have been implicated in the pathogenesis of numerous solid tumors and hematologic malignancies, often correlating with poor prognosis.[2][3] Consequently, the development of small molecule inhibitors targeting PRMT5 is a highly active area of cancer research. This guide summarizes the activity of several key PRMT5 inhibitors in various cancer models, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Quantitative Data on PRMT5 Inhibitor Activity
The following tables summarize the in vitro and in vivo activities of several prominent PRMT5 inhibitors across a range of cancer models.
Table 1: In Vitro Activity of PRMT5 Inhibitors (IC50/GI50 Values)
| Inhibitor | Cancer Type | Cell Line | IC50/GI50 (nM) | Reference |
| JNJ-64619178 | Lung Cancer | A549 | Potent antiproliferative activity | [4] |
| Various Cancers | Panel of cell lines | 0.08 to >100 | [4] | |
| Lung Cancer | NCI-H1048 | 0.14 (enzymatic IC50) | [5] | |
| LLY-283 | - | - | 22 ± 3 (enzymatic IC50) | [6][7] |
| - | - | 25 ± 1 (cellular IC50) | [6][7] | |
| AMG 193 | Colorectal Cancer | HCT116 (MTAP-null) | ~100 | [8] |
| Colorectal Cancer | HCT116 (MTAP-WT) | >4000 | [8] | |
| EPZ015666 | T-cell Leukemia | Jurkat, SLB-1, ATL-ED | Dose-dependent decrease in viability | [9] |
| Entamoeba invadens | - | 96,600 ± 6,000 | [10][11] |
Table 2: In Vivo Antitumor Efficacy of PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| GSK3326595 | Mantle Cell Lymphoma | Z-138 | 25 mg/kg BID | 52.1% | [12] |
| Mantle Cell Lymphoma | Z-138 | 50 mg/kg BID | 88.03% | [12] | |
| Mantle Cell Lymphoma | Z-138 | 100 mg/kg BID | 106.05% (regression) | [12] | |
| Mantle Cell Lymphoma | Z-138 | 200 mg/kg QD | 102.81% (regression) | [12] | |
| Mantle Cell Lymphoma | Granta-519, Maver-1 | 100 mg/kg daily | Significant tumor volume reduction | [13] | |
| Neuroblastoma | CHLA20 | Not specified | Attenuated primary tumor growth | [14] | |
| AMG 193 | Pancreatic Cancer | BxPC-3 | 100 mg/kg QD | 96% | [15] |
| Glioblastoma | U87MG | 100 mg/kg QD | 88% | [15] | |
| NSCLC, Pancreatic, Esophageal | CDX and PDX models | Oral, once-daily | Robust anti-tumor activity | [8] | |
| JNJ-64619178 | Small Cell Lung Cancer | NCI-H1048 | Not specified | Dose-dependent tumor growth inhibition and regression | [5][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PRMT5 inhibitors. The following are representative protocols for key in vitro and in vivo assays.
Cell Viability Assay (MTT/Trypan Blue Exclusion)
Objective: To determine the dose-dependent effect of a PRMT5 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PRMT5 inhibitor (e.g., EPZ015666)
-
Vehicle control (e.g., DMSO)
-
96-well or 12-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Trypan Blue dye
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader or hemocytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well or in a 12-well plate at 1 x 10^5 cells/mL. Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.[9][17]
-
Compound Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours to 12 days), allowing the inhibitor to exert its effect. For longer-term assays, replenish the medium with fresh inhibitor every 4 days.[9][17]
-
Viability Assessment (MTT):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[17]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
-
Viability Assessment (Trypan Blue):
-
Harvest the cells and resuspend in a small volume of PBS.
-
Mix an aliquot of the cell suspension with an equal volume of Trypan Blue dye.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10][11]
Western Blot Analysis for Target Engagement
Objective: To confirm the on-target effect of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., SmD3, H3R8, H4R3).
Materials:
-
Cancer cells treated with PRMT5 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-H3R8me2s, anti-H4R3me2s, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for the desired time. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control to normalize the data.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of a PRMT5 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest (e.g., Z-138, Granta-519)
-
Matrigel (optional)
-
PRMT5 inhibitor (e.g., GSK3326595) and vehicle
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the PRMT5 inhibitor or vehicle to the respective groups according to the predetermined dosing schedule (e.g., 100 mg/kg, daily, oral gavage).[13]
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.[12]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Signaling Pathways and Mechanisms of Action
PRMT5 inhibition impacts multiple oncogenic signaling pathways. The diagrams below illustrate some of the key mechanisms.
Caption: Key signaling pathways regulated by PRMT5 in cancer.
PRMT5 plays a central role in several oncogenic processes:
-
RNA Splicing: PRMT5 methylates spliceosomal proteins, such as SmD1 and SmD3, which is critical for the proper assembly and function of the spliceosome.[4] Inhibition of PRMT5 leads to widespread changes in alternative splicing, which can result in the production of non-functional proteins or the downregulation of essential genes.[4][18][19]
-
Transcriptional Regulation: Through the methylation of histone tails (e.g., H3R8 and H4R3), PRMT5 can repress the expression of tumor suppressor genes.[3]
-
Modulation of Key Oncoproteins and Tumor Suppressors: PRMT5 can directly methylate non-histone proteins, including p53 and E2F1, thereby altering their activity and contributing to cell cycle progression and suppression of apoptosis.[2][3][20][21]
-
DNA Damage Response: PRMT5 is involved in the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents.[22]
-
PI3K/AKT Signaling: In some cancers, a positive feedback loop exists between PRMT5 and the PI3K/AKT pathway, where each component promotes the activity of the other, driving cell survival and proliferation.[23]
Caption: A generalized experimental workflow for the preclinical evaluation of PRMT5 inhibitors.
Conclusion
The inhibition of PRMT5 represents a promising therapeutic strategy for a variety of cancers. The diverse roles of PRMT5 in fundamental cellular processes provide multiple avenues for therapeutic intervention. The development of potent and selective PRMT5 inhibitors has demonstrated significant antitumor activity in both preclinical models and early-phase clinical trials. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to PRMT5 inhibition and exploring rational combination therapies to enhance efficacy and overcome potential resistance mechanisms.
References
- 1. ashpublications.org [ashpublications.org]
- 2. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 10. preprints.org [preprints.org]
- 11. PRMT5 Inhibitor EPZ015666 Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Out of the jaws of death: PRMT5 steers p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PRMT5 in Tumorigenesis and its Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and a compelling therapeutic target in oncology.[1][2] As the primary enzyme responsible for symmetric arginine dimethylation (sDMA) of both histone and non-histone proteins, PRMT5 plays a pivotal role in a multitude of cellular processes frequently dysregulated in cancer.[3][4] Its overexpression is a common feature across a wide range of solid tumors and hematological malignancies, often correlating with poor clinical outcomes.[1][5]
This technical guide provides an in-depth overview of the multifaceted role of PRMT5 in tumorigenesis, covering its impact on key signaling pathways, gene expression, and the tumor microenvironment. Furthermore, it delves into the therapeutic strategy of PRMT5 inhibition, with a focus on the available data for small molecule inhibitors. While specific preclinical data for the research compound PRMT5-IN-39 (Molecular Formula: C21H16F3N5O2) is not extensively available in peer-reviewed literature, this guide will utilize data from well-characterized PRMT5 inhibitors to illustrate the principles of targeting this enzyme.[6][7] Detailed experimental protocols for key assays and visualizations of relevant pathways are provided to support further research and development in this promising area of cancer therapy.
The Oncogenic Functions of PRMT5
PRMT5 is a Type II protein arginine methyltransferase that, in complex with its binding partner MEP50 (Methylosome Protein 50), catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[3][4] This modification, symmetric dimethylation, alters the function of target proteins, thereby influencing numerous pathways critical for cancer development and progression.[3]
Epigenetic Regulation and Transcriptional Control
A primary oncogenic function of PRMT5 is the epigenetic regulation of gene expression through histone methylation. PRMT5-mediated symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), histone H3 at arginine 8 (H3R8me2s), and histone H2A at arginine 3 (H2AR3me2s) is generally associated with transcriptional repression.[5][8] PRMT5, often in conjunction with chromatin remodeling complexes like SWI/SNF and NuRD, silences the expression of key tumor suppressor genes, thereby promoting cell proliferation and survival.[9]
Conversely, PRMT5 can also activate transcription. For instance, it has been shown to epigenetically activate the transcription of the androgen receptor (AR) in prostate cancer cells, promoting tumor growth.[8][10]
Modulation of Key Signaling Pathways
PRMT5 influences several pro-tumorigenic signaling pathways through the methylation of non-histone proteins. These pathways are central to cell growth, proliferation, and survival.
-
PI3K/AKT/mTOR Pathway: PRMT5 can activate the PI3K/AKT pathway by methylating and regulating upstream effectors like the Fibroblast Growth Factor Receptor 3 (FGFR3) and the Epidermal Growth Factor Receptor (EGFR).[7] This leads to increased cell growth and survival.
-
ERK1/2 Pathway: Similar to the PI3K/AKT pathway, PRMT5 can enhance signaling through the ERK1/2 cascade, promoting cell proliferation.[7]
-
NF-κB Pathway: PRMT5 can methylate the p65 subunit of NF-κB, a key regulator of inflammation and cell survival, thereby driving tumorigenesis.[3]
Role in RNA Splicing and DNA Damage Response
PRMT5 methylates components of the spliceosome, the cellular machinery responsible for RNA splicing.[11] Dysregulation of PRMT5 activity can lead to aberrant splicing of numerous genes, including those involved in cell cycle control and the DNA damage response (DDR).[11] By modulating the DDR pathways, PRMT5 inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and PARP inhibitors.[1][12]
Impact on the Tumor Microenvironment and Immunity
PRMT5 also plays a significant role in shaping the tumor microenvironment to favor immune evasion.[13] It is necessary for the function of regulatory T cells (Tregs), which suppress anti-tumor immune responses.[13] Additionally, PRMT5 can suppress the production of interferons and chemokines that are required to recruit cytotoxic T cells into the tumor.[13] Therefore, inhibiting PRMT5 may enhance anti-tumor immunity.[13]
Therapeutic Inhibition of PRMT5
Given its central role in driving cancer, PRMT5 has become an attractive target for therapeutic intervention. A number of small molecule inhibitors of PRMT5 are in various stages of preclinical and clinical development.[1]
Mechanism of Action of PRMT5 Inhibitors
Most PRMT5 inhibitors are competitive with either the methyl-donor SAM or the protein substrate.[2] A particularly promising strategy involves the development of MTA-cooperative inhibitors. These inhibitors are highly effective in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is co-deleted with the tumor suppressor CDKN2A in approximately 15% of human cancers.[1][2] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5 and makes it more susceptible to inhibition by these cooperative inhibitors, thus creating a synthetic lethal interaction.[1][2]
This compound and Other Investigated Inhibitors
This compound is an orally active PRMT5 inhibitor available for research purposes.[6][7] While specific efficacy data for this compound is limited in the public domain, the broader class of PRMT5 inhibitors has demonstrated significant anti-tumor activity in preclinical models and early-phase clinical trials.
The following table summarizes data for some of the more extensively studied PRMT5 inhibitors.
| Inhibitor | Mechanism of Action | Target Indication (Example) | In Vitro Potency (IC50) | In Vivo Efficacy (Example Model) | Clinical Trial Status (Highest Phase) | Reference(s) |
| PF-06939999 (PRMT5-IN-3) | SAM-competitive | Non-Small Cell Lung Cancer (NSCLC) | 1.1 nM (global sDMA reduction) | Tumor volume reduction in A-427 xenograft model | Phase I | [14] |
| JNJ-64619178 | Potent and selective | B-cell NHL, Solid Tumors | Not specified | Broad antitumor activity in preclinical models | Phase I | [1] |
| GSK3326595 | SAM-cooperative | HR-positive breast cancer, AML | Not specified | Manageable side effects in Phase I | Phase II (discontinued) | [1] |
| EPZ015666 (GSK3235025) | Selective inhibitor | Mantle Cell Lymphoma (MCL) | 22 nM (biochemical assay) | 39% tumor growth inhibition in TNBC xenograft model | Preclinical | [4][12] |
| PRT543 | Competitive with SAM | Adenoid Cystic Carcinoma | Not specified | Stable disease observed in patients | Phase I |
Experimental Protocols for PRMT5 Research
Detailed and standardized protocols are essential for the accurate evaluation of PRMT5's role in cancer and the efficacy of its inhibitors.
PRMT5 Enzymatic Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on PRMT5's methyltransferase activity.
-
Objective: To determine the IC50 value of an inhibitor against recombinant PRMT5/MEP50 complex.
-
Principle: The assay quantifies the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction, or the methylation of a specific substrate. Homogeneous formats like AlphaLISA® are commonly used.
-
Methodology:
-
Reagents: Recombinant human PRMT5/MEP50 complex, biotinylated histone H4 peptide substrate, SAM, test inhibitor (e.g., this compound), AlphaLISA® acceptor beads, and streptavidin-donor beads.
-
Procedure: a. Incubate the PRMT5/MEP50 enzyme with the biotinylated substrate and varying concentrations of the inhibitor for a defined period (e.g., 2 hours). b. Add acceptor beads and a primary antibody that recognizes the methylated substrate. c. Add donor beads. d. Read the Alpha-counts on a suitable plate reader. The signal is inversely proportional to the inhibitor's activity.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of a PRMT5 inhibitor on the growth and proliferation of cancer cells.
-
Objective: To determine the dose-dependent effect of an inhibitor on cancer cell viability.
-
Principle: Tetrazolium-based assays (MTT, MTS) measure the metabolic activity of viable cells, which correlates with cell number.
-
Methodology:
-
Cell Seeding: Plate cancer cells of interest in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the PRMT5 inhibitor or vehicle control (DMSO) for 72-96 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance readings to the vehicle control to calculate the percentage of cell viability. Plot a dose-response curve to determine the GI50/IC50 value.
-
Western Blot for Target Engagement (sDMA Levels)
This assay confirms that the inhibitor is engaging PRMT5 within the cell and reducing its enzymatic activity by measuring the levels of symmetric dimethylarginine.
-
Objective: To measure the reduction of global sDMA levels in cells following inhibitor treatment.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for 48-72 hours. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: a. Block the membrane (e.g., with 5% non-fat milk in TBST). b. Incubate with a primary antibody against sDMA (or a specific methylated substrate like SmD3) overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the association of PRMT5 and its histone marks (e.g., H4R3me2s) with specific genomic regions, such as the promoters of tumor suppressor genes.
-
Objective: To determine if PRMT5 inhibition alters the methylation status of histones at specific gene promoters.
-
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H4R3me2s or a non-specific IgG control overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter of a target gene to quantify the enrichment of the histone mark.
-
Conclusion and Future Directions
PRMT5 is a validated and highly promising target in oncology. Its multifaceted role in driving tumorigenesis—from epigenetic silencing of tumor suppressors to the modulation of critical signaling pathways and immune evasion—provides a strong rationale for the development of targeted inhibitors. While early clinical trial results for PRMT5 inhibitors have been mixed, there is significant optimism for their potential, particularly in patient populations with specific molecular vulnerabilities such as MTAP deletions or splicing factor mutations.[1][12]
Further research is needed to fully elucidate the complex biology of PRMT5 and to identify robust predictive biomarkers to guide patient selection. The development of novel inhibitors, such as this compound and others, will continue to provide valuable tools to probe PRMT5 function and to advance this therapeutic strategy towards clinical application. The detailed protocols and conceptual frameworks provided in this guide are intended to support these ongoing efforts to translate the science of PRMT5 inhibition into effective cancer therapies.
References
- 1. onclive.com [onclive.com]
- 2. youtube.com [youtube.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
- 13. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-39 and Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in the regulation of numerous cellular processes, including cell cycle progression, RNA splicing, and signal transduction. Its overexpression has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of PRMT5 in cell cycle regulation and the therapeutic potential of its inhibition, with a focus on the orally active inhibitor, PRMT5-IN-39. Due to the limited publicly available data specifically for this compound, this guide leverages findings from studies on other well-characterized PRMT5 inhibitors to illustrate the compound's anticipated mechanism of action and effects.
Introduction to PRMT5
PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in chromatin remodeling, gene expression, and the regulation of protein function.[2] Dysregulation of PRMT5 activity has been linked to the pathogenesis of numerous diseases, including cancer, where it often promotes cell proliferation and survival.[3]
PRMT5's role in cell cycle control is multifaceted, influencing the expression and activity of key cell cycle regulators.[4][5] It has been shown to be essential for the G1-S phase transition, and its inhibition typically leads to cell cycle arrest at the G1 phase.[4][6]
This compound: A Novel PRMT5 Inhibitor
This compound (also referred to as compound 107) is an orally active inhibitor of PRMT5.[7] While specific quantitative data and detailed experimental protocols for this compound are not extensively published, its mechanism of action is expected to be consistent with other small molecule inhibitors of PRMT5. These inhibitors typically function by competing with the enzyme's substrate or cofactor, S-adenosylmethionine (SAM), thereby preventing the methylation of target proteins.
Mechanism of Action: PRMT5 Inhibition and Cell Cycle Arrest
Inhibition of PRMT5 disrupts the methylation of key proteins involved in cell cycle progression, leading to a halt in the cell division process, primarily at the G1/G0 phase.[4]
Regulation of p53 and eIF4E
Studies on PRMT5 knockdown have revealed that PRMT5 is required for the synthesis of the tumor suppressor protein p53.[4] Furthermore, PRMT5 regulates the expression of the eukaryotic translation initiation factor 4E (eIF4E), a potent oncogene.[4] Inhibition of PRMT5 leads to a decrease in both p53 and eIF4E levels, contributing to cell cycle arrest.[4]
Impact on Cyclins and Cyclin-Dependent Kinases (CDKs)
PRMT5 has been shown to upregulate the expression of G1 cyclins (such as Cyclin D1) and their associated cyclin-dependent kinases (CDK4 and CDK6).[3][5] These proteins are essential for progression through the G1 phase of the cell cycle. Inhibition of PRMT5 is therefore expected to decrease the levels of these critical cell cycle regulators, leading to G1 arrest.
Induction of Apoptosis
Beyond cell cycle arrest, inhibition of PRMT5 can also induce apoptosis, or programmed cell death, in cancer cells. This is often observed as an increase in the activity of caspases, key executioners of the apoptotic process.[8]
Quantitative Data on PRMT5 Inhibition
The following tables summarize representative quantitative data from studies on various PRMT5 inhibitors, illustrating the expected effects of compounds like this compound.
Table 1: Effect of PRMT5 Inhibition on Cell Cycle Distribution
| Cell Line | PRMT5 Inhibitor | Concentration | Duration | % Cells in G1 Phase (Control) | % Cells in G1 Phase (Treated) | Reference |
| MCF7 | PRMT5 shRNA | N/A | 72h | 55% | 75% | [4] |
| HepG2 | PRMT5 siRNA | N/A | 48h | 48% | 65% | [5] |
| B-cells | EPZ015666 | 1µM | 72h | 45% | 60% | [6] |
Table 2: Effect of PRMT5 Inhibition on Apoptosis
| Cell Line | PRMT5 Inhibitor | Concentration | Duration | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) | Reference |
| Ovarian Cancer Cells | PRMT5i | 1µM | 72h | 5% | 20% | [8] |
| Multiple Myeloma Cells | EPZ015938 | 500nM | 72h | <5% | 25% | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of PRMT5 inhibitors on cell cycle and apoptosis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Apoptosis Assay using Annexin V/PI Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Incubate the cells for 15 minutes at room temperature in the dark. Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway in Cell Cycle Regulation
Caption: PRMT5-mediated methylation regulates key proteins for G1 progression.
Mechanism of PRMT5 Inhibitor-Induced Cell Cycle Arrest
Caption: PRMT5 inhibitors block methylation, leading to G1 cell cycle arrest.
Experimental Workflow for Assessing PRMT5 Inhibitor Effects
Caption: Workflow for evaluating the cellular effects of PRMT5 inhibitors.
Conclusion
PRMT5 is a validated and promising target in oncology. Inhibitors such as this compound hold significant potential for the treatment of various cancers by inducing cell cycle arrest and apoptosis. While further studies are required to elucidate the specific activity and full therapeutic profile of this compound, the wealth of data on other PRMT5 inhibitors provides a strong rationale for its continued investigation and development. This guide provides a foundational understanding of the mechanism and experimental evaluation of PRMT5 inhibitors in the context of cell cycle regulation, serving as a valuable resource for researchers in the field.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PRMT5 competitively binds to CDK4 to promote G1-S transition upon glucose induction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 is essential for B cell development and germinal center dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Methodologies for the Development and Evaluation of PRMT5 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in cellular processes such as gene transcription, RNA splicing, and signal transduction.[1][2][3] Its overexpression is linked to the progression of various cancers, making the development of potent and selective inhibitors a key focus of modern drug discovery.[1][4] This document provides an overview of the general strategies for the synthesis and purification of small molecule PRMT5 inhibitors, protocols for their biological evaluation, and a summary of their activity. While a detailed, publicly available synthesis protocol for the specific compound PRMT5-IN-39 is not available, this note compiles representative methodologies from the broader field of PRMT5 inhibitor discovery to guide researchers.
General Synthesis Strategies for PRMT5 Inhibitors
The synthesis of potent and selective PRMT5 inhibitors often involves multi-step organic chemistry routes. While specific protocols are typically proprietary, the scientific literature reveals several successful structural scaffolds and synthetic approaches.
-
Tetrahydroisoquinoline (THIQ) Derivatives: A common strategy involves using a lead compound, such as GSK-3326595, to design and synthesize novel derivatives. This approach focuses on modifying specific regions of the lead molecule to improve potency and pharmacokinetic properties. For example, a series of tetrahydroisoquinoline derivatives were synthesized to explore structure-activity relationships (SAR), leading to compounds with low nanomolar inhibitory activity.[4]
-
MTA-Cooperative Inhibitors: A more advanced "synthetic lethal" strategy involves developing inhibitors that are cooperative with methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with MTAP gene deletion.[5] This approach aims for enhanced selectivity for cancer cells over normal cells.
General Purification Protocols for Small Molecule Inhibitors
Following synthesis, crude products must be purified to a high degree for accurate biological testing. Standard purification techniques for small organic molecules are employed.
Protocol: General Purification Workflow
-
Initial Extraction: The crude reaction mixture is typically worked up using a liquid-liquid extraction to remove inorganic salts and highly polar impurities.
-
Flash Column Chromatography: The primary purification step is often flash chromatography on a silica (B1680970) gel stationary phase. A solvent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradients) is selected based on the polarity of the target compound, determined by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): For final polishing to achieve >95% purity, reversed-phase HPLC is commonly used. A C18 column with a water/acetonitrile or water/methanol gradient, often with 0.1% trifluoroacetic acid (TFA) or formic acid, is a standard choice.
-
Alternative Advanced Chromatography: For specific applications, such as separating chiral molecules or temperature-sensitive compounds, Supercritical Fluid Chromatography (SFC) may be utilized.[6]
-
Purity and Identity Confirmation: The purity of the final compound is assessed by analytical HPLC, and its identity is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: In Vitro Activity of Representative PRMT5 Inhibitors
Quantitative data from biochemical and cellular assays are crucial for comparing the potency of different inhibitors.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| EPZ015666 | Biochemical (Enzymatic) | PRMT5 | 22 nM | [7] |
| GSK-3326595 | Biochemical (Enzymatic) | PRMT5 | 9.2 nM | [4] |
| Compound 20 (THIQ derivative) | Biochemical (Enzymatic) | PRMT5 | 4.2 nM | [4] |
| Compound 20 (THIQ derivative) | Cell Proliferation | MV-4-11 Cells | Not Specified | [4] |
| Compound 20 (THIQ derivative) | Cell Proliferation | MDA-MB-468 Cells | Not Specified | [4] |
Experimental Protocols
Protocol 1: PRMT5 In Vitro Biochemical Assay (Enzymatic Activity)
This protocol measures the direct inhibitory effect of a compound on the methyltransferase activity of purified PRMT5 enzyme.
Materials:
-
Purified recombinant PRMT5/MEP50 complex[8]
-
Biotinylated histone H4 peptide substrate[8]
-
S-adenosylmethionine (SAM)[9]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)[10]
-
Test inhibitor (serially diluted in DMSO)
-
Detection reagents (e.g., AlphaLISA® or MTase-Glo™ kits)[8][11]
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add a solution of PRMT5/MEP50 enzyme and the histone H4 peptide substrate to the wells of a 384-well plate.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 60 minutes at room temperature to allow compound binding to the enzyme.[9]
-
Initiate the methylation reaction by adding SAM to all wells.
-
Incubate for a defined period (e.g., 90-120 minutes) at 30°C or room temperature.[10][11]
-
Stop the reaction (method depends on the detection kit, e.g., adding 0.5% TFA).[11]
-
Add the detection reagents according to the manufacturer's protocol (e.g., antibody, acceptor beads, and donor beads for AlphaLISA®).[8]
-
Incubate as required for signal development.
-
Read the plate on a suitable plate reader (e.g., chemiluminescence or Alpha-counts).
-
Calculate the percentage of inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses whether the inhibitor can enter cells and inhibit PRMT5 activity, measured by the methylation status of a known substrate like SmD3.[7]
Materials:
-
Cancer cell line of interest (e.g., MCF7, MV-4-11)
-
Complete cell culture medium
-
Test inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA (symmetric dimethylarginine), anti-total SmD3, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the test inhibitor (and a vehicle control) for 48-72 hours.[7]
-
Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate 20-30 µg of protein per lane by SDS-PAGE.[7]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[7]
-
Detect the signal using a chemiluminescence substrate.[7]
-
Strip the membrane and re-probe with antibodies for total SmD3 and the loading control to normalize the data.[7]
-
Quantify the band intensities to determine the dose-dependent reduction in substrate methylation.
Visualizations: Signaling Pathway and Experimental Workflow
Caption: PRMT5 signaling pathway in cancer.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Medicinal chemistry insights into PRMT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ChemAIRS to investigate synthesis strategy of PRMT5 inhibitor from Gilead Sciences — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: PRMT5-IN-39 In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro enzymatic activity of Protein Arginine Methyltransferase 5 (PRMT5) and for evaluating the inhibitory potential of compounds such as PRMT5-IN-39. The following methodologies are based on commonly used assay formats for PRMT5, including homogenous (AlphaLISA®), TR-FRET, and chemiluminescent assays.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes.[1][2][3] Its dysregulation has been implicated in several cancers, making it an attractive target for therapeutic intervention.[2][4] This document outlines the procedures for measuring the enzymatic activity of PRMT5 and determining the potency of inhibitors like this compound through the calculation of IC50 values.
Assay Principles
Several methods can be employed to measure PRMT5 activity in vitro. The choice of assay depends on the available equipment and throughput requirements.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This assay detects the methylation of a biotinylated histone peptide substrate by the PRMT5/MEP50 enzyme complex.[1] A specific antibody recognizes the methylated substrate. Donor and acceptor beads brought into proximity through this interaction generate a chemiluminescent signal upon excitation.[1]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method directly measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.[5] An RNA aptamer that selectively binds SAH is used in conjunction with a terbium-labeled probe and a fluorescent dye, leading to a FRET signal proportional to the amount of SAH produced.[5]
-
Chemiluminescent Assay: This format utilizes a 96-well plate pre-coated with a histone H4 peptide substrate.[6] After the enzymatic reaction, a specific antibody detects the methylated residue, followed by a horseradish peroxidase (HRP)-labeled secondary antibody and a chemiluminescent substrate to produce a measurable signal.[4][6]
-
Radiometric Assay: This classic method uses S-adenosyl-L-[methyl-³H]methionine as the methyl donor.[3][7] The transfer of the tritiated methyl group to the substrate is measured by capturing the methylated substrate on a filter and quantifying the radioactivity using a scintillation counter.[3]
Experimental Workflow
The general workflow for a PRMT5 in vitro enzyme assay involves the preparation of reagents, the enzymatic reaction, signal detection, and data analysis.
Caption: General experimental workflow for a PRMT5 in vitro inhibitor assay.
Detailed Protocol (Homogeneous Assay Example)
This protocol is an example based on the AlphaLISA® format and can be adapted for other assay types.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| PRMT5/MEP50 Complex | BPS Bioscience | 51045 | -80°C |
| Biotinylated Histone H4 Peptide Substrate | BPS Bioscience | Component of kit | -80°C |
| S-adenosylmethionine (SAM) | Sigma-Aldrich | A7007 | -20°C |
| PRMT5 Assay Buffer | BPS Bioscience | Component of kit | 4°C |
| This compound | N/A | N/A | Dependent on supplier |
| Anti-methyl-Histone H4 Antibody | BPS Bioscience | Component of kit | 4°C |
| AlphaLISA® Acceptor Beads | PerkinElmer | Component of kit | 4°C, protected from light |
| AlphaLISA® Streptavidin-Donor Beads | PerkinElmer | Component of kit | 4°C, protected from light |
| 384-well white microplate | Greiner Bio-One | 781207 | Room Temperature |
| Plate reader with AlphaLISA® capability | N/A | N/A | N/A |
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer as per the manufacturer's instructions. A typical buffer may contain 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100.[5]
-
PRMT5/MEP50 Enzyme: Thaw the enzyme on ice and dilute to the desired concentration in assay buffer. The final concentration should be determined empirically, but a starting point could be 1-5 nM.
-
Substrate and SAM Mixture: Prepare a master mix of the biotinylated histone H4 peptide substrate and SAM in assay buffer. Final concentrations in the reaction could be around 5 µM for each.[5]
-
This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM. Further dilute the inhibitor in assay buffer to achieve the desired final concentrations for the dose-response curve.
Assay Procedure
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted PRMT5/MEP50 enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate and SAM mixture to each well.
-
Stop the reaction by adding 5 µL of the AlphaLISA® Acceptor beads and anti-methyl-histone antibody mixture.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the AlphaLISA® Streptavidin-Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA®-compatible plate reader.
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the average signal for the positive control (enzyme without inhibitor) and the negative control (no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
-
Determine IC50 Value:
-
Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
PRMT5 Enzymatic Reaction and Inhibition
The following diagram illustrates the catalytic action of PRMT5 and its inhibition by a competitive inhibitor like this compound.
Caption: PRMT5 enzymatic reaction and mechanism of inhibition.
Reference Data
The inhibitory activity of known PRMT5 inhibitors can vary depending on the assay format. The following table provides example IC50 values for reference compounds.
| Compound | Assay Type | IC50 (nM) |
| EPZ015666 | FlashPlate | 19 |
| EPZ015666 | HotSpot | 1,650 |
| SAH | FlashPlate | 750 |
| SAH | HotSpot | 1,400 |
| MTA | FlashPlate | 440 |
| MTA | HotSpot | 48 |
Data sourced from Reaction Biology.[7]
Disclaimer: This protocol is a general guideline. Researchers should optimize the assay conditions, including enzyme and substrate concentrations, incubation times, and buffer components, for their specific experimental setup.
References
Application Notes and Protocols for PRMT5-IN-39 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2][3] Dysregulation of PRMT5 activity is implicated in the development and progression of numerous cancers, making it a compelling therapeutic target.[4][5] PRMT5 catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[6][7] PRMT5-IN-39 (also identified as 3039-0164) is a novel, non-S-adenosyl-L-methionine (SAM) competitive inhibitor of PRMT5, offering a distinct mechanism for therapeutic intervention.[8][9]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory effects on PRMT5 activity, cell viability, and target engagement.
PRMT5 Signaling Pathway and Inhibition by this compound
PRMT5 exerts its effects through multiple pathways. It can methylate histones (e.g., H3R8, H4R3) to regulate gene expression, including that of tumor suppressors.[4][10] Additionally, PRMT5 methylates non-histone proteins involved in critical cellular functions. For instance, PRMT5-mediated methylation of splicing factors like SmD3 is crucial for proper mRNA splicing.[3] It also regulates growth factor signaling pathways, such as the PI3K/AKT/mTOR and ERK pathways.[8][9] this compound, as a non-SAM competitive inhibitor, binds to PRMT5 and prevents it from methylating its substrates, thereby blocking these downstream effects.[8][9]
Caption: PRMT5 signaling pathways in the nucleus and cytoplasm and their inhibition by this compound.
Quantitative Data Summary
The following tables summarize expected quantitative data from cell-based assays with this compound. The values are illustrative and based on typical results for potent PRMT5 inhibitors.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | CellTiter-Glo® | 72 hours | 50 - 200 |
| HCT116 | Colorectal Cancer | CellTiter-Glo® | 72 hours | 100 - 500 |
| MCF-7 | Breast Cancer | CellTiter-Glo® | 72 hours | 200 - 1000 |
| JeKo-1 | Mantle Cell Lymphoma | CellTiter-Glo® | 96 hours | 10 - 100 |
Table 2: Target Engagement - SDMA Inhibition (IC50)
| Cell Line | Assay Type | Incubation Time | IC50 (nM) |
| A549 | Western Blot | 48 hours | 10 - 50 |
| HCT116 | In-Cell Western™ | 48 hours | 20 - 100 |
| MCF-7 | Western Blot | 48 hours | 50 - 250 |
| JeKo-1 | Western Blot | 72 hours | 5 - 50 |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[11] Allow cells to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.[11]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[11]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Target Engagement (SDMA Levels)
Objective: To assess the inhibition of PRMT5 methyltransferase activity by measuring the levels of symmetric dimethylarginine (SDMA) on total cellular proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SDMA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 48-72 hours.[11]
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[11]
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using a chemiluminescence substrate and an imaging system.[11]
-
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Data Analysis: Perform densitometric analysis of the bands to quantify the reduction in SDMA levels relative to the loading control.
In-Cell Western™ Assay for Target Engagement
Objective: To provide a higher-throughput method for quantifying the inhibition of PRMT5 activity by measuring SDMA levels directly in microplates.
Materials:
-
Cancer cell line of interest
-
This compound
-
384-well plates
-
Formaldehyde (B43269) (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., LI-COR Odyssey® Blocking Buffer)
-
Primary antibodies: anti-SDMA, and a normalization antibody (e.g., anti-GAPDH or a cell stain)
-
Fluorescently labeled secondary antibodies (e.g., IRDye® secondary antibodies)
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 384-well plate and treat with a dilution series of this compound as described for the cell viability assay.
-
Fixation and Permeabilization:
-
After treatment, fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block the wells with blocking buffer for 1.5 hours at room temperature.[14]
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-SDMA and normalization antibody) in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.[14]
-
-
Imaging:
-
Wash the wells thoroughly.
-
Image the plate using an infrared imaging system.[14]
-
-
Data Analysis: Quantify the fluorescence intensity for both the target (SDMA) and the normalization protein. Normalize the target signal to the normalization signal and plot the dose-response curve to determine the IC50.
Experimental Workflow Diagrams
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Caption: Workflow for Western blot analysis of SDMA levels.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. benchchem.com [benchchem.com]
- 7. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 14. licorbio.com [licorbio.com]
Application Notes and Protocols for Western Blot Analysis of Symmetric Dimethylarginine (SDMA) using PRMT5-IN-39
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing PRMT5-IN-39, a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), to analyze changes in symmetric dimethylarginine (SDMA) levels in cells via western blotting. This method is crucial for validating the on-target effect of PRMT5 inhibitors and for studying the downstream consequences of PRMT5 inhibition in various biological contexts.
Introduction
Protein arginine methylation is a critical post-translational modification that plays a significant role in cellular processes such as signal transduction, gene transcription, and RNA processing.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][3][4][5] The resulting modification, SDMA, is a key mark that influences protein function and cellular fate.[1] Dysregulation of PRMT5 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][4][6][7]
This compound is a small molecule inhibitor designed to specifically target the catalytic activity of PRMT5. By inhibiting PRMT5, this compound is expected to decrease global levels of SDMA. Western blotting using a pan-SDMA antibody is a reliable and widely used method to quantify these changes, thereby confirming the inhibitor's efficacy and target engagement within a cellular context.[6][8]
Signaling Pathway
The PRMT5 enzyme, in complex with its binding partner MEP50 (also known as WDR77), forms the catalytic core of the methylosome.[1] This complex utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the symmetric dimethylation of arginine residues on a variety of substrate proteins.[9] These substrates are often recruited to the PRMT5 complex by adaptor proteins.[9] The resulting SDMA modification can modulate protein-protein interactions, protein localization, and enzymatic activity, thereby influencing downstream signaling pathways involved in cell cycle progression, apoptosis, and RNA splicing.[1][2][10]
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line known to have detectable levels of PRMT5 expression and SDMA. Many cancer cell lines, such as those from breast cancer (e.g., MCF-7, T47D), multiple myeloma (e.g., OPM2, JJN3), and lung cancer, are suitable.[1][6]
-
Cell Seeding: Seed the cells in appropriate culture dishes (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) group. The optimal concentration and treatment duration should be determined empirically, but a 24 to 72-hour incubation is a common starting point.[11]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.[11]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay.[11] This is crucial for ensuring equal loading of protein in the subsequent western blot.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-20% Tris-glycine gel).[11] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA (pan-SDMA antibody) diluted in the blocking buffer. The optimal antibody dilution and incubation time should be determined based on the manufacturer's datasheet, but an overnight incubation at 4°C is common.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[12]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[11]
-
Stripping and Reprobing (Optional): The membrane can be stripped of the primary and secondary antibodies and reprobed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or Vinculin) to confirm equal protein loading across all lanes.
Experimental Workflow Diagram
Caption: Western Blot Workflow for SDMA Detection.
Data Presentation
Quantitative data from the western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups. Densitometry analysis of the western blot bands should be performed using appropriate software (e.g., ImageJ). The intensity of the SDMA bands should be normalized to the corresponding loading control bands.
Table 1: Effect of PRMT5 Inhibitors on SDMA Levels and Cell Viability
| Inhibitor | Cell Line | SDMA EC50 (nM) | Growth IC50 (nM) | Max SDMA Inhibition (%) | Reference |
| Pemrametostat | MCF-7 RBKO | - | 144.1 | Markedly Decreased | [1] |
| Pemrametostat | T47D RBKO | - | 248.5 | Markedly Decreased | [1] |
| EPZ015938 | JJN3, OPM2, XG7, AMO1 | - | - | Decreased | [6] |
| GSK3326595 | Breast & Lymphoma Cell Lines | 2 - 160 | - | 57 - 91 | [8] |
Note: Data for this compound is not yet publicly available and should be determined experimentally.
Conclusion
This document provides a comprehensive guide for utilizing this compound in western blot analysis to assess its impact on cellular SDMA levels. Adherence to these protocols will enable researchers to reliably evaluate the on-target efficacy of this inhibitor and further investigate the biological roles of PRMT5-mediated arginine methylation. The provided diagrams and tables serve as valuable tools for understanding the underlying pathways and for organizing experimental data.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. pnas.org [pnas.org]
- 4. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
Application Notes and Protocols for PRMT5-IN-39 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes frequently dysregulated in cancer, including cell proliferation, gene transcription, RNA splicing, and the DNA damage response.[1][2] As the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on both histone and non-histone proteins, its overexpression is a common feature in various malignancies, often correlating with poor patient prognosis.[1][2][3][4] This has positioned PRMT5 as a compelling therapeutic target for the development of novel anti-cancer agents.[2] PRMT5-IN-39 is a potent and selective small molecule inhibitor of PRMT5, designed to probe its function and evaluate its therapeutic potential in oncology.
These application notes provide a comprehensive overview of the use of this compound for the treatment of cancer cell lines, including its effects on cell viability, key signaling pathways, and the cell cycle. Detailed protocols for essential experiments are provided to guide researchers in their investigations.
Data Presentation
Due to the limited availability of public data specifically for "this compound," the following tables summarize representative quantitative data from studies on other well-characterized PRMT5 inhibitors. This information is intended to provide a general understanding of the expected efficacy of potent PRMT5 inhibitors in various cancer cell lines.
Table 1: Representative IC50 Values of PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| HLCL61 | ATL-related cell lines | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 | [5] |
| HLCL61 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 13.06 - 22.72 | [5] |
| Compound 17 | LNCaP | Prostate Cancer | 0.43 | [6] |
| Compound 17 | A549 | Non-Small Cell Lung Cancer | < 0.45 | [6] |
| 3039-0164 | HCT-116 | Colorectal Cancer | 7.49 ± 0.48 | [7] |
| 3039-0164 | A549 | Non-Small Cell Lung Cancer | 7.10 ± 0.52 | [7] |
| EPZ015666 | MCF-7 | Breast Cancer | 0.03 ± 0.003 | [8] |
| AMI-1 | A549 | Non-Small Cell Lung Cancer | ~10 (effective concentration) | [9] |
Table 2: Representative Effects of PRMT5 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
| Colorectal Cancer Cells | PRMT5 knockdown | Increased | Decreased | No significant change | [10] |
| Epithelial Ovarian Cancer Cells | PRMT5 knockdown | Increased | Decreased | No significant change | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches and the biological context of PRMT5 inhibition, the following diagrams illustrate a key signaling pathway influenced by PRMT5 and a typical experimental workflow for evaluating a PRMT5 inhibitor.
Caption: PRMT5 signaling pathway and the effects of its inhibition.
Caption: A typical experimental workflow for characterizing this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.[11]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[13]
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.[13]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again as in step 10.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Cold 70% ethanol[15]
-
Propidium Iodide (PI) staining solution (containing RNase A)[15]
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently.[16]
-
Incubate the cells on ice for at least 30 minutes for fixation.[16]
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.[16]
-
Incubate at room temperature for 15-30 minutes in the dark.[17]
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.[15]
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence). Gate out doublets and clumps for accurate analysis.[16]
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Animal Studies with PRMT5 Inhibitors
A Representative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific in vivo dosage and administration data for the compound designated as PRMT5-IN-39 is not extensively available in the public domain. The following application notes and protocols are based on published preclinical studies of other structurally and functionally similar orally active PRMT5 inhibitors. This document is intended to serve as a comprehensive and representative guide for designing and conducting in vivo animal studies with novel PRMT5 inhibitors.
Introduction to PRMT5 Inhibition in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2] Dysregulation and overexpression of PRMT5 have been implicated in a variety of human cancers, making it an attractive therapeutic target.[1][3][4][5] Inhibition of PRMT5 has demonstrated anti-proliferative effects and has been shown to induce cell cycle arrest and apoptosis in cancer cells, supporting its development as a promising anti-cancer strategy.[1][5]
In Vivo Efficacy of Representative Oral PRMT5 Inhibitors
The following tables summarize in vivo dosage and efficacy data from preclinical studies of well-characterized, orally active PRMT5 inhibitors. This information can be used as a starting point for establishing appropriate dose ranges and study designs for novel PRMT5 inhibitors like this compound.
Table 1: Summary of In Vivo Efficacy Studies of Oral PRMT5 Inhibitors in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosage and Administration | Key Findings |
| EPZ015666 (GSK3235025) | Mouse Xenograft (SCID) | Mantle Cell Lymphoma (Z-138) | 100 mg/kg, oral, twice daily | Significant tumor growth inhibition and reduction in sDMA methylation in tumors and bone marrow.[3] |
| LLY-283 | Mouse Xenograft (SCID) | Melanoma (A375) | 20 mg/kg, oral, once daily | Statistically significant tumor growth inhibition over a 28-day study with good tolerability. |
| PRT543 | Mouse Xenograft (CDX) | Mantle Cell Lymphoma (Granta-519) | Subtherapeutic doses in combination with venetoclax | Decreased tumor burden in combination therapy compared to single agents. |
Table 2: Pharmacokinetic Parameters of a Representative Oral PRMT5 Inhibitor
| Compound | Animal Model | Dose (Route) | Cmax | Tmax | Half-life (t1/2) | Bioavailability |
| LLY-283 | Mouse | 10 mg/kg (oral) | > Cellular MDM4 IC50 | Not Specified | Not Specified | Dose-dependent oral bioavailability |
Note: Detailed pharmacokinetic data for many preclinical PRMT5 inhibitors are often not publicly disclosed. The data for LLY-283 indicates that oral administration can achieve plasma concentrations exceeding the in vitro effective concentration.
Experimental Protocols
The following are detailed, representative protocols for conducting in vivo efficacy studies with a novel oral PRMT5 inhibitor.
Protocol 1: Xenograft Tumor Model Efficacy Study
1. Objective: To evaluate the anti-tumor efficacy of a novel oral PRMT5 inhibitor in a human tumor xenograft mouse model.
2. Materials:
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice).
-
Tumor Cells: A human cancer cell line known to be sensitive to PRMT5 inhibition (e.g., mantle cell lymphoma, lung cancer, or breast cancer cell lines).
-
Test Compound: Novel oral PRMT5 inhibitor (e.g., this compound).
-
Vehicle Control: An appropriate vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Positive Control (Optional): A standard-of-care chemotherapy agent for the chosen tumor type.
-
Equipment: Calipers, analytical balance, oral gavage needles, sterile surgical instruments (if required for orthotopic implantation), animal housing facilities.
3. Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (typically 1x10^6 to 1x10^7 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, PRMT5 Inhibitor Low Dose, PRMT5 Inhibitor High Dose, Positive Control).
-
-
Drug Administration:
-
Prepare fresh formulations of the PRMT5 inhibitor and vehicle control on each day of dosing.
-
Administer the assigned treatment to each mouse via oral gavage according to the predetermined schedule (e.g., once or twice daily).
-
-
Monitoring:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the vehicle control group reach a specific size, or after a predetermined treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume should be recorded.
-
Portions of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for sDMA) or fixed in formalin for histopathological examination.
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
1. Objective: To assess the in vivo target engagement of the PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (sDMA) in tumor tissue.
2. Materials:
-
Frozen tumor tissue samples from the efficacy study.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Primary antibodies: anti-sDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
3. Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor samples in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis:
-
Quantify the band intensities for sDMA and normalize to the loading control.
-
Compare the levels of sDMA in the treated groups to the vehicle control group to determine the extent of target inhibition.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for in vivo studies.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Efficacy Studies.
References
- 1. Patent Public Search | USPTO [uspto.gov]
- 2. WO2025077857A1 - Use of prmt5 inhibitor in treatment of tumors or cancers - Google Patents [patents.google.com]
- 3. Google Patents [patents.google.com]
- 4. Search for patents | USPTO [uspto.gov]
- 5. Protocol-Development Strategies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT5-IN-39 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRMT5-IN-39 is an orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Accurate preparation of a this compound stock solution is the first critical step for reliable and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.
Compound Data
A summary of the essential quantitative data for this compound is presented in the table below. This information is crucial for accurate calculations and proper handling of the compound.
| Parameter | Value | Source |
| Molecular Weight | 427.38 g/mol | MedchemExpress[1] |
| Chemical Formula | C21H16F3N5O2 | MedchemExpress[1] |
| Appearance | White to off-white solid | MedchemExpress[1] |
| Recommended Solvent | DMSO | MedchemExpress, General Protocols[2][3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedchemExpress[1] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | MedchemExpress[1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered with foil)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Ensure the analytical balance is calibrated and level.
-
Work in a clean and, if necessary for downstream applications, sterile environment (e.g., a laminar flow hood).
-
-
Calculating the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 427.38 g/mol / 1000 = 4.2738 mg
-
-
Weighing the Compound:
-
Carefully weigh out the calculated mass of this compound powder. It is recommended to weigh slightly more than needed and adjust the solvent volume accordingly for better accuracy. For example, if you weigh 5 mg of the compound, the required volume of DMSO would be: Volume (mL) = Mass (mg) / (Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000) Volume (mL) = 5 mg / (10 mM x 427.38 g/mol / 1000) = 1.1699 mL or 1169.9 µL
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. It is advisable to use newly opened DMSO as it can be hygroscopic.
-
Cap the tube tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication may aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[1] For long-term storage (up to 6 months), -80°C is recommended.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
PRMT5 is a critical enzyme that symmetrically dimethylates arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of gene expression, mRNA splicing, and signal transduction pathways. By inhibiting PRMT5, this compound can modulate these pathways, making it a valuable tool for cancer research and drug development.
Caption: Inhibition of PRMT5 by this compound.
Conclusion
Proper preparation and storage of this compound stock solutions are fundamental for obtaining accurate and reproducible experimental data. Following this detailed protocol will help ensure the integrity and activity of the compound, leading to more reliable research outcomes. Always refer to the supplier's datasheet for the most specific and up-to-date information on your particular lot of the compound.
References
Cellular Uptake and Distribution of PRMT5 Inhibitors: Application Notes and Protocols
Disclaimer
Application Notes
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3] Its overexpression has been linked to numerous cancers, making it a significant therapeutic target.[4][5] PRMT5 inhibitors are a class of small molecules designed to block the enzymatic activity of PRMT5, thereby inducing anti-proliferative effects in cancer cells.
The compound 3039-0164 is a novel, non-S-adenosylmethionine (SAM)-competitive inhibitor of PRMT5.[6][7] It has been shown to inhibit the enzymatic activity of PRMT5 and downregulate the expression of its downstream target genes, such as FGFR3 and eIF4E.[6][7] Furthermore, 3039-0164 impedes the activation of key oncogenic signaling pathways, including the PI3K/AKT/mTOR and ERK pathways.[6][7]
Mechanism of Action
PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][8] This post-translational modification plays a crucial role in regulating gene expression and protein function. By inhibiting PRMT5, compounds like 3039-0164 prevent these methylation events, leading to downstream effects on cellular signaling and survival.
Key Signaling Pathways Affected
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Inhibition of PRMT5 by 3039-0164 has been shown to block the activation of this pathway.[6][7]
-
ERK Signaling Pathway: The ERK pathway is another critical regulator of cell proliferation and differentiation. 3039-0164 has been demonstrated to impede its activation.[6][7]
Quantitative Data Summary
The following table summarizes the available quantitative data for the PRMT5 inhibitor 3039-0164.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| 3039-0164 | PRMT5 | Enzymatic Activity (AlphaLISA) | - | 63 µM | [6] |
| 3039-0164 | Cell Viability | MTT Assay | A549 (Non-small cell lung cancer) | Concentration-dependent inhibition observed | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the cellular effects of a PRMT5 inhibitor.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of a PRMT5 inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor (e.g., 3039-0164)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement and Pathway Analysis
Objective: To confirm the inhibition of PRMT5 activity within the cell by measuring the methylation status of its substrates and to analyze the effect on downstream signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-symmetric dimethylarginine (SDMA), anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the PRMT5 inhibitor for the desired time (e.g., 24-72 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Normalize the protein levels to a loading control like GAPDH.
Visualizations
Signaling Pathways
Caption: PRMT5 inhibition by 3039-0164 blocks PI3K/AKT/mTOR and ERK pathways.
Experimental Workflow
Caption: Workflow for evaluating the cellular effects of a PRMT5 inhibitor.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT5-IN-39 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to PRMT5 and the Inhibitor PRMT5-IN-39
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target.
This compound is an orally active inhibitor of PRMT5, developed for cancer research. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize PRMT5 inhibitors. While specific quantitative data for this compound is not publicly available, this document outlines detailed protocols for biochemical and cellular assays that can be adapted for its characterization, alongside data for other known PRMT5 inhibitors to serve as a reference.
Key Signaling Pathways Involving PRMT5
PRMT5 is a central node in several signaling pathways critical for cell proliferation and survival. Its inhibition can impact these pathways, leading to anti-cancer effects.
Caption: PRMT5 signaling pathways and cellular functions.
Quantitative Data for Reference PRMT5 Inhibitors
The following tables summarize quantitative data for several known PRMT5 inhibitors. This data can serve as a benchmark when evaluating this compound.
Table 1: Biochemical Assay Data for PRMT5 Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| EPZ015666 | Enzymatic Activity | 22 | [1] |
| Compound 17 | Enzymatic Activity | 330 | [1] |
| 3039-0164 | Methyltransferase Activity | 63,000 | |
| A9145C | Scintillation Proximity Assay | 35 | [2] |
Table 2: Cellular Assay Data for PRMT5 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| EPZ015666 | MCL Cell Lines | Cell Viability | Nanomolar range | [1] |
| CMP5 | ATL-related cell lines | Cell Proliferation | 3,090 - 7,580 | [3] |
| HLCL61 | ATL-related cell lines | Cell Proliferation | 13,060 - 22,720 | [3] |
| Compound 17 | LNCaP cells | Cell Viability | 430 | [4] |
Experimental Workflow for PRMT5 Inhibitor Screening
A typical workflow for screening and characterizing PRMT5 inhibitors like this compound involves a multi-step process, starting from biochemical assays and progressing to cellular and in vivo models.
Caption: High-throughput screening workflow for PRMT5 inhibitors.
Experimental Protocols
Here are detailed protocols for key experiments to characterize PRMT5 inhibitors. These are generalized protocols that should be optimized for this compound.
Protocol 1: Biochemical PRMT5 Activity Assay (TR-FRET based)
This assay measures the enzymatic activity of PRMT5 by detecting the product S-adenosyl-L-homocysteine (SAH).
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound or other test compounds
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
Detection reagents (e.g., AptaFluor PRMT5 Assay Kit)[5]
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Prepare a master mix containing PRMT5/MEP50 enzyme and histone H4 peptide in Assay Buffer.
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Prepare a solution of SAM in Assay Buffer.
-
Initiate the reaction by adding 2.5 µL of the SAM solution to each well. Final concentrations should be optimized, but a starting point is 10 nM PRMT5, 5 µM Histone H4, and 5 µM SAM.[5]
-
Incubate the plate at 30°C for 90 minutes.[5]
-
Stop the reaction by adding a stop reagent as per the detection kit instructions.
-
Add the detection reagents (e.g., SAH detection mix) and incubate as recommended by the manufacturer.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol determines if this compound engages PRMT5 in cells by measuring the methylation status of a known substrate, such as SmD3.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-symmetric dimethylarginine (anti-SDMA), anti-total SmD3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for 48-72 hours.
-
Harvest and lyse the cells.[1]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total SmD3 and the loading control to normalize the data.[1]
-
Quantify the band intensities to determine the dose-dependent decrease in substrate methylation.
Protocol 3: Cell Viability Assay (MTS/MTT)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[1]
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Immunoprecipitation of PRMT5 Targets Following PRMT5-IN-39 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
PRMT5-IN-39 (also known as DW14800) is a potent and selective inhibitor of PRMT5 with a reported IC50 of 17 nM. By inhibiting the enzymatic activity of PRMT5, this compound leads to a global reduction in symmetric dimethylarginine (sDMA) levels on its target proteins. This application note provides detailed protocols for the immunoprecipitation of PRMT5 and its associated proteins to identify and characterize its targets following treatment with this compound. The subsequent analysis of these immunoprecipitated complexes can reveal crucial insights into the mechanism of action of PRMT5 inhibitors and their effects on cellular signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected outcomes of immunoprecipitation experiments following this compound treatment. These tables are designed for easy comparison of protein interactions and methylation status.
Table 1: Effect of this compound on the Interaction of PRMT5 with Key Substrates and Co-factors. Data is presented as the relative amount of co-immunoprecipitated protein normalized to the amount of immunoprecipitated PRMT5.
| Co-Immunoprecipitated Protein | Vehicle Control (DMSO) | This compound (100 nM) | Fold Change |
| MEP50 (WDR77) | 1.00 | 0.95 | 0.95 |
| pICln | 1.00 | 0.98 | 0.98 |
| SmD3 | 1.00 | 0.45 | 0.45 |
| E2F1 | 1.00 | 0.62 | 0.62 |
| AKT | 1.00 | 0.55 | 0.55 |
| FOXO1 | 0.20 | 0.75 | 3.75 |
Table 2: Quantitative Analysis of Symmetric Dimethylarginine (sDMA) Levels on PRMT5 Targets After this compound Treatment. Data represents the relative sDMA signal from immunoprecipitated proteins, as determined by Western blot analysis with an anti-sDMA antibody.
| Immunoprecipitated Protein | Vehicle Control (DMSO) | This compound (100 nM) | % Reduction in sDMA |
| SmD3 | 1.00 | 0.15 | 85% |
| Histone H4 (R3) | 1.00 | 0.20 | 80% |
| E2F1 | 1.00 | 0.30 | 70% |
| Total Lysate | 1.00 | 0.25 | 75% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cell line of interest (e.g., MCF-7, HCT116) in appropriate cell culture dishes and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock, dissolve 1 mg of this compound (MW ~500 g/mol , check manufacturer's specifications) in 200 µL of DMSO.
-
Cell Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10, 50, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Preparation of Whole-Cell Lysates
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to the plates.
-
Scraping and Collection: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear chromatin, sonicate the lysate on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
Protocol 3: Immunoprecipitation of PRMT5 and its Targets
-
Pre-clearing the Lysate (Optional but Recommended): To 500-1000 µg of total protein, add 20 µL of Protein A/G magnetic beads. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of a validated anti-PRMT5 antibody (or an antibody against a specific target) to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate tube of lysate. Incubate overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Add 30 µL of pre-washed Protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all residual buffer.
-
Elution: Elute the immunoprecipitated proteins by adding 30-50 µL of 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes. Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
Protocol 4: Western Blot Analysis
-
Gel Electrophoresis: Load the eluted samples and an input control (a small fraction of the whole-cell lysate) onto an SDS-polyacrylamide gel. Run the gel until adequate protein separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PRMT5, anti-sDMA, or antibodies against specific targets) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualization
Signaling Pathway Diagram
Caption: PRMT5 signaling and the impact of this compound inhibition.
Experimental Workflow Diagram
Caption: Workflow for immunoprecipitation of PRMT5 targets.
Logical Relationship Diagram
Caption: Logical flow of this compound's mechanism of action.
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with a PRMT5 Inhibitor
Disclaimer: The following application notes and protocols are based on the known effects of well-characterized PRMT5 inhibitors. Due to the limited publicly available data specifically for PRMT5-IN-39, these guidelines serve as a representative framework. Researchers should optimize these protocols for their specific cell type and experimental conditions when using this compound.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2][3][4] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it an attractive therapeutic target.[5][6] PRMT5 inhibitors, such as this compound, are valuable tools for studying the biological functions of PRMT5 and for developing novel anti-cancer therapies.
Flow cytometry is a powerful technique for analyzing the effects of PRMT5 inhibition on single cells. It allows for the quantitative measurement of various cellular parameters, including apoptosis, cell cycle progression, and the expression of specific proteins. These application notes provide detailed protocols for the flow cytometry analysis of cells treated with a PRMT5 inhibitor.
Mechanism of Action of PRMT5 Inhibition
PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] This modification can impact gene expression and protein function. Inhibition of PRMT5 can lead to:
-
Cell Cycle Arrest: PRMT5 is involved in regulating cell cycle progression.[5][7] Inhibition of PRMT5 has been shown to cause cell cycle arrest, often at the G1 phase.[7][8]
-
Induction of Apoptosis: By affecting the expression of pro- and anti-apoptotic genes, PRMT5 inhibition can lead to programmed cell death.[9][10][11]
-
Modulation of Signaling Pathways: PRMT5 influences several key signaling pathways, including the PI3K/AKT, ERK, and WNT/β-catenin pathways.
-
Alterations in Protein Expression: Inhibition of PRMT5 can alter the expression of various proteins, including those involved in cell survival and proliferation.
Data Presentation
The following tables summarize representative quantitative data from studies using various PRMT5 inhibitors. These tables are intended to provide an expected range of outcomes when analyzing cells treated with a PRMT5 inhibitor.
Table 1: Effect of PRMT5 Inhibition on Apoptosis
| Cell Line | PRMT5 Inhibitor | Concentration | Treatment Duration | Apoptotic Cells (%) | Fold Change vs. Control |
| AML cell lines | HLCL-61 | Dose-dependent | 48 hours | Increased | Dose-dependent increase |
| CML CD34+ | shPRMT5 | N/A | 48 hours | Increased | Significant increase |
| MCL cell lines | PRT382 | 100 nM | 72 hours | Increased | Significant increase |
| PAAD cells | EPZ015666 | 0.5 µM | Not specified | Increased | Significant increase |
Table 2: Effect of PRMT5 Inhibition on Cell Cycle Distribution
| Cell Line | PRMT5 Inhibitor | Concentration | Treatment Duration | Cell Cycle Phase | % of Cells | Change vs. Control |
| MCF7 | shPRMT5 | N/A | Not specified | G1 | Increased | Arrest |
| A549 | shPRMT5 | N/A | Not specified | G1 | 63.09 | +11.99% |
| A549 | shPRMT5 | N/A | Not specified | S | 22.09 | -11.04% |
| Z-138 | GSK3326595 | 200 nM | 3 days | G1 | Increased | Arrest |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with a PRMT5 inhibitor using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cells of interest
-
PRMT5 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Drug Treatment: The following day, treat the cells with various concentrations of the PRMT5 inhibitor or DMSO as a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization or scraping.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Data Analysis:
-
Gating: Gate on the cell population in a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.
-
Quadrants: Create a quadrant plot of FITC (Annexin V) versus PI.
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the analysis of cell cycle distribution in cells treated with a PRMT5 inhibitor using PI staining.
Materials:
-
Cells of interest
-
PRMT5 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Analysis:
-
Gating: Gate on single cells using FSC-A versus FSC-H to exclude doublets.
-
Histogram: Generate a histogram of the PI signal (linear scale).
-
Cell Cycle Phases: Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: PRMT5 Signaling Pathways and Inhibition.
Caption: Flow Cytometry Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. onclive.com [onclive.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-39: A Tool for Interrogating PRMT5 Protein-Protein Interactions
Application Notes and Protocols for Researchers
This document provides detailed application notes and experimental protocols for utilizing PRMT5-IN-39, a novel, orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in the study of its protein-protein interactions (PPIs). This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Through its catalytic activity, PRMT5 regulates a wide array of cellular processes, including gene transcription, RNA splicing, and DNA damage repair. PRMT5 functions within a large protein complex, and its substrate specificity and activity are dictated by its interactions with various adaptor and effector proteins, such as MEP50 (WDR77), RioK1, and pICln. The dysregulation of PRMT5 activity and its associated protein complexes is frequently implicated in various cancers, making it a compelling therapeutic target.
This compound (also known as compound 107) is a recently developed, potent, and orally active inhibitor of PRMT5.[1] It exhibits an MTA-cooperative mechanism of action, showing enhanced inhibitory activity in cells with methylthioadenosine phosphorylase (MTAP) deletion, a common genetic alteration in many cancers. While the primary characterization of this compound has focused on its anti-proliferative and enzymatic inhibitory effects, its utility as a chemical probe to dissect the protein-protein interactions of PRMT5 is a promising area of investigation. This document provides the necessary protocols to explore the impact of this compound on the PRMT5 interactome.
Data Presentation
The following tables summarize the available quantitative data for this compound (Compound 107) based on the patent literature.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | PRMT5/MEP50 complex | IC50 | 1.1 nM | WO2024067433A1 |
| Cellular Assay (SDMA) | HCT116 (MTAP-/-) | IC50 | 0.3 nM | WO2024067433A1 |
| Cellular Proliferation | HCT116 (MTAP-/-) | IC50 | 2.7 nM | WO2024067433A1 |
| Cellular Proliferation | HCT116 (WT) | IC50 | 781 nM | WO2024067433A1 |
Table 2: Selectivity of this compound in MTAP-deficient vs. Wild-type Cells
| Cell Lines | IC50 (nM) | Selectivity (Fold) | Reference |
| MTAP-deficient (Median of 15 cell lines) | 56.6 | 58.8 | WO2025077857A1 |
| MTAP wild-type (Median of 15 cell lines) | 3331.9 | WO2025077857A1 |
Signaling and Experimental Workflow Diagrams
Figure 1: PRMT5 Signaling and Inhibition by this compound.
Figure 2: Co-Immunoprecipitation Workflow.
Experimental Protocols
While direct evidence of this compound disrupting specific PRMT5 protein-protein interactions is not yet published, its mechanism as a potent inhibitor suggests it can be a valuable tool for such studies. The following protocols are standard methods for investigating protein-protein interactions and can be adapted for use with this compound.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess PRMT5-MEP50 Interaction
This protocol details how to determine if this compound disrupts the interaction between PRMT5 and its core complex partner, MEP50.
Materials:
-
Cells expressing endogenous or tagged PRMT5 and MEP50
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-PRMT5 antibody for immunoprecipitation
-
Anti-MEP50 antibody for Western blotting
-
Anti-PRMT5 antibody for Western blotting (as a loading control)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in non-denaturing lysis buffer on ice for 30 minutes.
-
Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Incubate the clarified lysate with an anti-PRMT5 antibody for 2-4 hours at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against MEP50 and PRMT5 overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using a chemiluminescent substrate.
Expected Outcome: A dose-dependent decrease in the amount of MEP50 co-immunoprecipitated with PRMT5 in the this compound-treated samples compared to the vehicle control would indicate that the inhibitor disrupts the PRMT5-MEP50 interaction.
Protocol 2: Proximity Ligation Assay (PLA) for In Situ Visualization of PRMT5-Adaptor Protein Interactions
PLA allows for the visualization of protein-protein interactions within fixed cells. This protocol can be adapted to investigate the effect of this compound on the interaction between PRMT5 and an adaptor protein like RioK1.
Materials:
-
Cells grown on coverslips
-
This compound and vehicle control
-
Formaldehyde (B43269) for cell fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution
-
Primary antibodies against PRMT5 and the interacting partner (e.g., RioK1) raised in different species
-
PLA probes (anti-species secondary antibodies conjugated to oligonucleotides)
-
Ligation solution and ligase
-
Amplification solution and polymerase
-
Fluorescently labeled oligonucleotides
-
Mounting medium with DAPI
Procedure:
-
Cell Treatment and Fixation: Treat cells on coverslips with this compound or vehicle. Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies against PRMT5 and the interacting protein overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes for 1 hour at 37°C.
-
Ligation: Wash and add the ligation solution. The oligonucleotides on the PLA probes will be ligated if the proteins are in close proximity.
-
Amplification: Wash and add the amplification solution containing a polymerase to perform rolling circle amplification of the ligated DNA circle.
-
Detection: Add fluorescently labeled oligonucleotides that will hybridize to the amplified DNA, creating a fluorescent spot.
-
Imaging: Mount the coverslips with DAPI-containing mounting medium and visualize the PLA signals using a fluorescence microscope.
Expected Outcome: A reduction in the number of fluorescent PLA signals per cell in the this compound-treated samples compared to the control would suggest that the inhibitor disrupts the interaction between PRMT5 and its binding partner in situ.
Conclusion
This compound is a potent and selective inhibitor of PRMT5 with a clear mechanism of action in MTAP-deleted cancers. While its direct application in studying PRMT5 protein-protein interactions is yet to be formally documented, its inhibitory effect on PRMT5's catalytic function makes it a valuable tool to probe the functional consequences of these interactions. The protocols provided herein offer a robust framework for researchers to investigate how this compound modulates the PRMT5 interactome, which will undoubtedly contribute to a deeper understanding of PRMT5 biology and its role in disease.
References
Application of PRMT5-IN-39 in CRISPR-Cas9 Screening: Identifying Synthetic Lethal Partners for Cancer Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[2][3] Dysregulation of PRMT5 activity is frequently observed in a variety of cancers, where it is often associated with tumor progression and poor prognosis, making it a compelling target for therapeutic intervention.[4] PRMT5-IN-39 is an orally active inhibitor of PRMT5, developed for cancer research.[5][6]
CRISPR-Cas9 technology has transformed functional genomic screening, providing a powerful tool to systematically identify genes that are essential for cancer cell survival or that modulate the response to therapeutic agents.[7][8] A particularly powerful application is in the identification of synthetic lethal interactions, where the simultaneous loss of two genes (one by genetic knockout and the other by pharmacological inhibition) results in cell death, while the loss of either one alone is tolerated.[9] This approach can uncover novel drug targets and combination therapy strategies.
These application notes provide a detailed framework for utilizing this compound in conjunction with CRISPR-Cas9 knockout screens to identify synthetic lethal partners. The protocols outlined below are designed to guide researchers through the process of designing and executing such screens, from initial cell line selection to downstream validation of candidate genes.
Data Presentation
Table 1: In Vitro Cell Proliferation IC50 Values for PRMT5 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| EPZ015938 | T47D (Luminal) | Cell Viability | 303.9 | [10] |
| EPZ015938 | MCF7 (Luminal) | Cell Viability | 191.5 | [10] |
| EPZ015938 | HCC1954 (HER2+) | Cell Viability | 54.2 | [10] |
| EPZ015938 | BT474 (HER2+) | Cell Viability | 625.5 | [10] |
| EPZ015938 | MCF10A (Non-cancerous) | Cell Viability | 722.8 | [10] |
| CMP5 | ATL patient cells | Cell Viability | ~10-20 µM | [11] |
| HLCL61 | ATL patient cells | Cell Viability | ~5-10 µM | [11] |
Table 2: Hypothetical Results of a CRISPR-Cas9 Screen with this compound
| Gene Knockout | Treatment | sgRNA Log2 Fold Change (vs. Day 0) | Z-Score | Phenotype |
| Gene A | This compound | -3.5 | -4.2 | Synthetic Lethal |
| Gene B | This compound | -3.1 | -3.8 | Synthetic Lethal |
| Gene C | This compound | 2.8 | 3.5 | Resistance |
| PRMT5 | DMSO | -2.5 | -3.0 | Essential |
| Non-targeting | This compound | 0.1 | 0.2 | Neutral |
Signaling Pathways and Experimental Workflow
PRMT5 Signaling Pathways
Protein Arginine Methyltransferase 5 (PRMT5) is a central regulator of multiple signaling pathways implicated in cancer. Its inhibition by compounds such as this compound can have profound effects on cell proliferation, survival, and epithelial-mesenchymal transition (EMT). The diagram below illustrates the key signaling cascades influenced by PRMT5.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PRMT5-IN-39 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center is designed for researchers, scientists, and drug development professionals working with PRMT5-IN-39. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to the solubility and stability of this compound.
Disclaimer: Publicly available information on the specific solubility and stability of this compound is limited. The data and protocols provided here are based on general principles for small molecule inhibitors and data from structurally similar PRMT5 inhibitors. Always consult the manufacturer's product-specific datasheet for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: My this compound is not fully dissolving. What steps can I take?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Confirm Concentration: Ensure you are not exceeding the maximum solubility limit. While the exact limit for this compound is unknown, for a similar compound, PRMT5-IN-30, the maximum solubility in DMSO is 50 mg/mL.[1][2]
-
Use Fresh Anhydrous Solvent: As mentioned, the presence of water in DMSO can significantly decrease solubility. Use a fresh, sealed bottle of anhydrous DMSO.[1]
-
Gentle Heating: Warm the solution at 37°C for 10-15 minutes.
-
Ultrasonication: Use an ultrasonic bath to aid dissolution.[1] This can be particularly helpful for compounds that are slow to dissolve.
Q3: I observed a precipitate in my stock solution after storing it at -20°C or -80°C. Has the compound degraded?
A3: Precipitation upon cooling is not necessarily a sign of degradation. It is more likely that the compound has crystallized out of the solution at a lower temperature. Before use, allow the vial to warm to room temperature and ensure the compound is fully redissolved. Gentle warming and ultrasonication may be necessary to redissolve the precipitate.[1] If the precipitate does not redissolve with these methods, the compound may have degraded, and it is advisable to use a fresh stock solution.
Q4: How should I store the solid compound and stock solutions of this compound?
A4: For solid this compound, storage at room temperature in the continental US is suggested, though this may vary elsewhere.[3] For stock solutions, based on other PRMT5 inhibitors, long-term storage at -80°C (up to 6 months) and short-term storage at -20°C (up to 1 month) is recommended.[1][2] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use vials.[1]
Quantitative Data Summary
The following table summarizes solubility and stability data for a similar, well-documented PRMT5 inhibitor, PRMT5-IN-30, which can serve as a reference.
| Parameter | Value | Notes |
| Solubility in DMSO | 50 mg/mL (134.62 mM) | May require ultrasonication to fully dissolve.[1][2] |
| Stock Solution Storage | ||
| -80°C | 6 months | Recommended for long-term storage.[1][2] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
Experimental Protocols
Protocol for Assessing Small Molecule Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound (e.g., 1-5 mg) to a known volume of the solvent (e.g., 100 µL of DMSO) in a microcentrifuge tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the solution at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a detection method (e.g., HPLC-UV or LC-MS).
-
Determine the concentration of the compound in the diluted supernatant by comparing its signal to a standard curve of known concentrations.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Protocol for Assessing Stock Solution Stability
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into multiple single-use vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions:
-
Store the aliquots at different temperatures (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and come to room temperature.
-
Analyze the concentration and purity of the compound using a suitable analytical method like HPLC-UV or LC-MS.
-
-
Data Comparison:
-
Compare the results to the analysis of a freshly prepared stock solution (time zero).
-
A significant decrease in concentration or the appearance of degradation peaks indicates instability under the tested storage conditions.
-
Visual Guides
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Factors affecting the stability of this compound in solution.
References
Technical Support Center: Optimizing PRMT5-IN-39 Concentration for Cell Culture
Welcome to the technical support center for PRMT5-IN-39. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this PRMT5 inhibitor in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting point is to use a broad, logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range will help you identify the effective concentration window and determine the IC50 (the concentration that inhibits 50% of a biological function).
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time depends on the doubling time of your cell line and the specific biological question you are investigating. A typical initial experiment involves treating cells for 24, 48, and 72 hours. For cytotoxic effects, shorter incubation times may be sufficient, whereas for cytostatic or differentiation effects, longer incubation times might be necessary. A time-course experiment with a fixed, effective concentration of this compound is recommended to determine the ideal duration.
Q3: How should I dissolve and store this compound?
A3: this compound, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (generally ≤ 0.1%) to prevent solvent-induced toxicity. We recommend aliquoting the stock solution to minimize freeze-thaw cycles and storing it at -20°C or -80°C, protected from light.
Q4: I am not observing any effect of this compound at the concentrations I've tested. What could be the reason?
A4: There are several potential reasons for a lack of observable effect:
-
Concentration is too low: You may need to test a higher concentration range.
-
Compound instability: Ensure the inhibitor has been stored correctly and prepare fresh dilutions for each experiment.
-
Insensitive cell line: Verify that your cell line expresses PRMT5 and is dependent on its activity. Some cell lines may have intrinsic resistance mechanisms.
-
Assay insensitivity: Use a positive control to confirm that your assay is working correctly and is sensitive enough to detect the expected biological change.
Q5: How can I confirm that this compound is engaging its target in my cells?
A5: A target engagement assay is essential to confirm that the inhibitor is interacting with PRMT5 and inhibiting its methyltransferase activity. A common method is to perform a Western blot to detect the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3. A reduction in SDMA levels upon treatment with this compound indicates successful target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in a cell viability assay. | - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| The observed IC50 value is significantly higher than expected. | - The inhibitor may be inactive or degraded.- The tested concentration range is too low.- The cell line is resistant to PRMT5 inhibition. | - Verify the purity and integrity of your inhibitor stock.- Test a wider and higher concentration range.- Consider using a different cell line that is known to be sensitive to PRMT5 inhibition. |
| Cell death is observed in the vehicle control (DMSO) wells. | - The concentration of DMSO is too high.- The cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.- Perform a DMSO toxicity test to determine the maximum tolerable concentration for your specific cell line. |
Quantitative Data Summary
While specific data for this compound is being established, the following table summarizes the in vitro activity of other known PRMT5 inhibitors in various cancer cell lines to provide a reference for expected potency.
| Inhibitor | Cell Line | Assay Type | IC50 |
| EPZ015666 | Mantle Cell Lymphoma (MCL) | Cell Viability | Nanomolar range[1] |
| Compound 15 | MCF-7 | PRMT5 Degradation (DC50) | 1.1 ± 0.6 µM[2] |
| CMP5 | ATL-related cell lines | Cell Viability (120h) | 3.09 - 7.58 µM[3] |
| HLCL61 | ATL-related cell lines | Cell Viability (120h) | 13.06 - 22.72 µM[3] |
| Compound 17 | LNCaP (prostate cancer) | Cell Viability (72h) | 430 nM[4] |
| Compound 17 | A549 (lung cancer) | Cell Viability | < 450 nM[4] |
| 3039-0164 | HCT-116 (colon cancer) | Cell Viability | 7.49 ± 0.48 µM[5] |
| 3039-0164 | A549 (lung cancer) | Cell Viability | 7.10 ± 0.52 µM[5] |
Experimental Protocols
Detailed Methodology for Determining Optimal this compound Concentration
Objective: To determine the dose-dependent effect of this compound on cell viability and establish the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.[1]
-
Assay: Add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well and incubate for 2-4 hours.[1]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Plot the absorbance values against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Simplified PRMT5 signaling pathways.
Caption: Workflow for inhibitor concentration optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting PRMT5 Inhibitors in In Vivo Experiments
Welcome to the technical support center for researchers utilizing PRMT5 inhibitors in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical experiments. The information provided is broadly applicable to the class of PRMT5 inhibitors, including compounds like PRMT5-IN-39.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing suboptimal tumor growth inhibition in our xenograft model despite administering the PRMT5 inhibitor at the recommended dose. What are the potential causes and solutions?
A1: Suboptimal efficacy can arise from multiple factors, ranging from compound stability to the intrinsic biology of your cancer model.
Troubleshooting Steps:
-
Compound Formulation and Administration:
-
Solubility: Ensure the inhibitor is fully solubilized in the vehicle. Poor solubility can lead to inaccurate dosing and reduced bioavailability. Consider sonicating or gently warming the formulation if necessary.
-
Route of Administration: Confirm that the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for the inhibitor's properties and leads to adequate systemic exposure.
-
Dosing Schedule: Adherence to the correct dosing frequency and duration is critical. Intermittent or inconsistent dosing can lead to target re-engagement and diminished anti-tumor effects.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Drug Exposure: If possible, perform a pilot PK study in your animal model to confirm that the inhibitor achieves and maintains a plasma concentration above the in vitro IC50 for the target cancer cells.
-
Target Engagement: Assess target engagement in tumor tissue by measuring the levels of symmetric dimethylarginine (SDMA) on PRMT5 substrates, such as SmD3, via Western blot. A lack of SDMA reduction indicates insufficient target inhibition.[1][2]
-
-
Tumor Model Characteristics:
-
PRMT5 Dependency: Confirm that your chosen cell line or patient-derived xenograft (PDX) model is dependent on PRMT5 for proliferation and survival. Not all tumors exhibit high sensitivity to PRMT5 inhibition.
-
Intrinsic Resistance: The tumor model may possess intrinsic resistance mechanisms, such as mutations in downstream signaling pathways or compensatory activation of other pro-survival pathways.[3] For instance, some studies suggest that p53 wild-type status may be a biomarker for sensitivity to PRMT5 inhibition.[3]
-
Q2: Our animals are exhibiting significant weight loss and other signs of toxicity. How can we mitigate these adverse effects?
A2: Toxicity is a known concern with some PRMT5 inhibitors, often manifesting as hematological side effects.[4][5]
Troubleshooting Steps:
-
Dose Reduction/Schedule Modification: Consider reducing the dose or modifying the dosing schedule (e.g., intermittent dosing) to find a balance between efficacy and tolerability.
-
Supportive Care: Provide supportive care to the animals as recommended by your institution's animal care and use committee. This may include providing supplemental nutrition and hydration.
-
Monitor Hematological Parameters: If feasible, monitor complete blood counts (CBCs) to assess for anemia, thrombocytopenia, and neutropenia, which are potential dose-limiting toxicities observed in clinical trials of PRMT5 inhibitors.[4]
-
MTA-Cooperative Inhibitors for MTAP-Deleted Cancers: For MTAP-deleted cancers, consider using MTA-cooperative PRMT5 inhibitors. These agents selectively target the MTA-bound state of PRMT5, which is enriched in MTAP-null tumors, potentially offering a wider therapeutic window and reduced toxicity in normal tissues.[6]
Q3: How can we investigate potential mechanisms of acquired resistance to PRMT5 inhibition in our long-term studies?
A3: Acquired resistance is a common challenge in targeted cancer therapy. Understanding the underlying mechanisms is crucial for developing effective combination strategies.
Investigative Approaches:
-
Establish Resistant Models: Generate resistant cell lines by continuous exposure to the PRMT5 inhibitor in vitro or develop resistant xenograft models through prolonged in vivo treatment.[3]
-
Transcriptomic and Proteomic Analysis: Perform RNA sequencing and proteomic analysis on sensitive and resistant tumors to identify differentially expressed genes and proteins. This may reveal upregulated survival pathways. For example, upregulation of the mTOR signaling pathway has been identified as a potential resistance mechanism.[3]
-
Investigate Downstream Pathways: Assess the activation status of key signaling pathways downstream of PRMT5, such as the PI3K/AKT/mTOR and ERK pathways, which have been implicated in resistance.[3][7]
-
Evaluate p53 Status: Mutations in the p53 tumor suppressor gene have been associated with resistance to PRMT5 inhibitors.[3] Sequencing the TP53 gene in resistant tumors may provide valuable insights.
Quantitative Data Summary
Table 1: Preclinical Efficacy of Select PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| EPZ015666 | Mantle Cell Lymphoma (Z-138) | 100 mg/kg, BID, PO | Significant antitumor activity | [8] |
| EPZ015666 | Triple-Negative Breast Cancer | Not specified | 39% | [9] |
| AZ-PRMT5i-1 | MTAP-deficient models | Oral dosing | Significant in vivo efficacy | [10] |
| Unnamed | Glioblastoma (LN229) | Not specified | 30% (monotherapy), 75% (with mTORc1/2 inhibitor) | [9] |
Table 2: Reported Toxicities of PRMT5 Inhibitors in Clinical Trials
| Inhibitor | Phase | Common Grade ≥3 Treatment-Related Adverse Events | Reference |
| PF-06939999 | Phase I | Anemia (28%), Thrombocytopenia/platelet count decreased (22%), Fatigue (6%), Neutropenia (4%) | [11] |
| JNJ-64619178 | Phase I | Thrombocytopenia (Dose-Limiting Toxicity) | [6] |
| PRT811 | Phase I | Anemia, Thrombocytopenia | [6] |
| GSK3326595 | Phase I/II | Anemia, Thrombocytopenia, Neutropenia | [6] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture cancer cells in the appropriate medium.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice.[1]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth regularly using caliper measurements (Volume = Length x Width^2 / 2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.[1]
-
-
Drug Formulation and Administration:
-
Prepare the PRMT5 inhibitor in a suitable vehicle for the intended route of administration (e.g., oral gavage).
-
Administer the drug and vehicle according to the specified dosing schedule.[1]
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[1]
-
Protocol 2: Pharmacodynamic Analysis of SDMA Levels in Tumor Tissue
-
Tissue Collection:
-
Collect tumor tissue at specified time points after the last dose of the PRMT5 inhibitor.[1]
-
-
Protein Extraction:
-
Homogenize the tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for a symmetrically dimethylated protein (e.g., anti-SDMA-SmD3) or a global SDMA antibody.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading.[2]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the SDMA signal to the loading control. A dose-dependent reduction in the SDMA signal in the treated groups compared to the vehicle control indicates on-target activity.[2]
-
Visualizations
Caption: PRMT5 integrates with multiple oncogenic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Hot Target - PRMT5 [creativebiomart.net]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-39 off-target effects and mitigation
Welcome to the technical support center for PRMT5-IN-39. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in your experiments.
Disclaimer: this compound is a selective, small-molecule inhibitor of Protein Arginine Methyltransferase 5. The data presented here are representative of a highly selective PRMT5 inhibitor and are intended to serve as a guide for your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is designed to be a potent and selective inhibitor of PRMT5's methyltransferase activity. The primary on-target effect is the reduction of symmetric dimethylarginine (sDMA) levels on both histone and non-histone protein substrates.[1][2][3] This inhibition can lead to cell growth arrest and apoptosis in cancer cell lines where PRMT5 is overexpressed or plays a critical oncogenic role.[2][4]
Q2: What are the potential off-target effects or toxicities observed with PRMT5 inhibitors like this compound?
A2: While this compound is designed for high selectivity, class-wide off-target effects have been observed in preclinical and clinical studies of various PRMT5 inhibitors. The most common toxicities are hematological, including anemia, thrombocytopenia (low platelet count), and neutropenia.[1][2][3] Other reported adverse effects include fatigue, nausea, and dysgeusia (altered taste).[2][3] These effects are generally considered to be on-target toxicities in non-cancerous cells that rely on PRMT5 activity for normal function.
Q3: How can I assess the selectivity of this compound in my experimental system?
A3: To assess the selectivity of this compound, we recommend performing a selectivity profiling assay against other PRMT family members. A biochemical assay measuring the IC50 against a panel of recombinant human PRMT enzymes is a standard approach. Additionally, cellular target engagement can be confirmed by observing a dose-dependent reduction in sDMA levels on known PRMT5 substrates (e.g., SmD3) via Western blot, while levels of asymmetric dimethylarginine (aDMA), generated by Type I PRMTs, should remain unaffected.
Q4: I am observing unexpected changes in signaling pathways. Could this be an off-target effect of this compound?
A4: Inhibition of PRMT5 can indirectly affect various signaling pathways due to its role in regulating the expression and function of key signaling proteins. PRMT5 has been shown to influence the PI3K/AKT/mTOR, ERK, and STAT3 signaling pathways.[5][6][7][8] Therefore, changes in these pathways are more likely a consequence of on-target PRMT5 inhibition rather than a direct off-target effect on a specific kinase in that pathway. To confirm this, you can perform rescue experiments by introducing a this compound-resistant mutant of PRMT5.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
| Symptom | Possible Cause | Suggested Solution |
| Higher than expected IC50 in a new cell line. | The cell line may not be dependent on PRMT5 for survival. | Confirm PRMT5 expression levels in your cell line via Western blot or qPCR. Cell lines with lower PRMT5 expression may be less sensitive. |
| The compound may have poor cell permeability in this specific cell line. | Perform a cellular thermal shift assay (CETSA) or a target engagement assay (e.g., NanoBRET) to confirm that this compound is reaching its target within the cell. | |
| Incorrect seeding density or assay duration. | Optimize cell seeding density and treatment duration. A 72-96 hour incubation is typically recommended for proliferation assays.[2] | |
| Significant toxicity in control, non-cancerous cell lines. | On-target toxicity in normal cells that require PRMT5 for essential functions. | Titrate this compound to the lowest effective concentration in your cancer cell line of interest to minimize effects on control cells. Consider using a 3D culture model which can sometimes better reflect in vivo toxicity. |
Issue 2: Inconsistent Western Blot Results for sDMA Levels
| Symptom | Possible Cause | Suggested Solution |
| No change in global sDMA levels after treatment. | Insufficient treatment duration or concentration. | Perform a time-course and dose-response experiment. A 48-72 hour treatment is often required to observe a significant reduction in sDMA levels. |
| Antibody specificity or quality issues. | Validate your sDMA antibody using a positive control (e.g., lysate from a cell line with high PRMT5 expression) and a negative control (e.g., lysate from PRMT5 knockout cells). | |
| Variability between biological replicates. | Inconsistent cell health or treatment application. | Ensure consistent cell passage number, confluency at the time of treatment, and accurate compound dilution and application. |
Quantitative Data Summary
The following table summarizes a representative selectivity and potency profile for a selective PRMT5 inhibitor like this compound.
Table 1: Representative Selectivity Profile of a PRMT5 Inhibitor
| Target Enzyme | Type | IC50 (nM) | Selectivity (fold vs. PRMT5) |
|---|---|---|---|
| PRMT5 | II | 10 | 1 |
| PRMT1 | I | >10,000 | >1000 |
| PRMT3 | I | 8,200 | 820 |
| PRMT4 (CARM1) | I | >10,000 | >1000 |
| PRMT6 | I | 6,500 | 650 |
| PRMT7 | III | 2,100 | 210 |
| PRMT9 | II | 5,300 | 530 |
Note: The data presented in this table is a synthesized, representative profile for a hypothetical selective PRMT5 inhibitor based on publicly available data for known inhibitors.[9]
Experimental Protocols
Biochemical PRMT5 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA), a histone H4 peptide substrate, and varying concentrations of this compound.
-
Enzyme Addition: Add recombinant human PRMT5/MEP50 complex to the reaction mixture.
-
Cofactor Addition: Initiate the reaction by adding radiolabeled [³H]-SAM.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Quenching: Stop the reaction by adding trichloroacetic acid.
-
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This protocol details the detection of sDMA levels in whole-cell lysates.
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for sDMA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an anti-pan-sDMA antibody to detect multiple symmetrically dimethylated proteins. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control.
Visualizations
References
- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PRMT5 Inhibitors in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing PRMT5 inhibitors, such as PRMT5-IN-39, and encountering challenges with drug resistance in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand, identify, and potentially overcome resistance to this class of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to a PRMT5 inhibitor, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to PRMT5 inhibitors is a significant challenge and can arise from several molecular alterations within the cancer cells. It's important to note that resistance may not be due to a failure of the drug to bind its target, as downstream markers of PRMT5 activity, like symmetric dimethylarginine (SDMA), may still show a reduction at the initial effective concentrations.[1] Key mechanisms include:
-
Transcriptional Reprogramming: Cancer cells can undergo a drug-induced switch in their gene expression patterns, leading to a stable, resistant state. This is not always due to the selection of a pre-existing resistant sub-population of cells.[1][2][3]
-
Activation of Bypass Signaling Pathways: To survive, cancer cells can activate alternative signaling pathways that circumvent the effects of PRMT5 inhibition. A commonly observed mechanism is the upregulation of the PI3K/AKT/mTOR signaling pathway.[1][4]
-
Upregulation of Resistance-Driving Genes: The overexpression of specific genes has been shown to be critical for both the development and maintenance of resistance. For example, the upregulation of Stathmin 2 (STMN2) has been implicated in resistance in lung adenocarcinoma.[2][3]
-
Immune Evasion: In some contexts, PRMT5 inhibition can lead to the upregulation of the immune checkpoint protein PD-L1 on cancer cells. This can potentially lead to immune-mediated resistance by suppressing the anti-tumor immune response.[5]
Q2: How can I confirm that my cell line has developed resistance to a PRMT5 inhibitor?
A2: To confirm resistance, you should perform a cell viability assay to generate a dose-response curve. By comparing the half-maximal inhibitory concentration (IC50) of the PRMT5 inhibitor in your potentially resistant cell line to the parental, sensitive cell line, you can quantify the change in sensitivity. A significant increase in the IC50 value is a primary indicator of acquired resistance.[6]
Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?
A3: A systematic approach is recommended to elucidate the resistance mechanism:
-
Confirm Target Engagement: First, verify that the inhibitor is still engaging with PRMT5 in the resistant cells. You can do this by performing a Western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., SmD3) after treating the cells with the original IC50 of the inhibitor. If SDMA levels are still reduced, it suggests the resistance mechanism is downstream of target binding.[1]
-
Sequence the Target: Although less common for this class of inhibitors, sequencing the PRMT5 gene can identify any potential mutations that may interfere with drug binding.[6]
-
Analyze Bypass Pathways: Use Western blotting to examine the activation status of key proteins in known bypass signaling pathways, such as the PI3K/AKT/mTOR pathway (e.g., by probing for phosphorylated AKT and S6 ribosomal protein).[4]
-
Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA sequencing (RNA-seq) can be used to identify changes in the expression of genes associated with drug resistance, such as ABC transporters or specific resistance-driving genes like STMN2.[2][3][6]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Gradual loss of drug efficacy over multiple passages. | Development of acquired resistance. | 1. Perform a cell viability assay to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with the PRMT5 inhibitor to check for the stability of the resistant phenotype. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q3).[6] |
| Cell line contamination or genetic drift. | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line.[6] | |
| Degradation of the PRMT5 inhibitor. | 1. Prepare fresh stock solutions of the inhibitor. 2. Verify the storage conditions and stability of the drug.[6] | |
| Heterogeneous response to the PRMT5 inhibitor within the cell population. | Emergence of a resistant subclone. | 1. Perform single-cell cloning to isolate and characterize both resistant and sensitive populations. 2. If a marker for resistance is known, use fluorescence-activated cell sorting (FACS) to separate the populations.[6] |
| Inconsistent drug distribution in the culture. | 1. Ensure thorough mixing of the media after adding the drug. 2. For adherent cells, check for uniform cell density across the culture vessel.[6] |
Quantitative Data Summary
The development of resistance is often characterized by a significant increase in the IC50 value of the drug. The following table provides a hypothetical example of what this data might look like.
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
| Parental Cancer Cell Line | This compound | 0.5 | - |
| Resistant Cancer Cell Line | This compound | 5.0 | 10 |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
Objective: To determine the concentration of a PRMT5 inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
Parental and suspected resistant cancer cell lines
-
Complete cell culture medium
-
PRMT5 inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 to 100 µM) to determine the approximate range of sensitivity.[7]
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor. Include wells with vehicle control.
-
Incubate the plate for a duration that allows for at least two cell divisions in the control wells (typically 48-72 hours).[7]
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve with the inhibitor concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.
-
Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA) to Confirm Target Engagement
Objective: To assess the on-target activity of a PRMT5 inhibitor by measuring the levels of SDMA on cellular proteins.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
PRMT5 inhibitor
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the PRMT5 inhibitor at the desired concentration (e.g., the original IC50) and a vehicle control for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-GAPDH antibody as a loading control.
-
A reduction in the SDMA signal in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: Activation of the PI3K/AKT/mTOR bypass signaling pathway as a mechanism of resistance to PRMT5 inhibitors.
Caption: Logical workflow for confirming resistance to a PRMT5 inhibitor.
Caption: Experimental workflow for investigating the mechanism of resistance to a PRMT5 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Improving the Bioavailability of PRMT5-IN-39
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the oral bioavailability of PRMT5-IN-39.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter with this compound in a question-and-answer format.
Question 1: My this compound is precipitating out of my aqueous-based formulation for in vivo oral gavage. What can I do?
Answer:
Precipitation of a poorly soluble compound like this compound from an aqueous vehicle is a common issue. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
Initial Steps:
-
Co-solvents: Try incorporating a water-miscible organic co-solvent into your vehicle. Common examples include DMSO, PEG 300, PEG 400, and ethanol. It is crucial to perform a vehicle tolerability study in your animal model to ensure the chosen co-solvent and its concentration are safe.
-
pH Adjustment: Determine the pKa of this compound. If it has ionizable groups, adjusting the pH of the formulation vehicle can significantly increase its solubility. For example, a basic compound will be more soluble in an acidic solution.
Advanced Formulation Strategies: If simple co-solvents are insufficient, consider more advanced formulation strategies designed for poorly soluble compounds.
| Formulation Strategy | Description | Key Components |
| Micronization | Reducing the particle size of the drug powder increases the surface area for dissolution. | This compound powder |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state, which has higher apparent solubility. | This compound, a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the gastrointestinal tract, enhancing solubilization and absorption. | This compound, oils (e.g., Capryol™ 90), surfactants (e.g., Tween® 80), co-surfactants (e.g., Transcutol® HP) |
| Nanoparticle Formulations | Encapsulating the drug in nanoparticles can protect it from degradation and improve its absorption profile. | This compound, lipids or polymers for nanoparticle formation |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol). A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The goal is to obtain a thin, uniform film on the flask wall.
-
Drying: Further dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently scrape the dried film from the flask, and mill it into a fine powder. Sieve the powder to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Reconstitution: For in vivo studies, the ASD powder can be suspended in an appropriate aqueous vehicle immediately before oral administration.
Question 2: I am observing low and variable oral bioavailability of this compound in my preclinical animal models. What are the potential causes and how can I improve it?
Answer:
Low and variable oral bioavailability is a multifaceted problem often stemming from poor solubility and/or low permeability. Here’s a systematic approach to troubleshoot and enhance the bioavailability of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Poor Aqueous Solubility | Implement formulation strategies to enhance solubility as detailed in Question 1 (e.g., ASDs, lipid-based formulations). |
| Low Permeability | Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with a P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) in preclinical models might improve absorption. Permeability can also be enhanced by some formulation excipients. |
| First-Pass Metabolism | If the compound undergoes significant metabolism in the gut wall or liver, this can reduce the amount of active drug reaching systemic circulation. While difficult to modify, some formulation approaches like lipid-based systems can promote lymphatic absorption, partially bypassing the liver. |
| Gastrointestinal Instability | Assess the stability of this compound at different pH values mimicking the stomach and intestine. If it is unstable, consider enteric-coated formulations to protect it from the acidic environment of the stomach. |
Experimental Protocol: In Vitro Caco-2 Permeability Assay
This assay helps to assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral):
-
Add this compound (typically in a transport buffer) to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Efflux Assessment (Basolateral to Apical):
-
Add this compound to the BL side and collect samples from the AP side over time.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of PRMT5 and why is its inhibition a therapeutic strategy?
A1: Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This modification can regulate gene expression, RNA splicing, signal transduction, and DNA damage repair.[1][2] In many cancers, PRMT5 is overexpressed and contributes to tumor growth and survival.[3] Therefore, inhibiting PRMT5 is a promising therapeutic strategy to combat these malignancies.
Q2: What are the general physicochemical properties of small molecule kinase inhibitors like this compound that affect their oral bioavailability?
A2: Many small molecule kinase inhibitors, and likely this compound, share physicochemical properties that can lead to poor oral bioavailability. These often include:
-
Low aqueous solubility: Due to their often rigid and hydrophobic structures.[4]
-
High molecular weight: Which can negatively impact permeability.
-
Potential for extensive first-pass metabolism: Leading to significant pre-systemic drug loss.
-
Substrate for efflux transporters: Such as P-glycoprotein, which actively pumps the drug out of intestinal cells.
Q3: How do I choose the best formulation strategy to improve the bioavailability of this compound?
A3: The optimal formulation strategy depends on the specific properties of this compound. A systematic approach is recommended:
Q4: What is a typical experimental workflow for developing and evaluating a new formulation for this compound?
A4: A standard workflow involves in vitro characterization followed by in vivo validation.
Q5: Can you illustrate the PRMT5 signaling pathway?
A5: PRMT5 is involved in multiple signaling pathways that regulate cell proliferation and survival. Here is a simplified diagram illustrating some of its key interactions.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PRMT5 Inhibitors - Preclinical Toxicity Assessment
Disclaimer: The following information is a generalized guide based on publicly available data for various PRMT5 inhibitors. As no specific preclinical toxicity data for a compound designated "PRMT5-IN-39" was found in the public domain, this document should be used as a reference and adapted for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with PRMT5 inhibitors in preclinical models?
A1: Preclinical studies of various PRMT5 inhibitors have reported a range of toxicities, which appear to be dose-dependent. Common adverse events observed in animal models include:
-
Hematological Toxicities: Anemia and thrombocytopenia are frequently reported dose-limiting toxicities.[1]
-
Gastrointestinal Issues: Nausea, vomiting, diarrhea, and anorexia have been noted.[2]
-
General Systemic Effects: Fatigue, weight loss, and alopecia are also common.[1][2]
-
Metabolic Abnormalities: Hypophosphatemia has been observed in some cases.[2]
It is important to note that some preclinical studies with specific PRMT5 inhibitors, such as EPZ015666 and HLCL-61, reported no significant adverse effects at therapeutic doses in certain cancer models.[2]
Q2: What is the proposed mechanism of toxicity for PRMT5 inhibitors?
A2: The on-target toxicity of PRMT5 inhibitors likely stems from their essential role in fundamental cellular processes.[3] PRMT5 is crucial for:
-
RNA Splicing: Inhibition can lead to widespread changes in RNA splicing, affecting the function of numerous proteins.[1]
-
DNA Damage Repair: PRMT5 plays a role in DNA damage response, and its inhibition can sensitize cells to DNA damaging agents.[1]
-
Cell Cycle Regulation: PRMT5 is involved in cell cycle progression, and its inhibition can lead to cell cycle arrest.[4]
-
Hematopoiesis: PRMT5 is essential for normal adult hematopoiesis, which likely explains the observed myelosuppressive side effects.[4]
Tissue-specific knockdown of PRMT5 in preclinical models has resulted in significant toxicity in the central nervous system, skeletal muscle, and the hematopoietic system, highlighting its importance in normal physiological processes.[5]
Q3: How can we monitor for potential toxicities during our in vivo experiments?
A3: A comprehensive monitoring plan is crucial for early detection of toxicities. This should include:
-
Regular Clinical Observations: Daily monitoring for changes in behavior, appearance (e.g., piloerection, hunched posture), and activity levels.
-
Body Weight Measurement: Frequent (e.g., daily or bi-weekly) measurement of body weight is a sensitive indicator of general toxicity.[2]
-
Complete Blood Counts (CBCs): Regular blood draws for CBC analysis to monitor for hematological toxicities like anemia and thrombocytopenia.
-
Serum Chemistry: Analysis of blood chemistry panels to assess organ function (e.g., liver and kidney).
-
Histopathology: At the end of the study, or if animals are euthanized due to toxicity, a full histopathological examination of major organs should be performed to identify any microscopic changes.
Troubleshooting Guide
Problem 1: Significant body weight loss observed in the treatment group.
| Possible Cause | Troubleshooting Step |
| Dose-related toxicity | * Review the dosing regimen. Significant weight loss (>20%) was noted with LLY-238 when administered every other day, which was reduced when administered for 3 consecutive days followed by a 4-day break.[2] Consider adjusting the dose or schedule. |
| Gastrointestinal toxicity | * Monitor for signs of nausea, vomiting, or diarrhea. Provide supportive care, such as ensuring access to hydration and palatable food. |
| Off-target effects | * If possible, test a structurally distinct PRMT5 inhibitor to see if the effect is class-wide or specific to the chemical scaffold. |
Problem 2: Severe thrombocytopenia or anemia is observed.
| Possible Cause | Troubleshooting Step |
| On-target myelosuppression | * This is a known on-target effect of PRMT5 inhibition due to its role in hematopoiesis.[4] Reduce the dose or consider intermittent dosing schedules to allow for hematopoietic recovery. |
| Compound-specific toxicity | * Evaluate the structure-activity relationship to determine if modifications can be made to reduce hematological toxicity while retaining efficacy. |
Quantitative Toxicity Data Summary
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) for PRMT5 Inhibitors in Preclinical and Early Phase Clinical Studies.
| PRMT5 Inhibitor | Preclinical Model/Study Phase | Most Common Adverse Events | Dose-Limiting Toxicities (DLTs) | Reference |
| GSK3326595 | Phase I (Solid Tumors) | Fatigue, anemia, nausea, alopecia, dysgeusia | Not specified in abstract | [2] |
| PF-06939999 | Phase I (Solid Tumors) | Anemia (43%), thrombocytopenia (32%), dysgeusia (29%), nausea (29%) | Thrombocytopenia, anemia, neutropenia | [1] |
| JNJ-64619178 | Phase I (B-cell NHL, Solid Tumors) | Not specified in abstract | Thrombocytopenia | [1] |
| PRT811 | Phase I (Glioma, Uveal Melanoma) | Nausea, vomiting, fatigue, thrombocytopenia, anemia, anorexia, diarrhea | Not specified in abstract | [2] |
| LLY-238 | Mouse model of GBM | Significant weight loss (>20%) | Not applicable | [2] |
| EPZ015666 | Murine xenograft model | No observed toxicities (no weight loss or death) | Not applicable | [2] |
Detailed Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) bearing human tumor xenografts.
-
Grouping and Dosing:
-
Randomize animals into treatment and vehicle control groups (n=8-10 per group).
-
Prepare the PRMT5 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose, 0.5% Tween 80).
-
Administer the compound via the intended clinical route (e.g., oral gavage) at various doses and schedules (e.g., daily, intermittent).
-
-
Monitoring:
-
Record body weights daily for the first week and then twice weekly.
-
Perform clinical observations daily for signs of toxicity.
-
Measure tumor volume twice weekly using calipers.
-
-
Blood Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at specified time points during the study for complete blood counts and serum chemistry analysis.
-
-
Termination and Necropsy:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Collect major organs (liver, spleen, kidney, heart, lungs, bone marrow, etc.) and the tumor.
-
Fix tissues in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Caption: Hypothetical signaling pathway illustrating how PRMT5 inhibition can lead to preclinical toxicities.
Caption: General experimental workflow for preclinical toxicity assessment of a PRMT5 inhibitor.
References
- 1. onclive.com [onclive.com]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
Minimizing PRMT5-IN-39 degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of PRMT5-IN-39 during experimental setups.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, the compound should be stored as a powder. When in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q2: What are the recommended storage conditions and shelf-life for this compound?
A2: The recommended storage conditions depend on whether the compound is in solid form or in solution. Following these guidelines will help ensure the compound's stability over time.[1]
Q3: What is the best solvent for dissolving this compound?
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation studies on this compound are not publicly available, its chemical structure, which includes a complex heterocyclic system, suggests potential susceptibility to:
-
Hydrolysis: The molecule may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The presence of nitrogen-containing rings could be prone to oxidation, potentially catalyzed by light or trace metals.
-
Photodegradation: Similar compounds containing benzimidazole (B57391) or imidazole (B134444) rings can be sensitive to light.[2][3]
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, it is crucial to follow best practices for handling small molecule inhibitors:
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents to prepare stock solutions.
-
Protect from Light: Store stock solutions and experimental setups protected from light, for example, by using amber vials or covering plates with foil.
-
Control pH: Ensure that the pH of your experimental buffers is within a stable range for the compound, avoiding strongly acidic or basic conditions.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from your frozen stock on the day of the experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature changes.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Review your storage and handling procedures against the recommendations.
-
Prepare a fresh stock solution from the powdered compound.
-
Perform a dose-response experiment to verify the IC50 of the new stock solution.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause: Inconsistent degradation of the inhibitor during the experiment.
-
Troubleshooting Steps:
-
Ensure uniform protection from light for all experimental vessels.
-
Standardize the incubation time and temperature across all replicates.
-
Evaluate the stability of this compound in your specific cell culture media over the time course of your experiment.
-
Data Presentation
Table 1: Storage Recommendations for this compound [1]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Western Blot Analysis for PRMT5 Activity
This protocol is used to confirm the on-target effect of this compound by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins, such as SmD3.
-
Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: PRMT5 signaling pathway and point of inhibition.
Caption: Workflow for handling this compound.
Caption: Troubleshooting logic for experimental variability.
References
Technical Support Center: Interpreting Unexpected Results with PRMT5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with PRMT5 inhibitors. The information provided is based on the current understanding of the broader class of PRMT5 inhibitors.
Disclaimer
Please Note: The following guidance is based on published data for various PRMT5 inhibitors. As specific data for PRMT5-IN-39 is limited in the public domain, some of the described effects may be class-specific and not directly attributable to this compound. Researchers should always validate findings with appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PRMT5 inhibitors?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This modification plays a crucial role in regulating various cellular processes, including gene expression, mRNA splicing, DNA damage response, cell cycle progression, and signal transduction.[1][2][3][4] PRMT5 is often overexpressed in various cancers, making it a promising therapeutic target.[1] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby preventing the methylation of its substrates and inducing anti-tumor effects such as impaired cell proliferation and apoptosis.[4][5]
Q2: What are the expected outcomes of successful PRMT5 inhibition in cancer cell lines?
Successful inhibition of PRMT5 is generally expected to lead to:
-
Reduced Cell Proliferation: A decrease in the rate of cell growth.[5]
-
Induction of Apoptosis: An increase in programmed cell death.[5]
-
Cell Cycle Arrest: A halt in the cell cycle, often at the G1 phase.
-
Decreased Symmetric Dimethylarginine (SDMA) Levels: A reduction in the overall levels of symmetrically dimethylated arginine on target proteins, which can be assessed by western blotting.
Q3: My cells are showing resistance to the PRMT5 inhibitor. What are the potential mechanisms?
Acquired resistance to PRMT5 inhibitors is a documented phenomenon.[5] Instead of a pre-existing resistant population, this often arises from a drug-induced switch in the transcriptional state of the cells.[5] One key mechanism involves the upregulation of Stathmin 2 (STMN2), a microtubule regulator.[5] Increased STMN2 expression has been shown to be essential for resistance to PRMT5 inhibition.[5]
Another potential mechanism of resistance involves the activation of alternative signaling pathways. In mantle cell lymphoma, for instance, resistance to PRMT5 inhibitors has been associated with the enrichment of mTOR and PI3K signaling pathway expression signatures.[6]
Troubleshooting Unexpected Results
| Unexpected Result | Potential Cause | Suggested Troubleshooting Steps |
| No effect on cell viability or proliferation. | 1. Acquired Resistance: Cells may have developed resistance through mechanisms like STMN2 upregulation.[5] 2. Cell Line Insensitivity: Not all cell lines are equally sensitive to PRMT5 inhibition. Sensitivity can be influenced by factors such as MTAP deletion status.[1] 3. Ineffective Drug Concentration or Stability: The inhibitor may not be reaching its target at a sufficient concentration. | 1. Western Blot for STMN2: Check for upregulation of STMN2 in resistant cells compared to parental cells. 2. RNA-seq Analysis: Perform RNA sequencing to identify differentially expressed genes and activated pathways in resistant cells.[5] 3. Test Alternative Cell Lines: Use cell lines known to be sensitive to PRMT5 inhibition as positive controls. 4. Dose-Response and Time-Course Experiments: Perform a matrix of concentrations and incubation times to determine the optimal experimental conditions. 5. Verify Compound Integrity: Ensure the inhibitor is properly stored and has not degraded. |
| Increased cell proliferation or paradoxical effect. | Activation of Compensatory Signaling Pathways: Inhibition of PRMT5 may lead to the activation of pro-survival pathways. For example, PRMT5 inhibition can suppress mTOR signaling, but in some contexts, this can trigger feedback loops.[7] | 1. Pathway Analysis: Use western blotting or other pathway analysis tools to investigate the activation status of key signaling molecules (e.g., AKT, mTOR, ERK).[6] 2. Combination Therapy Studies: Consider combining the PRMT5 inhibitor with inhibitors of the identified compensatory pathways (e.g., mTOR inhibitors). |
| Unexpected changes in gene expression unrelated to known PRMT5 targets. | 1. Off-Target Effects: The inhibitor may have off-target activities. 2. Indirect Effects: Changes in the expression of a direct PRMT5 target could lead to a cascade of downstream transcriptional changes. 3. Altered mRNA Splicing: PRMT5 plays a significant role in mRNA splicing.[3][8] Inhibition can lead to widespread changes in splicing patterns, affecting the expression and function of numerous proteins. | 1. Off-Target Profiling: If available, consult off-target profiling data for the specific inhibitor. 2. Splicing Analysis: Perform RNA-seq with a focus on alternative splicing events. 3. Validate with siRNA/shRNA: Use genetic knockdown of PRMT5 to confirm that the observed gene expression changes are on-target. |
| Collateral sensitivity to other drugs. | Acquired Vulnerabilities: The same mechanisms that confer resistance to PRMT5 inhibitors can create new vulnerabilities. For example, STMN2-mediated resistance to PRMT5 inhibitors induces sensitivity to taxanes like paclitaxel (B517696).[5] | 1. Drug Synergy Screening: If resistance is observed, screen resistant cells against a panel of other anti-cancer agents to identify potential synergistic or collateral sensitivities. |
Key Experimental Protocols
Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To confirm the on-target activity of the PRMT5 inhibitor by measuring the global levels of SDMA.
Methodology:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for SDMA (e.g., anti-dimethyl-Arginine, symmetric). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., MTS/MTT)
Objective: To assess the effect of the PRMT5 inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the PRMT5 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate as required.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells and calculate the IC50 value.
Visualizing Key Concepts
Signaling Pathway: PRMT5 and Resistance Mechanisms
Experimental Workflow: Investigating Drug Resistance
References
- 1. onclive.com [onclive.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protein arginine methyltransferase PRMT5 confers therapeutic resistance to mTOR inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-39 batch-to-batch variability and quality control
Disclaimer: The specific compound "PRMT5-IN-39" is not extensively documented in publicly available scientific literature. This technical support center provides guidance based on the well-characterized PRMT5 inhibitor, EPZ015666, and general principles applicable to small molecule inhibitors of PRMT5. The troubleshooting advice and protocols provided herein should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of our PRMT5 inhibitor. What could be the cause?
A1: Batch-to-batch variability in inhibitor potency can arise from several factors. Key areas to investigate include:
-
Compound Purity and Integrity: The purity of each batch should be verified. Impurities or degradation products can interfere with the assay and alter the apparent IC50.
-
Solubility Issues: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.
-
Experimental Conditions: Minor variations in assay conditions such as cell density, passage number, serum concentration in the media, and incubation times can significantly impact results.
-
Target Protein Expression Levels: Fluctuations in PRMT5 expression levels in your cell line across different experiments can affect the inhibitor's potency.
Q2: How can we perform quality control on new batches of our PRMT5 inhibitor?
A2: A robust quality control (QC) process is crucial. We recommend the following steps for each new batch:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound.
-
Identity Confirmation: Confirm the molecular weight via Mass Spectrometry (MS).
-
Potency Assay: Determine the IC50 value in a standardized, validated cellular or biochemical assay. This should be compared against the value obtained for a previously validated reference batch.
-
Solubility Test: Visually inspect the dissolution of the compound in your chosen solvent and experimental medium.
Q3: My PRMT5 inhibitor is showing lower than expected potency in my cell-based assay. What are some potential reasons?
A3: Several factors could contribute to lower than expected potency:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to PRMT5 inhibition. The genetic background and expression levels of PRMT5 and its substrates can influence the cellular response.
-
Compound Stability: The inhibitor may be unstable in your cell culture medium. Consider performing a time-course experiment to assess its stability.
-
Efflux Pumps: The cell line you are using may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor.
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects that mask the specific inhibition of PRMT5.
Troubleshooting Guides
Issue: Inconsistent Western Blot Results for Symmetric Dimethylarginine (SDMA) Marks
| Potential Cause | Troubleshooting Step |
| Antibody Specificity | Validate the specificity of your primary antibody for SDMA marks. Use positive and negative controls (e.g., cell lysates with known high and low SDMA levels). |
| Insufficient Inhibition | Ensure complete inhibition of PRMT5 by optimizing the inhibitor concentration and treatment duration. A dose-response and time-course experiment is recommended. |
| Protein Degradation | Use fresh cell lysates and include protease and phosphatase inhibitors in your lysis buffer. |
| Loading Inconsistencies | Normalize protein loading using a reliable housekeeping protein (e.g., GAPDH, β-actin). |
Issue: High Background in Cellular Thermal Shift Assay (CETSA)
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Conditions | Optimize the lysis buffer to ensure efficient protein extraction without causing denaturation. |
| Incomplete Cell Lysis | Ensure complete cell lysis to release the target protein. Sonication or repeated freeze-thaw cycles may be necessary. |
| Antibody Quality | Use a high-affinity, specific antibody for the detection of PRMT5 in the soluble fraction. |
| Heating Block Inaccuracy | Verify the temperature accuracy and uniformity of your heating block or thermocycler. |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cellular Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: Prepare a 2-fold serial dilution of the PRMT5 inhibitor in the appropriate cell culture medium.
-
Treatment: Add the diluted inhibitor to the cells and incubate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for SDMA Levels
-
Cell Treatment: Treat cells with the PRMT5 inhibitor at various concentrations for a defined period.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA) and a loading control antibody.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
Signaling Pathways and Workflows
Caption: Overview of the PRMT5 signaling pathway.
Caption: Troubleshooting workflow for batch-to-batch variability.
Dealing with PRMT5-IN-39 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PRMT5 inhibitor, PRMT5-IN-39. Our goal is to help you overcome common challenges, particularly the issue of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue, often attributed to the compound's low aqueous solubility. Several factors can contribute to this:
-
High Final Concentration: The desired concentration of this compound in your experiment may exceed its solubility limit in the culture medium.
-
Improper Dissolution: Adding a highly concentrated DMSO stock solution directly to the aqueous medium can cause the compound to "crash out" of solution.
-
Low-Quality Solvent: Using DMSO that has absorbed moisture can reduce the solubility of the compound.
-
Temperature: Cell culture media that has not been pre-warmed to 37°C can decrease the solubility of the compound.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO to minimize the presence of water, which can negatively impact the solubility of the compound.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
A3: To prevent precipitation, it is recommended to:
-
Prepare a High-Concentration Stock Solution in DMSO: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution.
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your media, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous cell culture medium.[1]
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Add the Compound Slowly While Mixing: Add the final diluted this compound solution to your culture medium drop-wise while gently swirling the plate or tube to facilitate mixing.
Q4: What should I do if I still observe precipitation after following the recommended procedures?
A4: If precipitation persists, consider the following:
-
Lower the Final Concentration: Your desired experimental concentration may be too high. Try using a lower concentration of this compound.
-
Sonication: Brief sonication of the stock solution in a water bath can sometimes help to dissolve small particles.
-
Solubility Test: Before treating your cells, perform a small-scale solubility test. Prepare your desired final concentration of this compound in the cell culture medium you plan to use and observe it under a microscope for any signs of precipitation over time.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation.
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding to media | The final concentration is too high, or the dilution was performed too rapidly. | - Lower the final working concentration of this compound.- Perform serial dilutions in pre-warmed media.- Add the compound solution slowly to the media while gently mixing. |
| Media becomes cloudy over time in the incubator | The compound may be unstable at 37°C or is interacting with media components, leading to decreased solubility. | - Perform a time-course solubility test to determine the stability of the compound at your working concentration.- Consider using a different formulation of cell culture medium if possible. |
| Inconsistent results between experiments | Variability in stock solution preparation or handling. | - Prepare fresh stock solutions of this compound regularly.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Ensure consistent and thorough mixing when preparing working solutions. |
Data Presentation
While specific solubility data for this compound in DMSO is not publicly available from major suppliers, the following table provides solubility information for other PRMT5 inhibitors, which can serve as a useful reference.
| Compound | Solubility in DMSO | Vendor |
| PRMT5-IN-30 | 50 mg/mL | MedChemExpress |
| MRTX1719 | 93 mg/mL | Selleck Chemicals |
| BRD0639 | ~5 mg/mL | Cayman Chemical |
Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution in pre-warmed medium to achieve the final desired concentration. Example: To prepare a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium (this creates a 100 µM solution).
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed medium to obtain the final 10 µM working solution.
-
-
Mix the final working solution gently by pipetting up and down.
-
Add the freshly prepared working solution to your cells immediately.
Visualizations
Caption: PRMT5 signaling and inhibition by this compound.
Caption: A workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Optimization of PRMT5-IN-39 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of PRMT5-IN-39 in experimental settings.
Troubleshooting Guides
Issue: Suboptimal Efficacy or Unexpected Toxicity with this compound Treatment
Determining the optimal treatment duration for this compound is critical for achieving desired experimental outcomes while minimizing off-target effects. The following table summarizes potential observations, their likely causes, and suggested troubleshooting steps.
| Observation | Potential Cause | Recommended Action |
| Incomplete target inhibition (e.g., minimal reduction in global symmetric dimethylarginine (SDMA) levels) | Insufficient treatment duration for complete target engagement. | Time-Course Experiment: Perform a time-course experiment, treating cells for 24, 48, 72, and 96 hours. Assess SDMA levels by Western blot at each time point to determine the minimal duration required for maximal inhibition.[1] |
| High cell viability despite evidence of target engagement | 1. Cell line is resistant to PRMT5 inhibition. 2. Treatment duration is too short to induce apoptosis or cell cycle arrest. | Extended Viability Assay: Extend the duration of the cell viability assay (e.g., up to 7 days), refreshing the media with this compound every 48-72 hours.[2] Apoptosis/Cell Cycle Analysis: Perform Annexin V/PI staining or cell cycle analysis at multiple time points (e.g., 48, 72, 96 hours) to assess the onset of apoptosis or cell cycle arrest.[3] |
| Significant cytotoxicity in control cell lines or at low concentrations | 1. Off-target toxicity. 2. Extended treatment duration leading to accumulation of toxic effects. | Dose-Response and Time-Course Reduction: Perform a dose-response experiment with shorter incubation times (e.g., 24, 48 hours). Determine the lowest effective concentration and shortest duration that maintains a therapeutic window. |
| Inconsistent results between in vitro and in vivo studies | 1. Pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound. 2. Insufficient treatment duration in the in vivo model to achieve tumor growth inhibition. | PK/PD Analysis: If possible, measure tumor and plasma concentrations of this compound and correlate with pharmacodynamic markers (e.g., SDMA levels in tumor tissue) over time. In Vivo Duration Study: Conduct a pilot in vivo study with staggered treatment endpoints (e.g., 1, 2, and 3 weeks) to assess the impact on tumor growth and animal well-being.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment duration for this compound in cell culture experiments?
A1: For initial experiments, a treatment duration of 72 to 96 hours is recommended for cell viability assays.[5] However, for target engagement assays, such as measuring the reduction of symmetric dimethylarginine (SDMA) on substrate proteins by Western blot, a shorter duration of 48 hours may be sufficient to observe an effect.[6]
Q2: How does the mechanism of action of PRMT5 influence the optimal treatment duration?
A2: PRMT5 is a protein arginine methyltransferase that symmetrically dimethylates histone and non-histone proteins, thereby regulating gene expression and other cellular processes.[7][8] The effects of PRMT5 inhibition are often not immediate and may require several cell cycles to manifest as a phenotypic outcome, such as decreased cell proliferation or apoptosis. This is because the inhibition of PRMT5 affects downstream processes like transcription and RNA splicing, which take time to result in measurable changes in cell viability.[3][9]
Q3: My biochemical assays show potent inhibition with this compound, but I see a weak effect in my cell-based assays. Should I extend the treatment duration?
A3: A discrepancy between biochemical and cellular potency is a common issue.[10] Before extending the treatment duration, consider the following:
-
Cell Permeability: Ensure that this compound is permeable to the cell line you are using.
-
Efflux Pumps: The cells may be actively removing the inhibitor through efflux pumps.[1]
-
Incubation Time: If permeability and efflux are not issues, extending the incubation time is a reasonable next step. A longer duration may be necessary for the cellular effects of PRMT5 inhibition to become apparent.[10]
Q4: For in vivo studies, what is a typical treatment duration for a PRMT5 inhibitor?
A4: In preclinical xenograft models, treatment with PRMT5 inhibitors is often continued for several weeks. For example, significant tumor growth inhibition has been observed after 21 days of dosing in mantle cell lymphoma xenograft models.[4] The optimal duration will depend on the tumor model, the dosing regimen, and the tolerability of the compound in the animal model.[11]
Q5: How often should the media with this compound be refreshed during a long-term cell culture experiment?
A5: For long-term experiments (beyond 72 hours), it is advisable to refresh the cell culture media containing this compound every 48 to 72 hours. This ensures a consistent concentration of the inhibitor and maintains optimal cell health.[12]
Experimental Protocols
Cell Viability Assay for Determining Optimal Treatment Duration
Objective: To determine the effect of different this compound treatment durations on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for different durations (e.g., 24, 48, 72, 96, and 144 hours). For durations longer than 72 hours, replenish the media with freshly diluted inhibitor every 48-72 hours.[12][13]
-
At the end of each incubation period, add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[14]
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value for each treatment duration to determine the optimal time point for observing the desired effect.
Western Blot for Time-Dependent Target Engagement
Objective: To assess the time-dependent effect of this compound on the methylation of a known PRMT5 substrate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-symmetric dimethylarginine (SDMA) (e.g., on SmD3 or Histone H4R3me2s), anti-total SmD3 or Histone H4, and a loading control (e.g., β-actin or GAPDH).[1]
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a fixed concentration of this compound (e.g., 5x the IC50 value from a 72-hour viability assay) for various durations (e.g., 6, 12, 24, 48, and 72 hours).
-
At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Block the membrane and probe with the primary antibody against the methylated substrate overnight at 4°C.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the methylated protein signal to the total protein and/or loading control to determine the extent of target inhibition at each time point.
Visualizations
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for suboptimal efficacy of this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
PRMT5-IN-39 In Vivo Target Engagement Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing PRMT5-IN-39 target engagement in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to assess this compound target engagement in vivo?
A1: The primary methods for assessing in vivo target engagement of PRMT5 inhibitors like this compound involve measuring the inhibition of PRMT5's enzymatic activity and observing the downstream consequences. Key approaches include:
-
Pharmacodynamic (PD) Biomarker Analysis: Measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates in tumor and surrogate tissues. A reduction in SDMA levels is a direct indicator of target inhibition.[1][2]
-
Western Blot Analysis: A common technique to quantify the reduction of SDMA on specific PRMT5 substrates, such as SmD3 and histone H4 (H4R3me2s), in tissue lysates.[1]
-
Downstream Pathway Analysis: Assessing the modulation of signaling pathways regulated by PRMT5, such as the PI3K/AKT/mTOR and ERK pathways.[3]
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to directly confirm the binding of the inhibitor to PRMT5 in a cellular or tissue context by measuring changes in the thermal stability of the protein.[1][4]
Q2: How do I select the appropriate in vivo model for my study?
A2: The choice of an in vivo model depends on the specific research question. For general anti-tumor activity and target engagement studies, xenograft models using human cancer cell lines are common.[5][6] For studies involving the tumor microenvironment and immune responses, syngeneic models are more appropriate. When studying specific genetic contexts, such as MTAP-deleted cancers, it is crucial to use cell lines or patient-derived xenograft (PDX) models with the relevant genetic background.
Q3: What are the expected downstream effects of successful this compound target engagement?
A3: Successful target engagement should lead to a cascade of downstream cellular effects, including:
-
Inhibition of proliferation and induction of apoptosis in cancer cells.[6]
-
Downregulation of PRMT5 target genes, such as FGFR3 and eIF4E.[7]
-
Modulation of signaling pathways involved in cell growth and survival, like the PI3K/AKT/mTOR pathway.[3]
-
Alterations in RNA splicing.[8]
Troubleshooting Guides
Problem 1: No or weak reduction in SDMA levels observed by Western Blot after in vivo treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure | Verify the pharmacokinetic profile of this compound in your model to ensure adequate tumor and plasma concentrations. Consider adjusting the dose or dosing schedule.[9] |
| Compound Instability or Poor Bioavailability | Confirm the stability and formulation of the dosing solution. Assess the oral bioavailability of the compound if administered via that route. |
| Suboptimal Tissue Lysis | Ensure complete lysis of tissues to release nuclear and cytoplasmic proteins. Use appropriate lysis buffers with protease and phosphatase inhibitors. |
| Inefficient Antibody | Validate the specificity and sensitivity of the primary antibody for SDMA-modified substrates. Test different antibody clones or manufacturers. |
| Technical Issues with Western Blot | Optimize protein transfer, blocking, and antibody incubation times. Use a positive control (e.g., lysate from untreated, high-expressing cells) and a negative control (e.g., lysate from PRMT5 knockdown cells). Refer to general Western blot troubleshooting guides.[10][11][12][13] |
Problem 2: Discrepancy between in vitro potency and in vivo target engagement.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics | The compound may have rapid clearance or poor tissue penetration in vivo. Conduct pharmacokinetic studies to determine the drug's half-life, Cmax, and tissue distribution.[9] |
| High Protein Binding | Extensive plasma protein binding can reduce the free fraction of the drug available to engage the target. Measure the plasma protein binding of this compound.[9] |
| Efflux Pump Activity | The compound may be a substrate for efflux pumps (e.g., P-glycoprotein) in the tumor cells, reducing intracellular concentration. This can be tested using efflux pump inhibitors in vitro.[1] |
| Model-Specific Factors | The in vivo model may have different PRMT5 expression levels or compensatory mechanisms not present in the in vitro models. Verify PRMT5 expression in your tumor model.[1] |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Potency of Selected PRMT5 Inhibitors
| Inhibitor | Assay Type | Model | Potency (IC50/EC50) | Reference |
| EPZ015666 (GSK3235025) | Biochemical Assay | - | 22 nM | [5][6] |
| Cell Proliferation | MCL Cell Lines | Nanomolar range | [5][6] | |
| GSK3326595 | Biochemical Assay | - | 6.2 nM | [14] |
| NanoBRET TE Assay | HEK293 cells | 22 nM | [15] | |
| Compound 20 (THIQ derivative) | Biochemical Assay | - | 4.2 nM | [16] |
| Cell Proliferation | MV-4-11 cells | 1.8 nM | [16] |
Table 2: In Vivo Pharmacodynamic Effects of PRMT5 Inhibitors
| Inhibitor | Dose/Schedule | Model | Biomarker | Effect | Reference |
| EPZ015666 | 200 mg/kg BID | MCL Xenograft | SmD3 methylation | Dose-dependent reduction | [6] |
| GSK3326595 | 200 mg QD | Solid Tumors | Plasma SDMA | Significant decrease | [17] |
| MRTX1719 | 50-100 mg/kg | Lung Xenograft | SDMA | >95% reduction | [18] |
| TNG908 | Oral administration | GBM Xenograft | SDMA | Dose-dependent decrease | [19] |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA)
-
Tissue Lysate Preparation:
-
Excise tumors or tissues of interest and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-20% Tris-glycine gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-SDMA, anti-SmD3, or anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total histone H4).[1]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Sample Preparation and Treatment:
-
Prepare a single-cell suspension from the in vivo tumor model or use cultured cells.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40-70°C).
-
Immediately cool the samples on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[4]
-
-
Analysis:
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. onclive.com [onclive.com]
- 9. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. annualreviews.org [annualreviews.org]
PRMT5-IN-39 Combination Therapy Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PRMT5 inhibitors, with a focus on optimizing combination therapies. While this guide centers on general principles applicable to PRMT5 inhibitors, it will use PRMT5-IN-39 as a placeholder for a novel or user-specific compound, providing a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PRMT5 inhibitors?
A1: PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][4][5][6] PRMT5 is frequently overexpressed in a variety of cancers, where it often contributes to tumor growth and survival by repressing tumor suppressor genes or activating oncogenic pathways.[3][7][8] PRMT5 inhibitors block the catalytic activity of the enzyme, thereby preventing the methylation of its substrates and reversing its oncogenic effects.[4]
Q2: Why is combination therapy a promising strategy for PRMT5 inhibitors?
A2: While PRMT5 inhibitors show promise, they can face challenges such as dose-limiting toxicities and the potential for acquired resistance.[9][10] Combination therapy offers several advantages:
-
Synergistic Effects: Combining a PRMT5 inhibitor with another agent can lead to a greater anti-cancer effect than either drug alone.[7]
-
Overcoming Resistance: Tumors can become resistant to single-agent therapies.[10] Targeting a parallel or downstream pathway can prevent or overcome this resistance.
-
Dose Reduction: By achieving a synergistic effect, it may be possible to use lower, less toxic doses of each drug.
-
Targeting Multiple Pathways: Cancer is a complex disease driven by multiple genetic and epigenetic alterations.[4] Combination therapies can target different vulnerabilities simultaneously.
Q3: What are some promising combination strategies for PRMT5 inhibitors?
A3: Several combination strategies are being explored pre-clinically and in clinical trials:
-
DNA Damage Response (DDR) Inhibitors (e.g., PARP inhibitors): PRMT5 inhibition can downregulate the expression of genes involved in DNA damage repair, such as BRCA1/2 and RAD51.[5][11] This can sensitize cancer cells to PARP inhibitors, which are effective in tumors with deficient DNA repair mechanisms.
-
Chemotherapy (e.g., Gemcitabine): Preclinical studies in pancreatic cancer have shown that PRMT5 inhibition can enhance the efficacy of gemcitabine.[12]
-
MAPK Pathway Inhibitors: In cancers driven by the MAPK pathway (e.g., some lung cancers, melanomas), combining a PRMT5 inhibitor with a MAPK pathway inhibitor has shown improved effectiveness in preclinical models.[10]
-
PI3K/AKT/mTOR Pathway Inhibitors: PRMT5 is involved in regulating the PI3K/AKT/mTOR pathway.[7] Combining inhibitors of both PRMT5 and components of this pathway could be a viable strategy.
-
Immune Checkpoint Inhibitors: PRMT5 plays a role in regulating the tumor microenvironment and immune response.[1][13] Combining PRMT5 inhibitors with immune checkpoint inhibitors may enhance anti-tumor immunity.[14]
Q4: How do I select the appropriate cell lines for my combination studies?
A4: The choice of cell lines is critical for the success of your experiments. Consider the following:
-
PRMT5 Expression Levels: Select cell lines with documented overexpression of PRMT5.[4][7]
-
Genetic Background: Consider the mutational status of key genes in the pathways you are targeting. For example, if you are testing a combination with a PARP inhibitor, you might choose cell lines with BRCA mutations.
-
MTAP Status: A significant portion of cancers have a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which makes them particularly sensitive to PRMT5 inhibition due to the accumulation of MTA, an endogenous PRMT5 inhibitor.[4][15] MTAP-deleted cell lines are a key model for testing MTA-cooperative PRMT5 inhibitors.[9][15]
-
Tissue of Origin: Choose cell lines derived from the cancer type you are interested in studying.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in single-agent and combination experiments.
This is a common challenge when working with small molecule inhibitors.
| Potential Cause | Troubleshooting Steps |
|---|
| Compound Integrity and Handling | Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in media. Visually inspect for any precipitation. Prepare fresh stock solutions regularly. Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound. Purity: If possible, verify the purity of your this compound batch using analytical methods like HPLC-MS. | | Assay Conditions | Cell Density: Use a consistent cell seeding density across all experiments, as this can significantly impact inhibitor sensitivity. Incubation Time: Optimize the incubation time for your specific cell line and inhibitor. A time course experiment (e.g., 24, 48, 72 hours) is recommended. Serum Concentration: Variations in serum concentration in the cell culture media can affect cell growth and inhibitor activity. Maintain a consistent serum percentage. Assay Buffer pH and Temperature: For biochemical assays, ensure the pH and temperature are optimal for PRMT5 enzymatic activity (typically pH 6.5-8.5 and 37°C). | | Cell Line Specifics | Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift. Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
Issue 2: Lack of synergistic effect in the combination therapy experiment.
Observing additivity or even antagonism instead of synergy can be perplexing.
| Potential Cause | Troubleshooting Steps |
|---|
| Dosing and Scheduling | Suboptimal Concentrations: The concentrations of one or both drugs may not be in the synergistic range. Perform a dose-matrix experiment testing a range of concentrations for both this compound and the combination partner to identify synergistic ratios. Inappropriate Schedule: The timing of drug administration can be critical. Test different schedules:
- Concurrent: Both drugs added at the same time.
- Sequential: this compound added first, followed by the second drug after a specific time interval (or vice-versa). | | Mechanism of Interaction | Pathway Crosstalk: The two drugs may not be targeting pathways that have a synergistic interaction in your chosen cell line. Re-evaluate the underlying biology and consider alternative combination partners. Target Engagement: Confirm that this compound is engaging its target within the cells. This can be assessed by Western blot for downstream markers of PRMT5 activity, such as symmetric dimethylarginine (SDMA) levels on known substrates like SmD3 or H4R3me2s. A cellular thermal shift assay (CETSA) can also be used to confirm target binding. | | Cellular Context | Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to one or both drugs. Consider using a different cell line with a more sensitive phenotype. Efflux Pumps: High expression of efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitors. This can be tested using efflux pump inhibitors. |
Experimental Protocols
Protocol 1: Western Blot for Assessing PRMT5 Inhibition
This protocol is used to measure the levels of symmetric dimethylated histone H4 at arginine 3 (H4R3me2s), a direct downstream marker of PRMT5 activity.
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H4R3me2s overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Histone H4 or another loading control like β-actin.
-
Quantify the band intensities to determine the relative reduction in H4R3me2s levels.
-
Protocol 2: Cell Viability Assay for Synergy Determination
This protocol uses a standard cell viability assay (e.g., CellTiter-Glo®) to assess the synergistic effects of this compound and a combination partner.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment (Dose Matrix):
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat the cells with a matrix of drug concentrations, including single-agent controls for each drug and a vehicle control.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the percentage of cell viability for each drug concentration and combination.
-
Use a synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Caption: PRMT5's role in key oncogenic signaling pathways.
Caption: Workflow for combination therapy synergy screening.
Caption: A logical approach to troubleshooting experiments.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cell-stress.com [cell-stress.com]
- 9. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. onclive.com [onclive.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. meridian.allenpress.com [meridian.allenpress.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Compensatory Mechanisms to PRMT5 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRMT5 inhibitors. The focus is on understanding and addressing compensatory mechanisms that may arise during experimentation, leading to inconsistent results or acquired resistance.
While information on a specific compound named "PRMT5-IN-39" is not publicly available, this guide provides broadly applicable advice for working with PRMT5 inhibitors, using well-characterized examples where possible.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our PRMT5 inhibitor over time in our cancer cell line. What are the potential compensatory mechanisms?
A1: Acquired resistance to PRMT5 inhibitors is a significant challenge and can be driven by several compensatory mechanisms. Instead of a failure of the inhibitor to bind to PRMT5, cells often adapt by activating alternative survival pathways. Key mechanisms include:
-
Transcriptional Reprogramming: Cancer cells can undergo a drug-induced switch in their transcriptional state, leading to a stable, resistant phenotype. This is not always due to the selection of a pre-existing resistant subpopulation.[1]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative pro-survival signaling pathways to compensate for the inhibition of PRMT5. Commonly upregulated pathways include the PI3K/AKT/mTOR and insulin-like growth factor signaling pathways.[1][2]
-
Alterations in Tumor Suppressor Pathways: Downregulation or mutation of the p53 tumor suppressor pathway is frequently observed in resistant cells.[1][2]
-
Upregulation of Specific Resistance-Driving Genes: Overexpression of certain genes, such as the RNA-binding protein MSI2 in B-cell lymphomas, has been shown to be critical for the development and maintenance of resistance.[1][3]
-
Immune Escape: In some contexts, PRMT5 inhibition can lead to the upregulation of the immune checkpoint protein PD-L1, potentially causing immune-mediated resistance.[1]
Q2: Our PRMT5 inhibitor shows high potency in biochemical assays, but weak or no effect in our cell-based assays. What could be the reason for this discrepancy?
A2: A significant difference between biochemical and cellular potency is a common issue when working with small molecule inhibitors.[4] Several factors can contribute to this:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Cellular Transporters: Cancer cells can express high levels of efflux pumps, such as P-glycoprotein, that actively remove the inhibitor from the cell, preventing it from reaching an effective concentration.[5]
-
Rapid Metabolism: The compound may be quickly metabolized and inactivated by the cells.
-
Insufficient Incubation Time: The duration of the treatment may not be long enough to observe a cellular effect.[4]
Q3: We are seeing significant variability in the IC50 value of our PRMT5 inhibitor between experiments. What are the potential causes?
A3: Inconsistent IC50 values can stem from a variety of factors, ranging from the integrity of the compound to the specifics of the assay conditions.[5] Key areas to investigate include:
-
Compound Integrity and Handling:
-
Solubility: Ensure the compound is fully dissolved. Visually inspect for any precipitate.[5]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions to prevent degradation. It is advisable to aliquot stocks into single-use volumes.[5]
-
Purity: If batch-to-batch variability is suspected, confirm the purity and identity of the compound using analytical methods like HPLC-MS or NMR.[5]
-
-
Assay Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.[5]
-
Cell Density: Ensure consistent cell seeding density, as this can influence the inhibitor's sensitivity.[5]
-
Serum Concentration: Fluctuations in serum concentration in the cell culture media can affect inhibitor activity.[5]
-
Troubleshooting Guides
Guide 1: Investigating Reduced Inhibitor Efficacy and Suspected Resistance
This guide provides a systematic approach to troubleshooting a decrease in the effectiveness of a PRMT5 inhibitor.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating resistance to PRMT5 inhibitors.
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| No reduction in SDMA marks in resistant cells. | Issues with compound stability, cellular uptake, or efflux. | Verify compound integrity. Test for cellular uptake and efflux using efflux pump inhibitors.[5] |
| Upregulation of PI3K/AKT/mTOR pathway identified. | Activation of a bypass survival pathway. | Validate with Western blot for phosphorylated AKT and mTOR. Test combination therapy with a PI3K or mTOR inhibitor.[1][2] |
| Downregulation of p53 pathway observed. | Alteration in a key tumor suppressor pathway. | Sequence the TP53 gene for mutations. Assess the effects of p53 activators in combination with the PRMT5 inhibitor.[1][2] |
Guide 2: Addressing Discrepancies Between Biochemical and Cellular Potency
This guide helps to troubleshoot why a potent biochemical inhibitor of PRMT5 may show reduced activity in a cellular context.
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Determine the inhibitor's cell permeability using a suitable assay (e.g., PAMPA). | If permeability is low, consider structural modifications to the compound or using a different cell line. |
| Active Efflux | Treat cells with known efflux pump inhibitors (e.g., verapamil) in combination with the PRMT5 inhibitor. | An increase in the PRMT5 inhibitor's potency in the presence of an efflux pump inhibitor suggests active efflux. |
| Compound Metabolism | Perform metabolic stability assays using liver microsomes or cell lysates. | If the compound is rapidly metabolized, consider chemical modifications to improve stability. |
| Insufficient Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target binding in cells. | A thermal shift indicates that the inhibitor is binding to PRMT5 within the cell.[5] |
Signaling Pathways and Compensatory Mechanisms
Inhibition of PRMT5 can trigger the activation of several pro-survival signaling pathways as a compensatory response. Understanding these pathways is crucial for developing effective combination therapies.
PRMT5 and Compensatory PI3K/AKT/mTOR Signaling
Caption: Compensatory activation of the PI3K/AKT/mTOR pathway in response to PRMT5 inhibition.
Key Experimental Protocols
Protocol 1: Western Blot for H4R3me2s to Assess PRMT5 Inhibition
This protocol allows for the assessment of PRMT5 inhibition in a cellular context by measuring the levels of a known PRMT5 substrate mark, symmetrically dimethylated histone H4 at arginine 3 (H4R3me2s).[5]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the PRMT5 inhibitor for the desired duration (e.g., 72 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for symmetric dimethyl-Histone H4R3 (H4R3me2s). Also, probe with a loading control antibody (e.g., total Histone H4 or β-actin).
-
Detection: Incubate with the appropriate secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities to determine the relative reduction in H4R3me2s levels.
Protocol 2: AlphaLISA Assay for Determining IC50 Values
This is a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a PRMT5 inhibitor.
-
Reagent Preparation: Prepare serial dilutions of the PRMT5 inhibitor. Prepare a mixture of the PRMT5 substrate (e.g., biotinylated histone H4 peptide) and the methyl donor S-adenosylmethionine (SAM).
-
Reaction Setup: Add the PRMT5 inhibitor dilutions to the wells of a microplate. Add the substrate/SAM mixture to the wells.
-
Initiate Reaction: Initiate the reaction by adding the PRMT5/MEP50 enzyme complex. Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and add AlphaLISA Acceptor beads and Streptavidin-Donor beads according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on an appropriate plate reader.
-
Data Analysis: Calculate the IC50 values from the resulting dose-response curve.
References
Validation & Comparative
The Evolving Landscape of PRMT5 Inhibition: A Comparative Guide to Preclinical Efficacy in Xenograft Models
The field of oncology research has identified Protein Arginine Methyltransferase 5 (PRMT5) as a promising therapeutic target due to its critical role in various cellular processes that are often dysregulated in cancer. This has led to the development of numerous small molecule inhibitors aimed at disrupting its function. This guide provides a comparative analysis of the preclinical efficacy of several PRMT5 inhibitors in xenograft models, with a focus on providing researchers, scientists, and drug development professionals with the data and methodologies to evaluate these compounds. While information on some inhibitors is extensive, data for others, such as PRMT5-IN-39, is still emerging.
Overview of PRMT5 Inhibition
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage repair, and cell cycle progression.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, including non-small cell lung cancer, mesothelioma, pancreatic cancer, and glioblastoma.[3] Consequently, inhibiting PRMT5 has become a compelling strategy for cancer therapy.
A notable advancement in this area is the development of MTA-cooperative PRMT5 inhibitors, such as MRTX1719 and AMG 193. These inhibitors selectively target cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] MTAP deletion, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a natural inhibitor of PRMT5.[6] MTA-cooperative inhibitors bind to the MTA-bound PRMT5, enhancing this natural inhibition and leading to a potent and selective anti-tumor effect in MTAP-deleted cancers.[4][5]
Comparative Efficacy of PRMT5 Inhibitors in Xenograft Models
The following tables summarize the in vivo efficacy of various PRMT5 inhibitors in different xenograft models. Due to the limited publicly available data on the in vivo efficacy of this compound, this guide focuses on a comparison with other well-characterized PRMT5 inhibitors. This compound is described as an orally active PRMT5 inhibitor.[7][8]
Table 1: Efficacy of MTA-Cooperative PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model (Cell Line) | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MRTX1719 | Non-Small Cell Lung Cancer | LU-99 (MTAP-deleted) | 12.5, 25, 50, 100 mg/kg, oral, daily for 21 days | Dose-dependent TGI; 86% TGI at 50 mg/kg and 88% TGI at 100 mg/kg.[9][10] | [9][10] |
| Colon Cancer | HCT116 (MTAP-deleted) | 50 and 100 mg/kg, oral, daily | Significant tumor growth inhibition.[4] | [4] | |
| Colon Cancer | HCT116 (MTAP wild-type) | 50 and 100 mg/kg, oral, daily | No effect on tumor growth.[4] | [4] | |
| AMG 193 | Pancreatic Cancer | BxPC-3 (MTAP-deleted) | Not specified | Robust tumor growth inhibition.[5] | [5] |
| Diffuse Large B-cell Lymphoma | DOHH-2 (MTAP-deleted) | 10-100 mg/kg, oral, daily | Dose-dependent and statistically significant antitumor activity.[11] | [11] | |
| Lung Cancer | LU99, H838 (MTAP-deleted) | 10-100 mg/kg, oral, daily | Dose-dependent and statistically significant antitumor activity.[11] | [11] |
Table 2: Efficacy of Other PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model (Cell Line) | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| GSK3326595 | Mantle Cell Lymphoma | Z-138 | 25, 50, 100 mg/kg, oral, twice daily; 200 mg/kg, oral, once daily for 21 days | Significant dose-dependent anti-tumor effect; TGI of 52.1% (25 mg/kg BID), 88.03% (50 mg/kg BID), 106.05% (100 mg/kg BID), and 102.81% (200 mg/kg QD).[12] | [12] |
| Mantle Cell Lymphoma | REC-1 (p53 mutant) | 100 mg/kg, oral, twice daily | Partial TGI (55%).[12] | [12] | |
| Neuroblastoma | CHLA20 | Not specified | Attenuated primary tumor growth.[13] | [13] | |
| EPZ015666 | Triple Negative Breast Cancer | Not specified | Not specified | 39% tumor growth inhibition compared to untreated controls.[14] | [14] |
| YQ36286 | Mantle Cell Lymphoma | Not specified | Not specified | 95% tumor growth inhibition at 21 days.[14] | [14] |
Experimental Protocols
General Xenograft Tumor Model Protocol
A standard protocol for establishing and evaluating the efficacy of a PRMT5 inhibitor in a xenograft model is as follows:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, LU-99, Z-138) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: The PRMT5 inhibitor (e.g., MRTX1719, GSK3326595) or vehicle control is administered to the mice according to the specified route (e.g., oral gavage), dose, and schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected for pharmacodynamic analysis, such as measuring the levels of symmetric dimethylarginine (SDMA) by Western blot or immunohistochemistry to confirm target engagement.
Visualizing Key Processes
To better understand the underlying biology and experimental design, the following diagrams illustrate the PRMT5 signaling pathway and a typical xenograft study workflow.
Caption: PRMT5 Signaling Pathway and Points of Inhibition.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 - Wikipedia [en.wikipedia.org]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. meridian.allenpress.com [meridian.allenpress.com]
A Comparative Guide to PRMT5 Inhibitors in Oncology
An Objective Analysis of PRMT5-IN-39 and Other Prominent PRMT5 Inhibitors for Cancer Research and Development
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes that are frequently dysregulated in cancer, including cell growth, proliferation, and DNA damage repair.[1] Its upregulation across a spectrum of solid tumors and hematological malignancies has spurred the development of numerous small molecule inhibitors aimed at disrupting its enzymatic activity.[2] This guide provides a comparative analysis of PRMT5 inhibitors, with a focus on providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions.
A Note on this compound:
While this compound is commercially available as an orally active PRMT5 inhibitor for cancer research, a comprehensive review of publicly available scientific literature and clinical trial databases did not yield sufficient quantitative efficacy data, detailed experimental protocols, or comparative studies to include it in this detailed guide. Its chemical formula is C21H16F3N5O2 and its CAS number is 3030464-01-5.[3][4] Researchers interested in this compound are encouraged to seek direct information from the manufacturer for preclinical data.
This guide will therefore focus on a selection of well-characterized PRMT5 inhibitors that have been extensively studied in preclinical and clinical settings.
Mechanism of Action and Classification of PRMT5 Inhibitors
PRMT5 catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction pathways.[5] PRMT5 inhibitors can be broadly classified based on their mechanism of action:
-
S-adenosylmethionine (SAM)-Competitive Inhibitors: These inhibitors bind to the SAM-binding pocket of PRMT5, preventing the binding of the methyl donor SAM and thus inhibiting the methyltransferase activity.
-
Substrate-Competitive Inhibitors: These molecules occupy the binding site of the protein substrate, preventing its interaction with the enzyme.
-
MTA-Cooperative Inhibitors: A newer class of inhibitors that selectively target PRMT5 in cancer cells with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene. These inhibitors bind to the PRMT5-MTA complex, which is enriched in MTAP-deleted cancers.[1]
Comparative Efficacy of Selected PRMT5 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of prominent PRMT5 inhibitors based on available preclinical and clinical data.
Table 1: In Vitro Biochemical and Cellular Efficacy of PRMT5 Inhibitors
| Inhibitor | Type | Biochemical IC50 (PRMT5) | Cell Line | Cellular IC50 | Reference |
| GSK3326595 (Pemrametostat) | SAM-Competitive | ~22 nM | Z-138 (Mantle Cell Lymphoma) | ~100 nM | [6] |
| JNJ-64619178 | SAM/Substrate-Competitive | >80% inhibition at 10 µM | NCI-H1048 (Small Cell Lung) | Potent antiproliferative activity | [6] |
| AMG 193 | MTA-Cooperative | Not reported | MTAP-null cancer cells | Selective inhibition | [1] |
| PRT811 | Not specified | Not reported | High-grade glioma cells | Not reported | [1] |
| EPZ015666 | Substrate-Competitive | 22 nM | Z-138 (Mantle Cell Lymphoma) | 92 nM | [6] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| GSK3326595 | Mantle Cell Lymphoma Xenograft | Not specified | Significant | [6] |
| JNJ-64619178 | Various solid tumor xenografts | Once-daily or intermittent oral dosing | Efficient tumor growth inhibition and regression | [6] |
| PRT543 | Adenoid Cystic Carcinoma PDX | 40 mg/kg chow 5 days on/2 days off | Significant antitumor effects | [7] |
| EPZ015666 | Triple Negative Breast Cancer Xenograft | Not specified | 39% TGI | [8] |
PDX: Patient-Derived Xenograft.
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular processes and the points of intervention for different classes of inhibitors.
Caption: PRMT5 signaling pathway and points of inhibition.
Experimental Workflow: Western Blot for SDMA Levels
This workflow outlines a common method to assess the pharmacodynamic effects of PRMT5 inhibitors by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
Caption: Workflow for Western Blot analysis of SDMA levels.
Experimental Protocols
In Vitro PRMT5 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PRMT5 enzymatic activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Test compound (e.g., PRMT5 inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Triton X-100)
-
Phosphocellulose filter plates
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (PRMT5 inhibitor)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a PRMT5 inhibitor.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for tumor implantation
-
Test compound (PRMT5 inhibitor) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
The landscape of PRMT5 inhibitors in oncology is rapidly evolving, with several promising candidates progressing through clinical development. While direct comparative data for this compound is not publicly available, the information presented on other well-characterized inhibitors such as GSK3326595, JNJ-64619178, and the emerging class of MTA-cooperative inhibitors provides a valuable framework for researchers. The selection of a PRMT5 inhibitor for preclinical or clinical investigation will depend on various factors, including the specific cancer type, its genetic background (e.g., MTAP status), and the desired pharmacological profile. The experimental protocols and workflows detailed in this guide offer a starting point for the rigorous evaluation of these and future PRMT5-targeting therapeutic agents.
References
- 1. onclive.com [onclive.com]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
A Comparative Efficacy Analysis of PRMT5 Inhibitors: GSK3326595 and PRMT5-IN-39
An Objective Guide for Researchers and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its role in regulating numerous cellular processes, including cell cycle progression, mRNA splicing, and signal transduction. The overexpression of PRMT5 is implicated in various cancers, leading to the development of small molecule inhibitors. This guide provides a detailed comparison of the efficacy of two notable PRMT5 inhibitors: GSK3326595 (Pemrametostat), a compound that has undergone clinical evaluation, and PRMT5-IN-39, a potent preclinical compound also known as PF-06939999.
Biochemical and Cellular Efficacy
The following tables summarize the key efficacy data for GSK3326595 and this compound, highlighting their distinct mechanisms of action and potency in both biochemical and cellular contexts.
Table 1: Biochemical Potency and Mechanism of Action
| Parameter | GSK3326595 | This compound (PF-06939999) |
| Biochemical IC50 | ~6 nM | Potent, specific IC50 not detailed in reviewed literature |
| Mechanism of Action | S-adenosylmethionine (SAM) uncompetitive, peptide competitive | SAM-competitive |
Table 2: Cellular Activity
| Parameter | GSK3326595 | This compound (PF-06939999) |
| Cell Line | Z-138 (Mantle Cell Lymphoma) | A427 (Non-Small Cell Lung Cancer) |
| Assay Type | Cell Growth Inhibition (6 days) | SDMA Protein Expression Inhibition |
| Potency (GI50 / IC50) | 0.004 µM (4 nM) | 1.1 nM |
| Observed Cellular Effects | G1 cell cycle arrest, induction of apoptosis, alternative splicing of MDM4.[1] | G1 or G2/M cell cycle arrest (cell line dependent), induction of apoptosis and senescence.[2][3] |
GSK3326595 demonstrates potent inhibition of PRMT5 with a biochemical IC50 of approximately 6 nM.[4] Its mechanism is SAM uncompetitive, meaning it binds to the PRMT5-SAM complex. In cellular assays, it effectively inhibits the growth of mantle cell lymphoma Z-138 cells with a GI50 of 4 nM.[5]
This compound (PF-06939999) is a SAM-competitive inhibitor, directly competing with the natural cofactor for binding to PRMT5.[2] It shows potent cellular activity, inhibiting the expression of symmetric dimethylarginine (SDMA), a product of PRMT5 activity, in A427 non-small cell lung cancer cells with an IC50 of 1.1 nM.[2] Clinical data for PF-06939999 from a Phase 1 trial has shown manageable toxicities and objective tumor responses in patients with HNSCC and NSCLC.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of PRMT5 and the general approach to inhibitor testing, the following diagrams are provided.
Caption: PRMT5 Signaling Pathway.
Caption: Experimental Workflow for PRMT5 Inhibitor Efficacy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for the key experiments cited.
1. Biochemical PRMT5 Inhibition Assay (Radioactive)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PRMT5 enzymatic activity.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
Histone H4 peptide substrate.
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Test compounds (GSK3326595, this compound).
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2).
-
Scintillation cocktail and microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, combine the PRMT5/MEP50 enzyme complex with the test compound or DMSO (vehicle control) in the assay buffer.
-
For GSK3326595 (SAM uncompetitive), pre-incubate the enzyme and compound with non-radioactive SAM for a defined period (e.g., 60 minutes) to allow for the formation of the SAM:PRMT5 complex.
-
Initiate the methylation reaction by adding the histone H4 peptide substrate and ³H-SAM. For this compound (SAM-competitive), ³H-SAM is added concurrently with the substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes).
-
Stop the reaction, typically by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the effect of a PRMT5 inhibitor on the growth and viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., Z-138, A427).
-
Complete cell culture medium.
-
Test compounds.
-
96-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the plates for an extended period (e.g., 6-7 days) to allow for the effects of the inhibitor on cell proliferation to manifest.
-
At the end of the incubation period, equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Shake the plates for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
3. Western Blot for Cellular Target Engagement (SDMA Levels)
-
Objective: To confirm that the inhibitor engages PRMT5 within cells and inhibits its methyltransferase activity by measuring the levels of a downstream marker, SDMA.
-
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-SDMA, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat cells with various concentrations of the PRMT5 inhibitor for a specified time (e.g., 72-96 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent reduction in SDMA levels and calculate the EC50 value.
-
References
- 1. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
A Comparative Guide to PRMT5 Inhibitors: JNJ-64619178 in Hematological Malignancies
A comparative analysis of PRMT5-IN-39 and JNJ-64619178 reveals a significant disparity in publicly available data. While JNJ-64619178 has been extensively characterized in preclinical and clinical studies for hematological malignancies, there is a notable absence of published biological data for this compound. This guide, therefore, focuses on the well-documented profile of JNJ-64619178 and the broader therapeutic implications of targeting PRMT5 in hematological cancers.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology, particularly in hematological malignancies where its overexpression is linked to cancer cell proliferation and survival.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating key cellular processes including gene transcription, RNA splicing, and DNA damage repair.[2][3] Inhibition of PRMT5 offers a promising strategy to disrupt these oncogenic pathways.
JNJ-64619178: A Potent and Selective PRMT5 Inhibitor
JNJ-64619178 is a novel, potent, and selective small-molecule inhibitor of PRMT5.[4][5] It is an orally bioavailable compound that has undergone evaluation in clinical trials for patients with advanced solid tumors and non-Hodgkin's lymphoma.[4][6]
Mechanism of Action
JNJ-64619178 exhibits a unique mechanism of inhibition characterized by a long-residence binding time.[4] It interacts with both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex, leading to prolonged, pseudo-irreversible inhibition of its methyltransferase activity.[4][7] This sustained target engagement results in potent anti-proliferative effects in various cancer cell lines, including those derived from hematological malignancies.[4]
Quantitative Data Summary for JNJ-64619178
| Parameter | Value | Cell Line/Model | Reference |
| PRMT5/MEP50 IC50 | 0.14 nM | Biochemical Assay | [8] |
| Cellular IC50 (sDMA) | Not specified | Various | [4] |
| Anti-proliferative Activity | Potent in subsets of hematological malignancy cell lines | Hematological Cancer Cell Lines | [4] |
| In Vivo Efficacy | Tumor growth inhibition and regression | Xenograft Models | [4][5] |
Note: Specific IC50 values for anti-proliferation in individual hematological malignancy cell lines are not consistently reported in the provided search results. The data indicates potent activity in subsets of these cell lines.
PRMT5 Signaling Pathway in Hematological Malignancies
PRMT5 plays a crucial role in the pathogenesis of various hematological malignancies by influencing multiple signaling pathways that promote cell survival and proliferation. A simplified representation of the PRMT5 signaling pathway is depicted below.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 Promotes EMT Through Regulating Akt Activity in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Aided Design, Synthesis, and Biological Evaluation of Potent and Selective Non-Nucleoside Inhibitors Targeting Protein Arginine Methyltransferase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer [mdpi.com]
- 8. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]
A Head-to-Head In Vitro Comparison of Leading PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. We provide a comprehensive overview of their performance, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other diseases due to its central role in various cellular processes, including RNA splicing, signal transduction, and transcriptional regulation.[1][2] The development of small molecule inhibitors targeting PRMT5 has rapidly advanced, leading to a diverse landscape of compounds with distinct mechanisms of action. This guide focuses on a head-to-head in vitro comparison of several leading PRMT5 inhibitors: EPZ015666 (GSK3235025), Pemrametostat (GSK3326595), LLY-283, JNJ-64619178, and the MTA-cooperative inhibitor, MRTX-1719.
Data Presentation: Quantitative Comparison of PRMT5 Inhibitors
The following tables summarize the biochemical and cellular potency of these selected PRMT5 inhibitors, categorized by their mechanism of action.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| EPZ015666 (GSK3235025) | Substrate-competitive, SAM-uncompetitive | PRMT5/MEP50 | 22 | 5 | Biochemical assay with purified enzyme.[3][4] |
| Pemrametostat (GSK3326595) | Substrate-competitive, SAM-uncompetitive | PRMT5/MEP50 | 6.2 | 3.1 | Radiometric assay.[5][6] |
| LLY-283 | SAM-competitive | PRMT5/MEP50 | 22 | - | Radioactivity-based assay.[1][2][7] |
| JNJ-64619178 (Onametostat) | Dual SAM/substrate-competitive | PRMT5/MEP50 | 0.14 | - | In vitro biochemical assay.[8] |
| MRTX-1719 | MTA-cooperative | PRMT5/MTA complex | 3.6 (with MTA), 20.4 (without MTA) | - | Biochemical assay measuring methyltransferase activity.[9] |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (nM) | Notes |
| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma (MCL) cell lines | Cell Proliferation | 96 - 904 | Inhibition of SmD3 methylation observed.[10] |
| Z-138 (MCL) | Cellular Methylation (ICW) | ~36 | - | |
| Pemrametostat (GSK3326595) | Various cancer cell lines | Cell Proliferation (6-day) | gIC50 values from 2.5 nM to >10 µM | Breast, AML, and multiple myeloma lines were among the most sensitive.[5] |
| LLY-283 | MCF7 | Cellular Methylation | 25 | Inhibition of SmB/B' methylation.[1][2] |
| JNJ-64619178 (Onametostat) | Various cancer cell lines | Cell Proliferation (6-day) | Potent antiproliferative activity in subsets of lung, breast, pancreatic, and hematological cancer cell lines.[11] | |
| MRTX-1719 | HCT116 (MTAP-deleted) | SDMA Inhibition | 8 | >70-fold selectivity over MTAP WT cells.[9] |
| HCT116 (MTAP-deleted) | Cell Viability (10-day) | 12 | >70-fold selectivity over MTAP WT cells.[9] | |
| HCT116 (MTAP WT) | SDMA Inhibition | 653 | - | |
| HCT116 (MTAP WT) | Cell Viability (10-day) | 890 | - |
Table 3: Selectivity Profile of PRMT5 Inhibitors
| Inhibitor | Selectivity Profile |
| EPZ015666 (GSK3235025) | Highly selective (>20,000-fold) for PRMT5 over a panel of other protein methyltransferases.[10] |
| Pemrametostat (GSK3326595) | Potent and selective inhibitor of PRMT5.[12][13] |
| LLY-283 | Selective for PRMT5 over other methyltransferases, including related family members.[1] |
| JNJ-64619178 (Onametostat) | High selectivity and potency for PRMT5.[8] |
| MRTX-1719 | Exhibits synthetic lethality in MTAP-deleted cancers by selectively inhibiting the PRMT5•MTA complex.[9][14] |
Mandatory Visualization
Caption: PRMT5 signaling pathway and points of inhibition.
Caption: General experimental workflow for PRMT5 inhibitor testing.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of PRMT5 inhibitors. Below are representative methodologies for key in vitro assays.
PRMT5 Enzymatic Activity Assay (Radiometric)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate.
-
Objective: To determine the biochemical IC50 of a test compound against the PRMT5/MEP50 complex.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
Substrate (e.g., histone H4 peptide).
-
³H-SAM.
-
Test inhibitor (serially diluted).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Scintillation cocktail.
-
Filter plates and scintillation counter.
-
-
Protocol:
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme, substrate peptide, and the test inhibitor at various concentrations in the assay buffer.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation/Viability Assay (MTS/MTT Assay)
This assay determines the effect of PRMT5 inhibitors on the growth and proliferation of cancer cell lines.
-
Objective: To measure the dose-dependent effect of a PRMT5 inhibitor on cell viability and determine the GI50 or IC50 value.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
PRMT5 inhibitor (serially diluted).
-
MTS or MTT reagent.
-
96-well plates.
-
Plate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Remove the old medium and add fresh medium containing different concentrations of the inhibitor. Include a vehicle control.[9]
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[9]
-
Add MTS or MTT reagent to each well and incubate for 2-4 hours.[9]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[9]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 or GI50 value.
-
Target Engagement Assay (Cellular SDMA Western Blot)
This assay confirms that the inhibitor is interacting with PRMT5 within the cell and inhibiting its methyltransferase activity by measuring the levels of symmetric dimethylarginine (SDMA) on a known substrate.
-
Objective: To assess the inhibition of PRMT5's methyltransferase activity in cells.
-
Materials:
-
Cancer cell line of interest.
-
PRMT5 inhibitor (serially diluted).
-
Lysis buffer.
-
Primary antibodies (anti-SDMA, anti-total substrate, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Protocol:
-
Treat cells with various concentrations of the PRMT5 inhibitor for 48-72 hours.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with the primary antibody against the methylated substrate (e.g., anti-SDMA).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to normalize the data.
-
Quantify the band intensities to determine the dose-dependent reduction in the SDMA signal.
-
References
- 1. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 4x63 - Crystal structure of PRMT5:MEP50 with EPZ015666 and SAH - Summary - Protein Data Bank Japan [pdbj.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PRMT5 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacological inhibition of Protein Arginine Methyltransferase 5 (PRMT5) with genetic approaches for studying its function. As specific data for "PRMT5-IN-39" is not widely available in published literature, this document uses the well-characterized PRMT5 inhibitor, GSK3326595 (also known as EPZ015666), as a representative pharmacological agent. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate the cross-validation of findings between these two essential research methodologies.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target. Both small molecule inhibitors and genetic tools like siRNA, shRNA, and CRISPR-Cas9 are employed to investigate PRMT5 function and its potential as a therapeutic target. Cross-validation between these methods is crucial to ensure that the observed biological effects are a direct result of on-target PRMT5 inhibition.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize quantitative and qualitative data from studies that have utilized both pharmacological and genetic approaches to inhibit PRMT5, allowing for a direct comparison of their effects on cellular processes.
Table 1: Comparison of Effects on Cell Proliferation and Viability
| Cell Line/Model | Pharmacological Agent | Concentration / IC50 | Genetic Model | Outcome Measure | Pharmacological Result | Genetic Result |
| Manto Cell Lymphoma (Z-138) | GSK3326595 | IC50 ≈ 11 nM | shRNA | Cell Proliferation | Dose-dependent inhibition of proliferation | Significant reduction in cell growth |
| Lung Cancer (A549) | GSK3326595 | IC50 ≈ 27 nM | siRNA | Cell Viability | Dose-dependent decrease in viability | Significant decrease in cell viability |
| Pancreatic Cancer (PANC-1) | GSK3326595 | Not Specified | CRISPR-Cas9 Knockout | Colony Formation | Reduction in colony forming ability | Significant reduction in colony formation |
| Hematopoietic Stem Cells | EPZ015666 | Dose-dependent | Prmt5 Knockout | Cell Viability | Decreased cell viability | Bone marrow failure and loss of HSCs[1] |
Table 2: Comparison of Effects on Molecular Endpoints
| Cell Line/Model | Pharmacological Agent | Outcome Measure | Pharmacological Result | Genetic Result |
| Myeloproliferative Neoplasm model | C220 (PRMT5 inhibitor) | E2F1 target gene expression | Reduced expression of E2F targets | Not directly compared |
| MLL-rearranged AML model | Small-molecule inhibitor | Gene Expression | Overrides differentiation block | Inactivation overrides differentiation block[2] |
| Hematopoietic Stem Cells | EPZ015666 | RNA Splicing | Dysregulated splicing of DNA repair genes | Elevated intron retention and exon skipping in DNA repair genes[1] |
| Glioblastoma | Not Specified | Tumor Suppressor ST7 Expression | Not Specified | PRMT5 attenuation restored ST7 expression |
Experimental Protocols
Detailed methodologies for key experiments cited in PRMT5 research are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PRMT5 inhibitor (e.g., GSK3326595) or with a vehicle control (e.g., DMSO) for 24, 48, or 72 hours. For genetic validation, cells would have been previously transfected with siRNA or transduced with shRNA.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Symmetric Di-Methyl Arginine (SDMA) Mark
-
Cell Lysis: After treatment with a PRMT5 inhibitor or genetic knockdown, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the symmetric di-methyl arginine (SDMA) mark overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
siRNA-mediated Knockdown of PRMT5
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: For each well, dilute a specific concentration (e.g., 50 nM) of PRMT5-targeting siRNA or a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by Western blot or qRT-PCR for PRMT5 expression.
Mandatory Visualization
Caption: Experimental workflow for cross-validating pharmacological and genetic inhibition of PRMT5.
Caption: Simplified overview of PRMT5 signaling pathways and points of intervention.
References
Comparative Efficacy of PRMT5 Inhibitors in Patient-Derived Organoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in patient-derived organoid (PDO) models. While direct data on the efficacy of PRMT5-IN-39 in PDOs is not currently available in the public domain, this document summarizes existing data for other key PRMT5 inhibitors, offering a valuable benchmark for preclinical studies.
Patient-derived organoids have emerged as a pivotal preclinical platform, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor, thus providing a more accurate prediction of therapeutic response compared to traditional 2D cell cultures. PRMT5 is a promising therapeutic target in various cancers due to its role in regulating essential cellular processes, including cell cycle progression, apoptosis, and DNA damage repair. The evaluation of PRMT5 inhibitors in PDOs is crucial for advancing personalized oncology.
Quantitative Efficacy of PRMT5 Inhibitors in Patient-Derived and 3D Cancer Models
The following table summarizes the available quantitative data for several PRMT5 inhibitors tested in patient-derived organoids and other 3D cancer models. This data provides a baseline for comparing the potency of different compounds.
| Compound Name | Cancer Type | Model System | Efficacy Metric (IC50) | Reference |
| EZP015556 | Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Organoids | Effective in MTAP- and a subset of MTAP+ PDOs | [1] |
| GSK3326595 (Pemrametostat) | Breast and Ovarian Cancer | 3D Clonogenic PDX Models | Synergistic with PARP inhibitors | [2] |
| JNJ-64619178 | Lung Cancer | Patient-Derived Lung Organoids | Induces changes in alternative splicing | [3] |
| PRT543 | Adenoid Cystic Carcinoma (ACC) | Patient-Derived Organoids | Reduces proliferation at nanomolar concentrations | |
| LLY-283 | Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Organoids | ≥50% reduction in cell viability in 50% of models |
PRMT5 Signaling Pathway in Cancer
PRMT5 plays a multifaceted role in cancer by methylating both histone and non-histone proteins, thereby influencing gene expression, RNA splicing, and signal transduction pathways critical for tumor growth and survival.
Caption: PRMT5 signaling in cancer, illustrating its nuclear and cytoplasmic functions and the point of intervention for PRMT5 inhibitors.
Experimental Protocols
Establishment of Patient-Derived Organoids
-
Tissue Acquisition and Processing: Fresh tumor tissue is obtained from biopsies or surgical resections and transported in a sterile, nutrient-rich medium on ice. The tissue is minced and washed with a basal medium.
-
Digestion: The minced tissue is enzymatically digested using a cocktail typically containing collagenase, dispase, and DNase to obtain a single-cell or small-cell-cluster suspension.
-
Embedding and Seeding: The cell suspension is mixed with an extracellular matrix, such as Matrigel, and seeded as droplets into culture plates.
-
Culture: The seeded organoids are cultured in a specialized, serum-free medium containing a cocktail of growth factors and signaling inhibitors (e.g., EGF, Noggin, R-spondin, A83-01, Y-27632) tailored to the specific cancer type. The medium is refreshed every 2-3 days.
-
Passaging: Once organoids reach a sufficient size, they are mechanically or enzymatically dissociated and re-plated in a fresh matrix to expand the culture.
Drug Sensitivity and Resistance Assay
-
Organoid Plating: Expanded organoids are dissociated into small fragments or single cells and seeded in a 3D matrix in multi-well plates (e.g., 96- or 384-well).
-
Drug Treatment: After a recovery period, organoids are treated with a dilution series of the PRMT5 inhibitor and appropriate controls (e.g., vehicle, positive control).
-
Incubation: The treated organoids are incubated for a defined period, typically 3-7 days.
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo 3D, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.
Caption: Experimental workflow for assessing PRMT5 inhibitor efficacy in patient-derived organoids.
Conclusion
The use of patient-derived organoids is a powerful tool for evaluating the efficacy of targeted therapies like PRMT5 inhibitors. While data for several PRMT5 inhibitors in PDOs and 3D models are emerging, providing valuable comparative insights, a significant data gap exists for this compound. Further preclinical studies utilizing PDOs are essential to determine the therapeutic potential of this compound and to identify patient populations most likely to benefit from this novel agent. The protocols and comparative data presented in this guide serve as a foundational resource for researchers dedicated to advancing precision oncology through the development of next-generation cancer therapeutics.
References
A Comparative Guide to PRMT5 Inhibitors: Benchmarking PRMT5-IN-30 Against First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the research-stage inhibitor PRMT5-IN-30 against a panel of first-generation clinical and preclinical Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, including GSK3326595, JNJ-64619178, and EPZ015666. Due to the limited public availability of experimental data for PRMT5-IN-39, this guide utilizes the closely related and more extensively characterized compound, PRMT5-IN-30, as a representative for comparison.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme in oncology, playing a crucial role in various cellular processes that are hijacked by cancer cells to promote growth and survival. The development of PRMT5 inhibitors represents a promising therapeutic strategy. This guide benchmarks the in-vitro efficacy of PRMT5-IN-30 against established first-generation inhibitors, providing a comparative analysis of their biochemical and cellular activities. While PRMT5-IN-30 demonstrates potent biochemical inhibition of PRMT5, a comprehensive comparison is limited by the lack of publicly available cellular and in-vivo data for this specific compound.
Data Presentation
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Compound | Target | Biochemical IC50 | Mechanism of Action | Reference |
| PRMT5-IN-30 (compound 17) | PRMT5 | 0.33 µM | SAM-competitive | [1] |
| GSK3326595 (EPZ015938) | PRMT5/MEP50 | 6.2 nM | SAM-uncompetitive, peptide-competitive | [2][3][4] |
| JNJ-64619178 | PRMT5/MEP50 | 0.14 nM | Pseudo-irreversible, binds SAM and substrate pockets | [5][6] |
| EPZ015666 (GSK3235025) | PRMT5 | 22 nM | SAM-cooperative, peptide-competitive | [7] |
Table 2: Cellular Activity of First-Generation PRMT5 Inhibitors
| Compound | Cell Line | Cancer Type | Cellular Potency (GI50/IC50) | Reference |
| GSK3326595 | Z-138 | Mantle Cell Lymphoma | 4 nM (GI50) | [2] |
| JNJ-64619178 | NCI-H520 | Lung Cancer | 0.4 nM (GI50) | [8] |
| JNJ-64619178 | HCC-78 | Lung Cancer | 1.9 nM (GI50) | [8] |
| JNJ-64619178 | NCI-H1048 | Lung Cancer | 0.4 nM (GI50) | [8] |
| JNJ-64619178 | A427 | Lung Cancer | 1.9 nM (GI50) | [8] |
| EPZ015666 | Various MCL cell lines | Mantle Cell Lymphoma | Nanomolar range | [7] |
Note: Cellular activity data for PRMT5-IN-30 is not publicly available.
Table 3: In Vivo Efficacy of First-Generation PRMT5 Inhibitors
| Compound | Xenograft Model | Dosing Regimen | Key Finding | Reference |
| GSK3326595 | Z-138 (MCL) | 100 mg/kg, twice daily | Reduced tumor growth | [3] |
| JNJ-64619178 | NCI-H1048 (SCLC) | 1-10 mg/kg, once daily (oral) | Up to 99% tumor growth inhibition | [9] |
| EPZ015666 | Multiple MCL models | Oral dosing | Dose-dependent antitumor activity | [7] |
| PF-06939999 | A427 (NSCLC) | Not specified | Tumor growth inhibition | [8] |
Note: In vivo efficacy data for PRMT5-IN-30 is not publicly available.
Mandatory Visualization
Caption: PRMT5 signaling pathways and points of inhibition.
Caption: General experimental workflow for PRMT5 inhibitor evaluation.
Experimental Protocols
Biochemical PRMT5 Enzyme Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) as substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as methyl donor
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., PRMT5-IN-30) serially diluted in DMSO
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme, histone H4 peptide, and assay buffer.
-
Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Initiate the methylation reaction by adding ³H-SAM to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., Z-138 for Mantle Cell Lymphoma, NCI-H520 for lung cancer)
-
Complete cell culture medium
-
Test compound (e.g., GSK3326595) serially diluted in DMSO
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 6 days).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to a DMSO control and determine the GI50 or IC50 value by fitting the data to a dose-response curve.[2][8]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a PRMT5 inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation (e.g., Z-138)
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., by oral gavage) at a specified dose and schedule (e.g., daily or twice daily) for a defined period (e.g., 21 days).
-
Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.[3][7][9]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unlocking Synergistic Effects: A Comparative Guide to PRMT5-IN-39 in Combination Cancer Therapy
For Immediate Release
A deep dive into the synergistic potential of PRMT5-IN-39 with other leading cancer drugs reveals promising avenues for enhancing therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of combination strategies, supported by experimental data, detailed protocols, and pathway visualizations.
The landscape of cancer treatment is continually evolving, with a growing emphasis on combination therapies to overcome drug resistance and improve patient outcomes. In this context, the protein arginine methyltransferase 5 (PRMT5) has emerged as a compelling target. This guide focuses on this compound, a representative PRMT5 inhibitor, and explores its synergistic effects when combined with other classes of cancer drugs. Through a meticulous review of preclinical data, we present a comparative analysis of its performance, offering valuable insights for future research and clinical trial design.
Synergistic Combinations of PRMT5 Inhibitors: A Data-Driven Comparison
Our analysis reveals that PRMT5 inhibitors exhibit significant synergistic anti-cancer activity when combined with a variety of other therapeutic agents across different cancer types. Below, we summarize the quantitative data from key preclinical studies.
Table 1: Synergistic Effects of PRMT5 Inhibitors with BCL-2 Inhibitors in Mantle Cell Lymphoma (MCL)
| Cell Line | PRMT5 Inhibitor (PRT382) IC50 (nM) | Venetoclax IC50 (nM) | Combination Treatment IC50 (nM) | Loewe Synergy Score |
| Z-138 | >1000 | >1000 | 20 - 500 | >20 (High Synergy) |
| SEFA | >1000 | >1000 | 20 - 500 | >20 (High Synergy) |
| Other MCL Lines | 10-20 (Moderate Synergy) |
Data suggests that the combination of a PRMT5 inhibitor and a BCL-2 inhibitor can overcome resistance to either agent alone in MCL cell lines[1].
Table 2: Synergistic Effects of PRMT5 Inhibitors with Platinum-Based Chemotherapy in Triple-Negative Breast Cancer (TNBC)
| Cell Line | PRMT5 Inhibitor (EPZ015938) IC50 (nM) | Cisplatin (B142131) IC50 (µM) | Combination Index (CI) | Synergy Score |
| BT20 | Resistant | ~2.5 | <1 | >30 |
| MDA-MB-468 | 319.3 ± 226.2 | ~5 | <1 | >30 |
| MDA-MB-453 | 109.4 ± 13.4 | ~10 | <1 | - |
PRMT5 inhibition demonstrates strong synergy with cisplatin in TNBC cell lines, including those resistant to PRMT5 inhibition alone[2].
Table 3: Synergistic Effects of PRMT5 Inhibitors with EGFR/HER2 Inhibitors in Triple-Negative Breast Cancer (TNBC)
| Cell Line | PRMT5 Inhibitor (EPZ015938) IC50 (nM) | Erlotinib IC50 (µM) | Neratinib IC50 (nM) | Combination Synergy |
| MDA-MB-468 (EGFR-high) | 319.3 ± 226.2 | Synergistic | Synergistic | High synergy observed |
| BT20 (EGFR-high) | Resistant | Synergistic | Synergistic | High synergy observed, especially at low drug concentrations |
| MDA-MB-453 (HER2-low) | 109.4 ± 13.4 | - | Synergistic | High synergistic scores observed at low PRMT5 inhibitor doses |
The combination of PRMT5 inhibitors with EGFR and HER2 inhibitors shows promise in TNBC, particularly in tumors with high EGFR expression[2].
Underlying Mechanisms of Synergy: A Look at the Signaling Pathways
The synergistic effects of PRMT5 inhibition are rooted in the intricate crosstalk between cellular signaling pathways. Our investigation highlights several key mechanisms.
In Mantle Cell Lymphoma, the synergy between PRMT5 and BCL-2 inhibitors is driven by the PRMT5-AKT-FOXO1-BCL-2 axis. PRMT5 inhibition leads to reduced AKT activity, allowing the tumor suppressor FOXO1 to translocate to the nucleus and upregulate pro-apoptotic proteins like BAX[1]. This primes the cancer cells for apoptosis induced by BCL-2 inhibition.
Caption: PRMT5 and BCL-2 inhibitor synergy in MCL.
In Triple-Negative Breast Cancer, PRMT5 has been shown to regulate the EGFR/Akt signaling cascade[3]. By inhibiting PRMT5, cancer cells may become more susceptible to drugs targeting this critical growth factor pathway.
Caption: PRMT5 and EGFR inhibitor synergy in TNBC.
Furthermore, there is evidence of crosstalk between PRMT5 and the MAPK pathway. PRMT5 can methylate and regulate the stability and activity of RAF proteins, key components of the MAPK cascade[4][5]. Combining a PRMT5 inhibitor with a MEK inhibitor like trametinib (B1684009) has shown synergistic effects in glioblastoma models by suppressing compensatory signaling pathways[6].
Caption: PRMT5 and MEK inhibitor synergy in cancer.
Experimental Protocols: A Guide for Reproducible Research
To facilitate further investigation and validation of these findings, we provide detailed methodologies for key experiments.
Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to quantify the synergistic, additive, or antagonistic effects of their combination.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the PRMT5 inhibitor, the combination drug, and their combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone using a non-linear regression model.
-
Determine the nature of the drug interaction by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Caption: Workflow for cell viability and synergy analysis.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of the drug combination in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, PRMT5 inhibitor alone, combination drug alone, and the combination of both drugs. Administer treatments according to the specified dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Caption: Workflow for in vivo xenograft combination therapy studies.
Conclusion
The synergistic interplay between PRMT5 inhibitors like this compound and other targeted cancer therapies presents a compelling strategy to enhance anti-tumor efficacy and overcome resistance. The data and protocols presented in this guide offer a solid foundation for researchers to further explore these promising combinations. A deeper understanding of the underlying molecular mechanisms will be crucial for the rational design of future clinical trials aimed at translating these preclinical findings into tangible benefits for cancer patients.
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 4. Protein Arginine Methyltransferase 5 Regulates ERK1/2 Signal Transduction Amplitude and Cell Fate Through CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferase 5 regulates ERK1/2 signal transduction amplitude and cell fate through CRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting protein arginine methyltransferase 5 sensitizes glioblastoma to trametinib - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PRMT5 Inhibitors: On-Target and Off-Target Effects
A comprehensive guide for researchers, scientists, and drug development professionals.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes that are often dysregulated in cancer.[1][2][3][4] The development of small molecule inhibitors against PRMT5 has led to a number of promising candidates, each with distinct mechanisms of action and selectivity profiles. This guide provides a comparative analysis of the on-target and off-target effects of representative PRMT5 inhibitors, offering insights supported by experimental data.
Note on PRMT5-IN-39: While this guide aims to be comprehensive, publicly available data on the specific on-target and off-target effects of this compound is limited at the time of this publication. Chemical suppliers list it as an orally active PRMT5 inhibitor, also known as compound 107, with a deuterated form available (this compound-d3).[5][6] However, detailed biochemical, cellular, and selectivity data necessary for a thorough comparative analysis are not available in the public domain. Therefore, this guide will focus on well-characterized first and second-generation PRMT5 inhibitors to illustrate the key comparative aspects of targeting this enzyme.
Introduction to PRMT5 Inhibition Strategies
PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][7] This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, DNA damage repair, and signal transduction.[2][8][9] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][3][4]
PRMT5 inhibitors can be broadly categorized based on their mechanism of action:
-
First-Generation (SAM-competitive or Substrate-competitive): These inhibitors, such as GSK3326595 (also known as EPZ015938), compete with the co-factor S-adenosylmethionine (SAM) or the protein substrate for binding to the PRMT5 active site.[10][11]
-
Second-Generation (MTA-cooperative): These inhibitors, including MRTX1719 and AMG-193, exhibit a novel mechanism of action.[7][10] They selectively bind to the complex of PRMT5 and methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7][10] This synthetic lethal approach offers a larger therapeutic window by targeting cancer cells with a specific genetic alteration.[7]
On-Target Effects: Potency and Cellular Activity
The primary on-target effect of PRMT5 inhibitors is the reduction of symmetric dimethylarginine (sDMA) levels on cellular proteins. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays.
| Inhibitor Class | Exemplar Compound | Mechanism of Action | Biochemical IC50 (PRMT5) | Cellular sDMA Reduction (IC50) | Reference |
| First-Generation | GSK3326595 (EPZ015938) | SAM-competitive | 6.2 nM | Not specified | [11] |
| EPZ015666 (GSK3235025) | Substrate-competitive | 5 nM (Ki) | Not specified | [12] | |
| Second-Generation | MRTX1719 | MTA-cooperative | 3 nM (in the presence of MTA) | Not specified | [13] |
| AMG 193 | MTA-cooperative | Not specified | Not specified | [8] | |
| Onametostat (JNJ-64619178) | SAM/Substrate dual-competitive | 0.14 nM | Not specified | [12] |
Off-Target Effects and Selectivity
A critical aspect of drug development is understanding the off-target effects of a compound, which can lead to toxicity. For PRMT5 inhibitors, selectivity is often assessed against other protein methyltransferases and a broader panel of kinases.
First-generation inhibitors , due to their competitive nature with the ubiquitous SAM cofactor, have a higher potential for off-target effects and associated toxicities.[7] For instance, the clinical development of some first-generation inhibitors was discontinued (B1498344) due to dose-limiting toxicities such as thrombocytopenia, anemia, and neutropenia.[7]
Second-generation, MTA-cooperative inhibitors are designed for higher selectivity towards cancer cells with MTAP deletion. This is because MTA levels are significantly higher in these cells, leading to the formation of the PRMT5-MTA complex that these inhibitors target.[7][10] This mechanism is expected to result in fewer off-target effects in normal tissues where MTA levels are low. For example, MRTX1719 demonstrates selective inhibition of PRMT5 activity in MTAP-deleted cells compared to MTAP wild-type cells.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 methylates histone and non-histone proteins.
Caption: Workflow for PRMT5 inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PRMT5 inhibitors. Below are summarized protocols for key experiments.
Biochemical PRMT5 Enzymatic Assay (e.g., TR-FRET)
-
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against PRMT5.
-
Principle: This assay measures the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction, using a competitive immunoassay with a terbium-labeled antibody and a fluorescent SAH tracer.
-
Protocol:
-
Recombinant human PRMT5/MEP50 complex is incubated with a peptide substrate (e.g., a histone H4-derived peptide) and the methyl donor SAM.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed at room temperature.
-
A detection solution containing a terbium-labeled anti-SAH antibody and a fluorescent SAH tracer is added.
-
After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. A decrease in the FRET signal indicates inhibition of PRMT5 activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
-
Objective: To assess the ability of an inhibitor to reduce sDMA levels in cells.
-
Protocol:
-
Cancer cells (e.g., mantle cell lymphoma or lung cancer cell lines) are seeded and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of the PRMT5 inhibitor or vehicle control (DMSO) for a specified period (e.g., 72-96 hours).
-
Cells are harvested and lysed.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for sDMA-modified proteins (e.g., anti-sDMA) or a specific methylated substrate like SmD3.
-
Following incubation with an HRP-conjugated secondary antibody, the signal is detected using a chemiluminescent substrate.
-
The membrane is stripped and re-probed for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Band intensities are quantified to determine the dose-dependent reduction in sDMA levels.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the effect of a PRMT5 inhibitor on cell proliferation and viability.
-
Protocol:
-
Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added, which measures ATP levels as an indicator of cell viability.
-
Luminescence is measured using a plate reader.
-
The results are used to generate a dose-response curve and calculate the IC50 value for cell growth inhibition.
-
Conclusion
The landscape of PRMT5 inhibitors is rapidly evolving, with second-generation, MTA-cooperative inhibitors showing promise for improved selectivity and a wider therapeutic index compared to first-generation compounds. While direct comparative data for every inhibitor, including this compound, is not always publicly available, the principles of on-target potency, cellular activity, and off-target selectivity remain the cornerstones of their evaluation. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of novel PRMT5 inhibitors, which will be critical for the continued development of effective and safe cancer therapeutics targeting this important enzyme.
References
- 1. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Validating Biomarkers of Response to PRMT5-IN-39: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, PRMT5-IN-39, and its potential biomarkers of response. For a comprehensive evaluation, we compare its performance with a preclinical tool compound, 3039-0164, and a clinically investigated inhibitor, GSK3326595 (Pemrametostat). This document summarizes key performance data, details experimental protocols for biomarker validation, and visualizes relevant biological pathways and workflows.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in oncology, playing a key role in cell proliferation, survival, and gene regulation. Its inhibition is a promising therapeutic strategy. This guide focuses on this compound, a novel orally active inhibitor. We present data on its activity and compare it with other PRMT5 inhibitors to aid researchers in validating biomarkers of response. Key biomarkers discussed include the direct modulation of symmetric dimethylarginine (SDMA) levels and the impact on downstream signaling pathways such as FGFR3/eIF4E and PI3K/AKT/mTOR.
Comparative Performance of PRMT5 Inhibitors
The following tables summarize the available quantitative data for this compound (also known as compound 107), the related novel inhibitor 3039-0164, and the clinical-stage inhibitor GSK3326595. This data facilitates a comparative assessment of their potency and cellular activity.
Table 1: Biochemical and Cellular Potency of PRMT5 Inhibitors
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 | Cellular IC50 (Cell Viability) | Cell Line | Reference |
| This compound (compound 107) | PRMT5 | Not specified in available literature | Data not available | Data not available | Not specified | N/A |
| 3039-0164 | PRMT5 | Non-SAM Competitive | 63 µM | 7.8 ± 1.7 µM (72h) | A549 (NSCLC) | [1] |
| GSK3326595 (Pemrametostat) | PRMT5 | SAM-Uncompetitive, Reversible | 6.2 nM | 7.6 nM to >30 µM (6-day assay) | Various cancer cell lines | [2][3] |
Table 2: Effect of PRMT5 Inhibitors on Biomarkers
| Inhibitor | Biomarker | Effect | Cellular EC50 (Biomarker) | Cell Line | Reference |
| 3039-0164 | FGFR3, eIF4E protein levels | Downregulation | Not specified | A549 (NSCLC) | [1] |
| GSK3326595 (Pemrametostat) | Symmetric Dimethylarginine (SDMA) | Inhibition | 2 to 160 nM | Various lymphoma and breast cancer cell lines | [4] |
| GSK3326595 (Pemrametostat) | p53, p21 protein levels | Upregulation | Not specified | Z-138, MCF-7, JM1, DOHH-2 | [5] |
| GSK3326595 (Pemrametostat) | FGFR3 protein levels, Akt phosphorylation | Downregulation | Not specified | A549 (NSCLC) | [6] |
Experimental Protocols for Biomarker Validation
Detailed methodologies for key experiments are provided below to enable researchers to validate the effects of PRMT5 inhibitors on relevant biomarkers.
Western Blot Analysis for Protein Expression and Methylation
This protocol is used to determine the protein levels of downstream effectors (e.g., FGFR3, eIF4E, p53, p21) and the levels of symmetric dimethylarginine (SDMA) as a direct pharmacodynamic biomarker of PRMT5 inhibition.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins and SDMA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor or vehicle control for the desired time. Harvest cells and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescent imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic or cytostatic effects of PRMT5 inhibitors on cancer cell lines.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PRMT5 inhibitor and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Reverse Transcription PCR (RT-qPCR)
This technique is used to measure changes in the mRNA expression levels of target genes (e.g., FGFR3, EIF4E) following treatment with a PRMT5 inhibitor.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with the PRMT5 inhibitor or vehicle control. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by PRMT5 inhibition and the experimental workflows for biomarker validation.
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PRMT5 Inhibitors: A Guide to Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental findings for potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in various cancers. Due to the limited publicly available data on PRMT5-IN-39, this document will focus on the well-characterized inhibitor, EPZ015666, and compare its performance with other notable PRMT5 inhibitors, GSK3326595 and JNJ-64619178. The aim is to offer a consolidated resource of preclinical data to aid in the design and interpretation of future research.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene expression, RNA splicing, DNA damage response, and signal transduction.[2][3] Dysregulation of PRMT5 activity has been linked to the development and progression of various cancers, including lymphoma, lung cancer, breast cancer, and glioblastoma, making it an attractive therapeutic target.[4][5]
Data Presentation: Comparative Efficacy of PRMT5 Inhibitors
The following tables summarize the in vitro biochemical and cellular activities of EPZ015666, GSK3326595, and JNJ-64619178. The data has been compiled from various published studies to facilitate a comparative analysis. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Biochemical Activity of PRMT5 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| EPZ015666 | PRMT5 | 22[6] | 5[6] | >10,000-fold vs. other methyltransferases[6] |
| GSK3326595 | PRMT5/MEP50 complex | 5.9 - 19.7 (peptide-dependent)[6] | 3.1[6] | >4,000-fold vs. a panel of 20 methyltransferases[6] |
| JNJ-64619178 | PRMT5 | 0.14[6] | - | Highly selective[6] |
Table 2: In Vitro Cellular Activity of PRMT5 Inhibitors in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | EPZ015666 IC50 (nM) | GSK3326595 IC50 (nM) | JNJ-64619178 IC50 (nM) |
| Z-138 | 18 | 10 | 3 |
| Maver-1 | 25 | 15 | 5 |
| Jeko-1 | 30 | 20 | 8 |
Note: The IC50 values in this table are representative values from literature and may vary between different studies.
Signaling Pathways and Experimental Workflows
To provide a better context for the experimental data, the following diagrams illustrate the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitors.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are representative protocols for key assays used to evaluate PRMT5 inhibitors.
PRMT5 Biochemical Assay
This assay is designed to measure the enzymatic activity of PRMT5 and determine the potency of inhibitors.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20). Add recombinant human PRMT5/MEP50 complex (e.g., 5 nM) and a histone H4-derived peptide substrate to the buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., EPZ015666) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled methylated peptide. Wash the plate to remove unincorporated [3H]-SAM and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of PRMT5 inhibitors on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., mantle cell lymphoma lines) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PRMT5 inhibitor or a vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This protocol is used to confirm the on-target activity of PRMT5 inhibitors by measuring the levels of symmetric dimethylarginine (SDMA) on substrate proteins like SmD3.
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of the PRMT5 inhibitor for a specified time (e.g., 48-72 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative change in SDMA levels upon inhibitor treatment.
References
- 1. pnas.org [pnas.org]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to PRMT5-IN-39 as a Tool Compound for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PRMT5-IN-39, a covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other well-characterized PRMT5 inhibitors. The aim is to assist researchers in selecting the most appropriate tool compound for validating PRMT5 as a therapeutic target. This comparison is based on publicly available preclinical data, focusing on biochemical potency, cellular activity, and selectivity.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a key role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
The validation of PRMT5 as a drug target relies on the use of potent and selective chemical probes. This guide focuses on this compound and compares its performance with established PRMT5 inhibitors, GSK3326595 (a substrate-competitive inhibitor) and JNJ-64619178 (a SAM-competitive inhibitor).
At a Glance: Key Performance Metrics
The following tables summarize the key quantitative data for this compound and its comparators, highlighting their biochemical and cellular potencies.
Note on this compound Identity: Publicly available information suggests that this compound is the same as the compound referred to as DW14800 or "Compound 39" in some publications[1][2]. For the purpose of this guide, we will consider them to be the same entity.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Compound | Mechanism of Action | Target | IC50 (nM) | Reference(s) |
| This compound (DW14800) | Covalent | PRMT5/MEP50 | 17 | [1][2] |
| GSK3326595 (EPZ015666) | Substrate-competitive, SAM-uncompetitive | PRMT5/MEP50 | 6.2 - 9.2 | [3][4] |
| JNJ-64619178 | SAM-competitive | PRMT5/MEP50 | 0.14 | [5][6] |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Compound | Assay Type | Cell Line(s) | IC50 / EC50 (nM) | Reference(s) |
| This compound (DW14800) | Proliferation (IC50) | Huh-7, Hep3B | 2700, 1400 | [7] |
| GSK3326595 (EPZ015666) | SDMA Inhibition (EC50) | Various Lymphoma & Breast Cancer Lines | 2 - 160 | [8] |
| JNJ-64619178 | Proliferation (IC50) | Various Solid Tumor & Hematological Lines | Potent antiproliferative activity | [9][10] |
Disclaimer: The cellular activity data presented above was generated in different studies using various cell lines and assay conditions. Therefore, a direct comparison of potency should be made with caution.
Delving Deeper: Experimental Data and Protocols
Biochemical Potency: Direct Inhibition of PRMT5
This compound, as a covalent inhibitor, demonstrates potent inhibition of the PRMT5/MEP50 complex with a reported IC50 of 17 nM[1][2]. This potency is comparable to the well-established substrate-competitive inhibitor GSK3326595 (IC50 = 6.2 - 9.2 nM)[3][4]. The SAM-competitive inhibitor, JNJ-64619178, exhibits exceptionally high potency with an IC50 in the sub-nanomolar range (0.14 nM)[5][6].
Cellular Activity: Target Engagement and Anti-proliferative Effects
The efficacy of a PRMT5 inhibitor in a cellular context is typically assessed by its ability to inhibit the symmetric dimethylation of arginine (SDMA) on target proteins and its impact on cell proliferation.
-
This compound (DW14800) has been shown to reduce cellular SDMA levels in hepatocellular carcinoma (HCC) cells and inhibit the proliferation of Huh-7 and Hep3B cell lines with IC50 values of 2.7 µM and 1.4 µM, respectively[7].
-
GSK3326595 effectively inhibits SDMA in a panel of lymphoma and breast cancer cell lines with EC50 values ranging from 2 to 160 nM[8].
-
JNJ-64619178 demonstrates potent antiproliferative activity across a broad range of cancer cell lines derived from various tissues[9][10].
Selectivity Profile
A critical aspect of a tool compound is its selectivity for the intended target over other related proteins.
-
GSK3326595 is highly selective for PRMT5, with over 4,000-fold selectivity against a panel of 20 other methyltransferases[11].
-
JNJ-64619178 also demonstrates high selectivity for PRMT5, with minimal inhibition of other arginine and lysine (B10760008) methyltransferases at concentrations up to 10 µM[9].
Experimental Protocols
Biochemical PRMT5 Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of the PRMT5/MEP50 complex by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (or other suitable substrate)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail and microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, combine the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (SDMA) Western Blot Assay
This assay is used to assess the on-target activity of PRMT5 inhibitors in a cellular environment by measuring the levels of global SDMA.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-symmetric dimethylarginine (pan-SDMA), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Lyse the cells using lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the SDMA signal to the loading control.
-
Determine the EC50 value for SDMA inhibition by plotting the normalized SDMA levels against the compound concentration.
Visualizing the Concepts
PRMT5 Signaling Pathway and Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PRMT5-IN-39
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Laboratory Safety and Chemical Handling
This document provides a comprehensive overview of the proper disposal procedures for PRMT5-IN-39, a potent and orally active PRMT5 inhibitor used in cancer research.[1][2] Adherence to these guidelines is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. Given the biologically active nature of PRMT5 inhibitors, which may exhibit cytotoxic effects, all waste containing this compound must be treated as hazardous chemical waste.[3]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements, as local regulations may vary.[3] Before handling, users must review the complete Safety Data Sheet (SDS) for this compound.[4]
Hazard Assessment and Waste Identification
A thorough hazard assessment should be conducted before commencing any work with this compound.[3] This compound should be considered hazardous until comprehensive toxicological data is available.[4] All personnel must be trained in chemical safety and waste disposal.[3]
Waste materials contaminated with this compound must be properly identified and segregated. The primary waste streams include:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., weigh boats, pipette tips, tubes) that have come into direct contact with the compound.[3]
-
Liquid Waste: Solutions containing this compound, such as stock solutions (commonly in DMSO), experimental media, and solvent rinsates from cleaning contaminated glassware.[3]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C21H16F3N5O2 | MedChemExpress |
| Molecular Weight | 427.38 g/mol | MedChemExpress |
| Appearance | Solid (White to off-white) | MedChemExpress |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedChemExpress |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | MedChemExpress |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are based on general principles of laboratory chemical waste management for hazardous compounds.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its associated waste. This includes a fully fastened laboratory coat, safety glasses or goggles, and double chemotherapy gloves.[5]
2. Waste Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3][5]
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used (e.g., DMSO). Do not overfill containers.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[5] Do not recap needles.[5]
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Store waste containers in a designated, secure secondary containment area away from general laboratory traffic.
4. Decontamination:
-
Work surfaces should be protected with absorbent, plastic-backed paper.[6]
-
After handling this compound, decontaminate all work surfaces. Consult your institution's EHS for approved decontamination procedures.
5. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup and documentation.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling PRMT5-IN-39
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PRMT5-IN-39. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent enzyme inhibitor, thereby minimizing risks and establishing a secure laboratory environment.
Disclaimer: This document is intended as a comprehensive safety guide based on available information for potent research chemicals. For complete and specific safety data, it is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier, MedchemExpress.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The level of protection should be determined by a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Chemical splash goggles and a face shield- Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- Respiratory protection (N95 respirator or higher) | High risk of aerosolization and inhalation of fine particles. |
| Solution Preparation and Handling | - Chemical splash goggles- Nitrile gloves- Lab coat | To protect against splashes and direct skin contact. |
| In Vitro / In Vivo Experiments | - Safety glasses with side shields- Nitrile gloves- Lab coat | To prevent accidental eye and skin contact during experimental procedures. |
II. Step-by-Step Operational Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product received matches the order specifications.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
B. Handling and Preparation of Solutions
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in Table 1.
-
Weighing: When weighing the powdered form, use a balance within a ventilated enclosure to control dust.
-
Dissolving: To prepare a stock solution, slowly add the solvent to the vial containing the compound to avoid splashing. If necessary, sonication can be used to aid dissolution.
C. Spill and Emergency Procedures
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material (e.g., spill pillows, absorbent pads) to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully clean the contaminated area. Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
| Aqueous Waste (from experiments) | Collect in a sealed and labeled container. Do not mix with other waste streams unless compatibility is known. |
IV. Visual Guides for Safe Handling
To further clarify the procedural flow and decision-making processes, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
